molecular formula C18H18N2 B149618 1-Benzhydryl-3-methylazetidine-3-carbonitrile CAS No. 133891-88-0

1-Benzhydryl-3-methylazetidine-3-carbonitrile

Cat. No.: B149618
CAS No.: 133891-88-0
M. Wt: 262.3 g/mol
InChI Key: NSWNPSGUBRKOGU-UHFFFAOYSA-N
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Description

1-Benzhydryl-3-methylazetidine-3-carbonitrile is a chemical compound offered for research and development purposes. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Azetidines are four-membered N-heterocycles that serve as valuable building blocks for synthesizing nitrogen-containing compounds, including amino acids, alkaloids, and potential pharmaceuticals . The benzhydryl (diphenylmethyl) group is a common structural feature in various pharmacologically active compounds . The carbonitrile (cyano) functional group provides a versatile handle for further chemical modifications, making this compound a useful intermediate in organic and medicinal chemistry research . Researchers can utilize this rigid, strained ring system in the exploration of new synthetic pathways and the development of novel biologically active molecules. For a closely related compound, 1-Benzhydrylazetidine-3-carbonitrile, the molecular formula is C17H16N2 and the molecular weight is 248.33 g/mol . This product requires proper handling and should be stored under appropriate conditions.

Properties

IUPAC Name

1-benzhydryl-3-methylazetidine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2/c1-18(12-19)13-20(14-18)17(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-11,17H,13-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSWNPSGUBRKOGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30435402
Record name 1-(Diphenylmethyl)-3-methylazetidine-3-carbonitrile
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Molecular Weight

262.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133891-88-0
Record name 1-(Diphenylmethyl)-3-methyl-3-azetidinecarbonitrile
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Diphenylmethyl)-3-methylazetidine-3-carbonitrile
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-Benzhydryl-3-methylazetidine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a robust synthetic pathway for 1-Benzhydryl-3-methylazetidine-3-carbonitrile, a valuable building block in medicinal chemistry. The synthesis is presented in a multi-step sequence, commencing from readily available starting materials. Each stage of the synthesis is detailed with in-depth procedural instructions, mechanistic insights, and key experimental parameters.

Introduction

Azetidine scaffolds are of significant interest in drug discovery due to their unique conformational constraints and their ability to serve as versatile pharmacophores. The title compound, this compound, incorporates a sterically demanding benzhydryl protecting group, a reactive nitrile functionality, and a quaternary center, making it a precursor for a variety of more complex molecules with potential therapeutic applications. This guide delineates a logical and efficient three-step synthesis to obtain this target molecule.

Synthetic Pathway Overview

The synthesis of this compound is proposed via a three-step sequence starting from the commercially available benzhydrylamine and epichlorohydrin. The pathway involves the initial formation of the azetidine ring, followed by the introduction of the cyano group, and finally, the α-methylation of the nitrile.

Synthesis_Pathway cluster_0 Step 1: Azetidine Ring Formation cluster_1 Step 2: Introduction of the Cyano Group cluster_2 Step 3: α-Methylation A Benzhydrylamine + Epichlorohydrin B 1-Benzhydrylazetidin-3-ol A->B  i) Toluene, reflux  ii) NaOH C 1-Benzhydryl-3-mesyloxyazetidine B->C  MsCl, Et3N, DCM D 1-Benzhydrylazetidine-3-carbonitrile C->D  NaCN, DMF E This compound D->E  i) LDA, THF, -78 °C  ii) CH3I

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 1-Benzhydrylazetidin-3-ol

This initial step involves the nucleophilic attack of benzhydrylamine on epichlorohydrin, followed by an intramolecular cyclization to form the azetidine ring. This method is a well-established route to N-substituted azetidin-3-ols.[1][2][3]

Protocol:

  • To a solution of benzhydrylamine (1.0 eq) in a suitable solvent such as methanol or ethanol, epichlorohydrin (1.1 eq) is added dropwise at room temperature.[2]

  • The reaction mixture is stirred at reflux for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature, and a solution of a base, such as sodium hydroxide or N,N-diisopropylethylamine (DIPEA), is added to facilitate the cyclization.[1]

  • The mixture is stirred at an elevated temperature (e.g., 90 °C) overnight.[1]

  • Upon cooling, the solvent is removed under reduced pressure.

  • The residue is partitioned between water and an organic solvent (e.g., dichloromethane or ethyl acetate).

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford 1-benzhydrylazetidin-3-ol as a white solid.

Step 2: Synthesis of 1-Benzhydrylazetidine-3-carbonitrile

The hydroxyl group of 1-benzhydrylazetidin-3-ol is a poor leaving group. Therefore, it is first converted to a good leaving group, such as a mesylate, which is then displaced by a cyanide anion to introduce the nitrile functionality.

Protocol:

  • Mesylation: To a solution of 1-benzhydrylazetidin-3-ol (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM) at 0 °C, methanesulfonyl chloride (MsCl, 1.2 eq) is added dropwise. The reaction is stirred at this temperature for 1-2 hours.

  • The reaction mixture is then washed sequentially with cold water, saturated aqueous sodium bicarbonate, and brine.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield 1-benzhydryl-3-mesyloxyazetidine, which can be used in the next step without further purification.

  • Cyanation: The crude mesylate is dissolved in a polar aprotic solvent such as dimethylformamide (DMF). Sodium cyanide (NaCN, 1.5 eq) is added, and the mixture is heated to 60-80 °C for several hours.[4]

  • The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature and poured into water.

  • The aqueous layer is extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude 1-benzhydrylazetidine-3-carbonitrile can be purified by column chromatography to yield the desired product.

Step 3: Synthesis of this compound

The final step involves the deprotonation of the α-carbon to the nitrile group using a strong, non-nucleophilic base, followed by quenching the resulting carbanion with methyl iodide. This α-alkylation is a standard method for the introduction of alkyl groups adjacent to a nitrile.[5]

Protocol:

  • A solution of lithium diisopropylamide (LDA) is prepared in situ by adding n-butyllithium (1.1 eq) to a solution of diisopropylamine (1.1 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • A solution of 1-benzhydrylazetidine-3-carbonitrile (1.0 eq) in anhydrous THF is added dropwise to the freshly prepared LDA solution at -78 °C. The mixture is stirred at this temperature for 1 hour to ensure complete formation of the carbanion.

  • Methyl iodide (CH₃I, 1.2 eq) is then added dropwise to the reaction mixture at -78 °C.

  • The reaction is slowly warmed to room temperature and stirred overnight.

  • The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

  • The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

Data Summary

StepStarting MaterialKey ReagentsSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
1Benzhydrylamine, EpichlorohydrinNaOH or DIPEAEthanol/MethanolReflux, then 9024-48, then 1270-85[1]
21-Benzhydrylazetidin-3-olMsCl, Et₃N; NaCNDCM; DMF0, then 60-801-2, then 4-660-75
31-Benzhydrylazetidine-3-carbonitrileLDA, CH₃ITHF-78 to RT1, then 1250-70

Mechanistic Considerations

Step 1: Azetidine Ring Formation

The formation of the azetidin-3-ol proceeds via a two-step mechanism. First, the primary amine of benzhydrylamine acts as a nucleophile and attacks one of the carbon atoms of the epoxide ring of epichlorohydrin, leading to ring-opening and the formation of a chlorohydrin intermediate. In the second step, under basic conditions, the hydroxyl group is deprotonated, and the resulting alkoxide performs an intramolecular nucleophilic substitution (SN2) reaction, displacing the chloride to form the strained four-membered azetidine ring.

Step 3: α-Methylation of the Nitrile

The α-proton of the nitrile is acidic due to the electron-withdrawing nature of the cyano group, which can stabilize the resulting carbanion through resonance. A strong, sterically hindered base like LDA is used to deprotonate this position without attacking the electrophilic carbon of the nitrile. The resulting planar carbanion is then alkylated by methyl iodide in a standard SN2 reaction. The stereochemical outcome of this step, if applicable (e.g., with a chiral starting material), would be influenced by the steric hindrance posed by the benzhydryl group.

Conclusion

The described synthetic pathway provides a reliable and scalable method for the preparation of this compound. The procedures utilize standard organic chemistry transformations and readily available reagents. This guide offers a solid foundation for researchers to synthesize this valuable intermediate for further elaboration in drug discovery and development programs. Careful execution of each step and appropriate purification techniques are crucial for obtaining the final product in high purity and yield.

References

  • PrepChem. Synthesis of 1-benzhydryl-3-oxoazetidine. [Link]

  • Google Patents. CN104356040A - Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride.
  • ResearchGate. Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. [Link]

  • PMC. C-Metalated Nitriles: Electrophile-Dependent Alkylations and Acylations. [Link]

  • PrepChem. Synthesis of 1-benzhydryl-3-phthalimidoazetidine. [Link]

  • Google Patents. CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride.
  • Reddit. How do you add a methyl to the alpha of a nitrile? : r/OrganicChemistry. [Link]

  • Google Patents.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 1-Benzhydryl-3-methylazetidine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzhydryl-3-methylazetidine-3-carbonitrile is a substituted azetidine derivative of interest in medicinal chemistry and drug discovery. The azetidine ring, a strained four-membered heterocycle, imparts unique conformational constraints and metabolic stability, making it a valuable scaffold. The benzhydryl and methyl groups contribute to the molecule's lipophilicity and steric profile, while the carbonitrile moiety can participate in various chemical transformations and interactions with biological targets. This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, outlines experimental protocols for their determination, and discusses the implications of these properties for its application in research and development.

Introduction: The Significance of the Azetidine Scaffold

Azetidine derivatives are increasingly recognized for their potential to modulate the properties of drug candidates. The strained four-membered ring system introduces a degree of conformational rigidity that can be advantageous for binding to biological targets. Furthermore, the substitution pattern on the azetidine ring allows for fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability. The title compound, this compound, combines the benzhydryl moiety, known to enhance affinity for certain receptors, with a synthetically versatile carbonitrile group, making it a molecule of significant interest for further investigation.

Molecular Structure and Identification

The foundational step in characterizing any chemical entity is to establish its molecular identity.

Chemical Structure

This compound N1 N C2 C N1->C2 C_benzhydryl CH N1->C_benzhydryl C3 C C2->C3 C4 C C3->C4 C_methyl CH3 C3->C_methyl C_nitrile C≡N C3->C_nitrile C4->N1 C_phenyl1 C C_benzhydryl->C_phenyl1 C_phenyl2 C C_benzhydryl->C_phenyl2 phenyl1 Ph C_phenyl1->phenyl1 phenyl2 Ph C_phenyl2->phenyl2

Caption: 2D Chemical Structure of this compound.

Chemical Identifiers

A summary of the key identifiers for this compound is provided in the table below.

IdentifierValue
Molecular Formula C₁₈H₁₈N₂
Molecular Weight 262.35 g/mol [1]
CAS Number 133891-88-0[1]
Synonyms 3-Cyano-1-(diphenylmethyl)-3-methylazetidine, 1-(Diphenylmethyl)-3-methyl-3-azetidinecarbonitrile[1]

Physicochemical Properties

PropertyValueSource/Method
Melting Point Data not availablePredicted to be a solid at room temperature based on its molecular weight and the melting points of similar structures like 1-Benzhydrylazetane-3-carbonitrile (150-153 °C).[2][3]
Boiling Point Data not availablePredicted to be high (>300 °C) due to its molecular weight and aromatic nature. The predicted boiling point for the related 1-Benzhydrylazetane-3-carbonitrile is 384.3±42.0 °C.[2]
Solubility Data not availableExpected to have low aqueous solubility due to the large nonpolar benzhydryl group. Predicted to be soluble in organic solvents like chloroform, dichloromethane, and methanol.[3]
LogP (Octanol-Water Partition Coefficient) Data not availablePredicted to be high (likely > 3) indicating significant lipophilicity.

Proposed Experimental Protocols for Physicochemical Characterization

To obtain definitive data, a series of standard experimental procedures should be employed. The causality behind these experimental choices lies in establishing a foundational dataset for this novel compound, enabling its reliable use in further research.

Synthesis and Purification

A potential synthetic route to this compound could involve the N-alkylation of 3-methylazetidine-3-carbonitrile with benzhydryl bromide.

Synthesis Reactant1 3-Methylazetidine-3-carbonitrile Reaction Reaction Reactant1->Reaction Reactant2 Benzhydryl bromide Reactant2->Reaction Solvent Acetonitrile Solvent->Reaction Base K2CO3 Base->Reaction Product 1-Benzhydryl-3-methyl- azetidine-3-carbonitrile Purification Column Chromatography (Silica gel, Hexane/Ethyl Acetate) Product->Purification Reaction->Product Stir at RT

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of 3-methylazetidine-3-carbonitrile (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.0 eq) and benzhydryl bromide (1.1 eq).

  • Reaction Execution: Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, filter the reaction mixture to remove the inorganic base. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Determination of Melting Point

The melting point provides a quick indication of purity.

Protocol:

  • Sample Preparation: Place a small amount of the purified, dry compound into a capillary tube.

  • Measurement: Use a calibrated melting point apparatus. Heat the sample slowly (1-2 °C/min) and record the temperature range from the appearance of the first liquid drop to the complete liquefaction of the solid. A sharp melting range (e.g., < 2 °C) is indicative of high purity.

Determination of Solubility

Understanding a compound's solubility is critical for its formulation and biological testing.

Protocol (Shake-Flask Method for Aqueous Solubility):

  • Sample Preparation: Add an excess amount of the compound to a known volume of water in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Centrifuge the suspension to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Spectroscopic Analysis

Spectroscopic data is essential for unambiguous structural confirmation.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Rationale: NMR provides detailed information about the carbon-hydrogen framework of the molecule.

  • Protocol: Dissolve a small amount of the sample in a deuterated solvent (e.g., CDCl₃). Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). The expected ¹H NMR spectrum would show characteristic signals for the aromatic protons of the benzhydryl group, the methine proton of the benzhydryl group, and the protons of the azetidine ring and the methyl group. The ¹³C NMR spectrum would show distinct signals for each unique carbon atom.

Infrared (IR) Spectroscopy:

  • Rationale: IR spectroscopy is used to identify the functional groups present in the molecule.

  • Protocol: Acquire the IR spectrum of the solid sample using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. A characteristic peak for the nitrile (C≡N) stretching vibration is expected around 2240 cm⁻¹.

Mass Spectrometry (MS):

  • Rationale: Mass spectrometry determines the molecular weight of the compound and can provide information about its fragmentation pattern.

  • Protocol: Introduce a solution of the sample into a mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI). The resulting mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutic agents. While a comprehensive experimental dataset on its physicochemical properties is currently lacking, this guide provides a framework for its synthesis and characterization. The proposed experimental protocols are robust and widely applicable for establishing the fundamental properties of this and similar novel chemical entities. Future work should focus on the experimental determination of these properties to facilitate its progression in the drug discovery and development pipeline. The insights gained from such studies will be invaluable for understanding its structure-activity relationships and optimizing its potential as a lead compound.

References

  • Information on the synthesis and characterization of related azetidine derivatives can be found in various organic chemistry journals and patents. While a direct synthesis for the title compound was not found, general methods for N-alkylation of azetidines are well-established.
  • A commercial supplier lists the molecular formula and CAS number for 1-benzhydryl-3-methyl-azetidine-3-carbonitrile. [Link: https://www.chemsrc.com/en/cas/133891-88-0_10084077.html]
  • A supplier of a related compound, 1-Benzhydrylazetane-3-carbonitrile, provides some predicted physicochemical properties. [Link: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB3224290.htm]
  • A supplier of 1-Benzhydrylazetane-3-carbonitrile lists a melting point of 150-153 °C. [Link: https://www.chemicalbook.com/ProductChemicalPropertiesCB3224290EN.htm]
  • A supplier of 1-Benzhydryl-3-cyanoazetidine indicates solubility in chloroform. [Link: https://www.usbio.net/item/B1060-80]
  • Predicted physicochemical properties for 1-Benzhydrylazetane-3-carbonitrile are available from chemical suppliers. [Link: https://www.chemsrc.com/en/cas/36476-86-5_887591.html]

Sources

1-Benzhydryl-3-methylazetidine-3-carbonitrile CAS number lookup

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-Benzhydryl-3-methylazetidine-3-carbonitrile (CAS: 133891-88-0)

Executive Summary

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. By dissecting its core components—the azetidine ring and the benzhydryl moiety—we illuminate the compound's strategic value. The azetidine scaffold, a strained four-membered heterocycle, offers a unique three-dimensional geometry and favorable physicochemical properties that can enhance metabolic stability and solubility in drug candidates.[1] The benzhydryl group confers lipophilicity and serves as a key pharmacophore in numerous biologically active molecules.[2] This document details the compound's chemical identity, proposes a logical synthetic pathway with mechanistic insights, and contextualizes its potential applications within the broader landscape of modern drug discovery.

Chemical Identity and Physicochemical Properties

This compound is a substituted azetidine derivative. Its identity is unequivocally established by its Chemical Abstracts Service (CAS) number, 133891-88-0.[3] The molecule incorporates a central, saturated four-membered azetidine ring, which is substituted at the nitrogen position (N1) with a bulky benzhydryl (diphenylmethyl) group and at the C3 position with both a methyl and a nitrile group.

Molecular Structure

Caption: Chemical structure of this compound.

Table 1: Core Compound Identifiers and Properties

PropertyValueSource
CAS Number 133891-88-0[3]
Molecular Formula C₁₈H₁₈N₂[3]
Molecular Weight 262.35 g/mol [3]
Synonyms 1-(Diphenylmethyl)-3-methyl-3-azetidinecarbonitrile, 3-Cyano-1-(diphenylmethyl)-3-methylazetidine[3]

The presence of the large, non-polar benzhydryl group significantly increases the molecule's lipophilicity, a key parameter influencing its pharmacokinetic profile, including membrane permeability and protein binding. The nitrile group is a versatile functional handle for further chemical modification and can act as a hydrogen bond acceptor.

Rationale and Proposed Synthesis Workflow

The core logic is as follows:

  • N-Protection/Substitution: The azetidine nitrogen is first functionalized with the benzhydryl group. This is a critical step as the benzhydryl moiety is a common protecting group and a key structural feature in many pharmacologically active compounds.

  • Functionalization at C3: The methyl and nitrile groups are installed at the 3-position of the azetidine ring.

Proposed Synthetic Pathway

G start Azetidin-3-one intermediate1 1-Benzhydrylazetidin-3-one (CAS: 40320-60-3) start->intermediate1 Step 1: N-Alkylation step1 1. Benzhydryl bromide 2. Base (e.g., K2CO3) Solvent (e.g., ACN) product 1-Benzhydryl-3-methyl- azetidine-3-carbonitrile (CAS: 133891-88-0) intermediate1->product Step 2: Cyanomethylation step2 1. TosMIC, NaH 2. Methyl Iodide Solvent (e.g., THF) intermediate2 TosMIC Adduct step1->intermediate1 step2->product

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of 1-Benzhydrylazetidin-3-one

  • Rationale: This step introduces the core benzhydryl group via a standard nucleophilic substitution reaction. Azetidin-3-one (or its hydrochloride salt) acts as the nucleophile, and benzhydryl bromide is the electrophile. A non-nucleophilic base is used to neutralize the acid formed during the reaction.

  • Procedure:

    • To a solution of azetidin-3-one hydrochloride in acetonitrile (ACN), add potassium carbonate (K₂CO₃) and stir for 30 minutes at room temperature.

    • Add benzhydryl bromide portion-wise to the suspension.

    • Heat the reaction mixture to reflux and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Cool the mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

    • Purify the resulting crude product via column chromatography to yield 1-Benzhydrylazetidin-3-one.[7]

Step 2: Synthesis of this compound

  • Rationale: This transformation utilizes a one-pot reaction with Tosylmethyl isocyanide (TosMIC). TosMIC acts as a synthetic equivalent for a cyano-anion. The base (NaH) deprotonates TosMIC, which then attacks the ketone. A subsequent intramolecular cyclization and elimination, followed by alkylation with methyl iodide, installs both the nitrile and methyl groups at the C3 position.

  • Procedure:

    • In a flame-dried flask under an inert atmosphere (e.g., Argon), suspend sodium hydride (NaH) in anhydrous tetrahydrofuran (THF).

    • Add a solution of TosMIC in THF dropwise at 0°C.

    • Add a solution of 1-Benzhydrylazetidin-3-one from Step 1 dropwise to the reaction mixture at 0°C and allow it to stir.

    • Add methyl iodide (CH₃I) to the reaction and allow it to warm to room temperature.

    • Quench the reaction carefully with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by chromatography to obtain the final product.

The Strategic Value in Drug Discovery

The title compound is not an end-product therapeutic but rather a sophisticated building block. Its value lies in the combination of the azetidine and benzhydryl motifs, both of which are considered "privileged structures" in medicinal chemistry.

The Azetidine Scaffold: A Bioisostere with Benefits

Azetidines are four-membered, nitrogen-containing heterocycles that have gained prominence in drug design.[1] Their inherent ring strain and non-planar, sp³-rich character provide several advantages:

  • Improved Physicochemical Properties: Incorporation of an azetidine ring can lead to lower lipophilicity and higher aqueous solubility compared to more common carbocyclic or larger heterocyclic rings, which is beneficial for pharmacokinetics.

  • Metabolic Stability: The rigid structure can orient substituents in precise vectors, leading to enhanced binding affinity with biological targets while potentially blocking sites of metabolic attack.

  • Novel Chemical Space: As a less-explored scaffold compared to piperidines or pyrrolidines, azetidines offer opportunities to secure novel intellectual property. Several FDA-approved drugs, including baricitinib and azelnidipine, feature an azetidine motif to optimize their therapeutic profiles.[1]

The Benzhydryl Moiety: A Lipophilic Anchor and Pharmacophore

The benzhydryl (diarylmethylamine) unit is found in a wide array of biologically active compounds.[2]

  • Enhanced Lipophilicity: The two phenyl rings provide a large, lipophilic surface area that can facilitate membrane crossing and engage with hydrophobic pockets in target proteins.

  • Proven Biological Activity: The benzhydryl scaffold is a component of drugs with diverse activities, including anticancer, antihistaminic, and antiviral properties.[2] For example, benzhydryl piperazine derivatives have been investigated as potent HDAC inhibitors for anti-breast cancer activity.[8]

Potential Applications and Future Research

This compound serves as an excellent starting point for creating libraries of novel compounds for drug screening. The nitrile group can be readily hydrolyzed to a carboxylic acid[9][10] or reduced to a primary amine, opening up a vast chemical space for further derivatization.

Potential Therapeutic Areas:

  • CNS Disorders: The lipophilicity imparted by the benzhydryl group makes this scaffold suitable for designing agents that need to cross the blood-brain barrier.

  • Oncology: Given the prevalence of both benzhydryl and azetidine motifs in anticancer agents, derivatives could be explored as inhibitors of various kinases or other cancer-related targets.[11]

  • Analgesics and Anti-inflammatory Agents: 1-Benzhydrylazetidine-3-carboxylic acid, a close analog, is noted for its use in the development of novel analgesics.[10]

Future work should focus on the stereoselective synthesis of this compound to isolate and test individual enantiomers, as biological activity is often stereospecific.

References

  • precisionFDA. 1-BENZHYDRYLAZETIDINE-3-CARBONITRILE. Available from: [Link]

  • PrepChem.com. Synthesis of 1-benzhydryl-3-phthalimidoazetidine. Available from: [Link]

  • MDPI. Discovery of 1-Benzhydryl-Piperazine-Based HDAC Inhibitors with Anti-Breast Cancer Activity: Synthesis, Molecular Modeling, In Vitro and In Vivo Biological Evaluation. Available from: [Link]

  • Google Patents. CN104356040A - Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride.
  • Google Patents. US20080312205A1 - Method and intermediates for the preparation of derivatives of n (1-benzhydrylazetidin-3-yl)-n-phenylmethylsulfonamide.
  • PubMed Central (PMC). Benzhydryl Amines: Synthesis and Their Biological Perspective. Available from: [Link]

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  • Taylor & Francis Online. Azetidines in medicinal chemistry: emerging applications and approved drugs. Available from: [Link]

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An In-Depth Technical Guide to 1-Benzhydryl-3-methylazetidine-3-carbonitrile: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Benzhydryl-3-methylazetidine-3-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. The document delves into the historical context of benzhydryl-substituted azetidines, details plausible synthetic routes based on established chemical principles, outlines its physicochemical properties, and explores its potential applications in drug discovery. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the design and development of novel therapeutics and complex molecular architectures.

Introduction: The Significance of the Azetidine Scaffold

Azetidines, four-membered nitrogen-containing heterocycles, have emerged as crucial structural motifs in modern medicinal chemistry.[1] Their inherent ring strain and three-dimensional character offer unique conformational constraints that can enhance binding affinity to biological targets and improve pharmacokinetic properties.[1] The incorporation of a benzhydryl group on the azetidine nitrogen is a common strategy in pharmaceutical development, serving both as a lipophilic scaffold to modulate solubility and as a protective group during multi-step syntheses.[1] this compound (CAS No. 133891-88-0)[2], with its distinct substitution pattern, represents a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.

A Historical Perspective: The Rise of Benzhydryl-Protected Azetidines

Synthesis and Mechanistic Insights

While a specific, dedicated publication detailing the synthesis of this compound is not prominent, a scientifically sound synthetic pathway can be constructed based on established methodologies for the synthesis of related azetidine derivatives. The most plausible approach involves a multi-step sequence, which will be detailed below.

Retrosynthetic Analysis

A logical retrosynthetic pathway for this compound is outlined below. The primary disconnection points are the C-N bond of the azetidine ring and the C-C bond for the introduction of the methyl group.

G target This compound intermediate1 1-Benzhydryl-3-cyanoazetidine target->intermediate1 Alkylation intermediate2 3-Methylazetidine-3-carbonitrile target->intermediate2 N-Benzhydrylation precursor3 1,3-Dihalo-2-methyl-2-aminopropane derivative intermediate1->precursor3 Cyclization & Cyanation precursor4 Benzhydrylamine intermediate1->precursor4 N-Alkylation intermediate2->precursor3 Cyclization & Cyanation precursor1 Benzhydryl bromide precursor2 3-Methylazetidine-3-carbonitrile

Caption: Retrosynthetic analysis of this compound.

Proposed Synthetic Pathway

The synthesis can be envisioned through two primary routes:

  • Route A: Alkylation of a pre-formed 1-benzhydryl-3-cyanoazetidine.

  • Route B: N-benzhydrylation of a pre-formed 3-methylazetidine-3-carbonitrile.

Route A is generally preferred due to the often more challenging synthesis of the unprotected 3-substituted azetidine.

Step 1: Synthesis of 1-Benzhydryl-3-azetidinol

The synthesis commences with the formation of the 1-benzhydrylazetidine core. This is commonly achieved through the reaction of benzhydrylamine with epichlorohydrin.

  • Reaction: Benzhydrylamine + Epichlorohydrin → 1-Benzhydryl-3-azetidinol

  • Reagents and Conditions: Benzhydrylamine, epichlorohydrin, a suitable solvent (e.g., methanol or isopropanol), often at room temperature followed by heating.

  • Causality: The nucleophilic amine attacks the epoxide ring of epichlorohydrin, followed by an intramolecular cyclization to form the azetidine ring. The choice of solvent and temperature is critical to control the reaction rate and minimize side products.

Step 2: Conversion of the Hydroxyl Group to a Leaving Group

The hydroxyl group at the 3-position is not a good leaving group for nucleophilic substitution. Therefore, it is typically converted to a better leaving group, such as a mesylate or tosylate.

  • Reaction: 1-Benzhydryl-3-azetidinol + Methanesulfonyl chloride → 1-Benzhydryl-3-mesyloxyazetidine

  • Reagents and Conditions: Methanesulfonyl chloride (or p-toluenesulfonyl chloride), a non-nucleophilic base (e.g., triethylamine or pyridine), in an aprotic solvent (e.g., dichloromethane) at low temperature (e.g., 0 °C).

  • Causality: The base deprotonates the hydroxyl group, and the resulting alkoxide attacks the sulfonyl chloride to form the sulfonate ester. Low temperatures are employed to prevent side reactions.

Step 3: Introduction of the Cyano Group

The mesylate or tosylate is then displaced by a cyanide nucleophile to introduce the carbonitrile functionality.

  • Reaction: 1-Benzhydryl-3-mesyloxyazetidine + Sodium cyanide → 1-Benzhydryl-3-cyanoazetidine

  • Reagents and Conditions: Sodium cyanide (or potassium cyanide), in a polar aprotic solvent (e.g., DMSO or DMF) at elevated temperatures.

  • Causality: A classic SN2 reaction where the cyanide ion displaces the mesyloxy group. The choice of a polar aprotic solvent is crucial to solvate the cation and enhance the nucleophilicity of the cyanide anion.

Step 4: α-Alkylation to Introduce the Methyl Group

The final step involves the methylation of the carbon atom adjacent to the nitrile group. This is achieved by deprotonation with a strong base to form a carbanion, which then reacts with a methylating agent.

  • Reaction: 1-Benzhydryl-3-cyanoazetidine + Methyl iodide → this compound

  • Reagents and Conditions: A strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or sodium hydride (NaH) in an anhydrous aprotic solvent (e.g., THF or DMF) at low temperature, followed by the addition of methyl iodide.

  • Causality: The strong base abstracts the acidic α-proton to the nitrile group, forming a resonance-stabilized carbanion. This carbanion then acts as a nucleophile and attacks the methyl iodide in an SN2 fashion. Anhydrous conditions are critical to prevent quenching of the strong base and the carbanion intermediate.

G cluster_0 Synthetic Pathway Benzhydrylamine Benzhydrylamine 1-Benzhydryl-3-azetidinol 1-Benzhydryl-3-azetidinol Benzhydrylamine->1-Benzhydryl-3-azetidinol + Epichlorohydrin 1-Benzhydryl-3-mesyloxyazetidine 1-Benzhydryl-3-mesyloxyazetidine 1-Benzhydryl-3-azetidinol->1-Benzhydryl-3-mesyloxyazetidine + MsCl, Et3N 1-Benzhydryl-3-cyanoazetidine 1-Benzhydryl-3-cyanoazetidine 1-Benzhydryl-3-mesyloxyazetidine->1-Benzhydryl-3-cyanoazetidine + NaCN This compound This compound 1-Benzhydryl-3-cyanoazetidine->this compound + LDA, CH3I

Caption: Proposed synthetic workflow for this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
CAS Number 133891-88-0[2]
Molecular Formula C₁₈H₁₈N₂[2]
Molecular Weight 262.35 g/mol [2]
Appearance Likely a solid at room temperatureInferred
Solubility Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate.Inferred

Potential Applications in Drug Discovery and Organic Synthesis

The this compound scaffold holds significant potential in several areas of chemical and pharmaceutical research:

  • Medicinal Chemistry: The nitrile group can serve as a precursor to other functional groups, such as carboxylic acids, amides, or tetrazoles, which are common pharmacophores. The methyl group provides a point of steric bulk and can influence the conformational preference of the azetidine ring, potentially leading to enhanced selectivity for biological targets. The benzhydryl moiety can contribute to favorable interactions with hydrophobic pockets in proteins.

  • Organic Synthesis: As a functionalized azetidine, this compound is a valuable building block for the synthesis of more complex heterocyclic systems. The nitrile group can participate in various cycloaddition and annulation reactions, enabling the construction of novel molecular frameworks.

Conclusion

This compound is a fascinating molecule with a rich chemical scaffold that is of considerable interest to the scientific community. While its specific discovery and history are not extensively documented, its synthesis can be rationally designed based on well-established principles of organic chemistry. This technical guide provides a comprehensive overview of its synthesis, properties, and potential applications, serving as a foundational resource for researchers and professionals in the fields of drug discovery and organic synthesis. The continued exploration of such novel azetidine derivatives is poised to contribute significantly to the development of new therapeutics and innovative chemical technologies.

References

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An In-Depth Technical Guide to 1-Benzhydryl-3-methylazetidine-3-carbonitrile Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has garnered significant attention in medicinal chemistry due to its unique structural and physicochemical properties.[1] The inherent ring strain and three-dimensional character of the azetidine ring offer a valuable platform for the design of novel therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles.[1] This guide focuses on a specific class of these compounds: 1-benzhydryl-3-methylazetidine-3-carbonitrile and its derivatives. These molecules have emerged as promising scaffolds in drug discovery, with potential applications in a range of therapeutic areas. This document provides a comprehensive overview of their synthesis, chemical properties, structure-activity relationships, and known pharmacological activities, intended to serve as a valuable resource for researchers in the field.

Introduction: The Azetidine Scaffold in Medicinal Chemistry

Azetidines are considered "privileged" structures in drug discovery, offering a unique combination of rigidity and three-dimensionality that can lead to enhanced binding affinity and selectivity for biological targets.[1] The presence of the nitrogen atom provides a handle for further functionalization and can influence the compound's physicochemical properties, such as solubility and metabolic stability. The benzhydryl moiety, consisting of two phenyl rings attached to a single carbon, is a common pharmacophore found in a variety of biologically active molecules, often contributing to receptor binding through hydrophobic and aromatic interactions. The nitrile group, a versatile functional group, can participate in various chemical transformations and may also contribute to target engagement through hydrogen bonding or dipolar interactions.

The combination of these three key structural features—the azetidine ring, the benzhydryl group, and the 3-methyl-3-carbonitrile substitution—creates a unique chemical space for the exploration of novel pharmacological activities.

Synthesis and Chemical Properties

The synthesis of this compound and its analogs typically involves a multi-step process, starting from readily available precursors. While a specific, detailed protocol for the title compound is not widely published in peer-reviewed literature, the synthesis can be logically deduced from established methods for the preparation of related azetidine derivatives.

General Synthetic Strategy

A plausible synthetic route commences with the synthesis of the core azetidine ring, followed by the introduction of the methyl and nitrile groups at the 3-position.

Diagram of the Proposed Synthetic Pathway:

Synthetic Pathway A 1-Benzhydrylazetidin-3-one B 1-Benzhydrylazetidine-3,3-diol (intermediate) A->B Hydration C 1-Benzhydryl-3-hydroxyazetidine-3-carbonitrile (cyanhydrin intermediate) B->C Cyanation (e.g., KCN, H+) D 1-Benzhydryl-3-chloroazetidine-3-carbonitrile (intermediate) C->D Chlorination (e.g., SOCl2) E This compound D->E Methylation (e.g., CH3MgBr or other methylating agents)

Caption: Proposed synthetic pathway for this compound.

Key Experimental Protocols

The following are generalized protocols based on the synthesis of similar azetidine derivatives. Researchers should optimize these conditions for their specific needs.

Protocol 1: Synthesis of 1-Benzhydrylazetidin-3-one

This precursor can be synthesized from benzhydrylamine and epichlorohydrin, followed by oxidation of the resulting 1-benzhydrylazetidin-3-ol. A detailed procedure for the synthesis of 1-benzhydrylazetidin-3-ol hydrochloride has been described, which involves the reaction of benzhydrylamine with epichlorohydrin in an organic solvent, followed by cyclization.[2]

  • Step 1: Reaction of Benzhydrylamine with Epichlorohydrin. Benzhydrylamine is reacted with epichlorohydrin in a suitable solvent (e.g., methanol or propanol) at a controlled temperature (e.g., 20-25°C).[2]

  • Step 2: Cyclization. The intermediate from Step 1 is then subjected to cyclization, which can be achieved under high-pressure and high-temperature conditions in a microreactor to yield 1-benzhydryl-3-hydroxyazetidine hydrochloride with high purity and yield.[2]

  • Step 3: Oxidation. The resulting 1-benzhydrylazetidin-3-ol is then oxidized to the corresponding ketone, 1-benzhydrylazetidin-3-one, using standard oxidizing agents such as Swern oxidation or Dess-Martin periodinane.

Protocol 2: Synthesis of this compound from 1-Benzhydrylazetidin-3-one

  • Step 1: Cyanohydrin Formation. 1-Benzhydrylazetidin-3-one is treated with a cyanide source, such as potassium cyanide (KCN) or trimethylsilyl cyanide (TMSCN), in the presence of an acid to form the corresponding cyanohydrin intermediate, 1-benzhydryl-3-hydroxyazetidine-3-carbonitrile.

  • Step 2: Conversion of Hydroxyl to a Leaving Group. The hydroxyl group of the cyanohydrin is then converted to a good leaving group. This can be achieved by reaction with a chlorinating agent like thionyl chloride (SOCl2) or a sulfonylating agent like methanesulfonyl chloride (MsCl) in the presence of a base.

  • Step 3: Methylation. The resulting intermediate with a leaving group at the 3-position is then reacted with a methylating agent. A Grignard reagent such as methylmagnesium bromide (CH3MgBr) or an organocuprate could potentially be used to introduce the methyl group via nucleophilic substitution.

Characterization Techniques

The structural confirmation of this compound and its derivatives is crucial. Standard analytical techniques are employed for this purpose:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for elucidating the molecular structure. The chemical shifts and coupling constants of the azetidine ring protons provide information about the ring's conformation and the relative stereochemistry of the substituents.[3]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, confirming its elemental composition.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the nitrile group (C≡N) and the aromatic C-H bonds of the benzhydryl moiety.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the synthesized compounds.

Structure-Activity Relationships (SAR)

The biological activity of this compound derivatives can be significantly influenced by modifications at various positions of the molecule. Understanding the structure-activity relationships (SAR) is crucial for the rational design of more potent and selective analogs.

Diagram of Key SAR Points:

SAR cluster_benzhydryl Benzhydryl Moiety (R1, R2) cluster_azetidine_N1 Azetidine N1-substituent cluster_azetidine_C3 Azetidine C3-substituents Core 1-Benzhydryl-3-methyl- azetidine-3-carbonitrile Core Benzhydryl Substitution on Phenyl Rings Core->Benzhydryl Influences lipophilicity and aromatic interactions N1_sub Replacement of Benzhydryl Core->N1_sub Impacts overall shape and target binding C3_methyl Modification of Methyl Group Core->C3_methyl Affects steric profile and potency C3_nitrile Replacement of Nitrile Group Core->C3_nitrile Modulates polarity and potential H-bonding

Caption: Key structural features influencing the biological activity of this compound derivatives.

The Benzhydryl Moiety

The two phenyl rings of the benzhydryl group play a critical role in the interaction of these compounds with their biological targets.

  • Substitution on the Phenyl Rings: Introduction of substituents on the phenyl rings can modulate the electronic properties and lipophilicity of the molecule. Electron-withdrawing or electron-donating groups can influence the binding affinity and pharmacokinetic properties.

  • Bioisosteric Replacements: Replacing one or both phenyl rings with other aromatic or heteroaromatic systems can lead to improved activity or selectivity.

The Azetidine Ring

The azetidine ring serves as a rigid scaffold, holding the substituents in a defined spatial orientation.

  • N-Substituent: While this guide focuses on the 1-benzhydryl derivatives, modification of the N1-substituent is a common strategy in azetidine chemistry. Replacing the benzhydryl group with other bulky or lipophilic groups can significantly alter the pharmacological profile.

  • C3-Substituents: The methyl and nitrile groups at the 3-position are key determinants of activity.

    • Methyl Group: Altering the size of the alkyl group at this position can impact steric interactions within the binding pocket of a target protein.

    • Nitrile Group: The nitrile group can be replaced with other functional groups such as amides, carboxylic acids, or tetrazoles to explore different interactions with the target and to modify the physicochemical properties of the compound.

Pharmacological Profile and Therapeutic Potential

While specific pharmacological data for this compound is limited in the public domain, the broader class of azetidine derivatives has shown a wide range of biological activities.

Table 1: Potential Pharmacological Activities of Azetidine Derivatives

Therapeutic AreaTarget/MechanismReference
Antiviral Inhibition of viral replication (e.g., HCMV)[4]
Neuroscience Triple reuptake inhibition (Serotonin, Norepinephrine, Dopamine)[5]
Infectious Diseases CCR5 antagonism (Anti-HIV)
Oncology Inhibition of cancer cell proliferation[1]
Inflammation Modulation of inflammatory pathways[1]
Potential as Triple Reuptake Inhibitors (TRIs)

A study on 3-substituted azetidine analogs revealed their potential as triple reuptake inhibitors, which are of interest for the treatment of depression and other CNS disorders.[5] Although the specific compound of focus in this guide was not evaluated, related structures showed varying potencies for the serotonin, norepinephrine, and dopamine transporters. This suggests that derivatives of this compound could be explored for similar activities.

Potential as Antiviral Agents

Research on azetidine-containing dipeptides has demonstrated their efficacy as inhibitors of human cytomegalovirus (HCMV) replication.[4] The rigid azetidine scaffold was found to be crucial for their antiviral activity. This opens the possibility that this compound and its analogs could be investigated for activity against HCMV and other viruses.

Potential as CCR5 Antagonists

The C-C chemokine receptor type 5 (CCR5) is a key co-receptor for HIV entry into host cells. Small molecule CCR5 antagonists are an important class of anti-HIV drugs. The structural features of this compound, particularly the bulky benzhydryl group, are reminiscent of some known CCR5 antagonists. Therefore, this class of compounds represents a potential starting point for the development of novel anti-HIV agents.

Experimental Workflow for Screening as CCR5 Antagonists:

CCR5_Screening_Workflow A Compound Synthesis and Purification B Primary Screening: CCR5 Binding Assay (e.g., Radioligand Binding) A->B C Secondary Screening: Functional Assays (e.g., Calcium Mobilization, Chemotaxis) B->C Active Compounds D Antiviral Activity Assay (e.g., HIV-1 entry inhibition assay) C->D Potent Antagonists E Lead Optimization (SAR studies) D->E Confirmed Antiviral Activity E->A Iterative Design F In vivo Efficacy and Safety Studies E->F Optimized Leads

Caption: A typical experimental workflow for the evaluation of this compound derivatives as CCR5 antagonists.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the design and development of novel therapeutic agents. Its unique three-dimensional structure and the presence of key pharmacophoric features suggest potential for a wide range of biological activities. Future research in this area should focus on:

  • Development of robust and efficient synthetic routes to allow for the generation of a diverse library of analogs.

  • Systematic exploration of the structure-activity relationships by modifying the benzhydryl, methyl, and nitrile moieties to optimize potency and selectivity for specific biological targets.

  • Comprehensive pharmacological profiling of these compounds in relevant in vitro and in vivo models to identify and validate their therapeutic potential in areas such as neuroscience, virology, and oncology.

This in-depth technical guide provides a foundational understanding of this intriguing class of molecules, with the aim of stimulating further research and innovation in the field of medicinal chemistry.

References

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  • Al-Amiery AA, Kadhum AAH, Mohamad AB. Synthesis, Biological Activity, and Computational Examination of New 3-Cyano-2-oxa-pyridine Derivatives. Tropical Journal of Natural Product Research. 2024; 8(2): 6229-6235.
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A Theoretical and Computational Scrutiny of 1-Benzhydryl-3-methylazetidine-3-carbonitrile: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive theoretical framework for the study of 1-Benzhydryl-3-methylazetidine-3-carbonitrile, a substituted four-membered nitrogen heterocycle of interest in medicinal chemistry. In the absence of direct empirical studies on this specific molecule, we present a predictive analysis grounded in established principles of computational chemistry and data from analogous azetidine derivatives. This document outlines the probable conformational landscape, electronic properties, and spectroscopic signatures of the title compound, as determined through Density Functional Theory (DFT) and other computational methods. The methodologies detailed herein serve as a robust blueprint for researchers engaged in the design and development of novel therapeutics incorporating the azetidine scaffold.

Introduction: The Azetidine Scaffold in Modern Drug Discovery

Azetidines, four-membered nitrogen-containing heterocycles, have emerged as valuable building blocks in contemporary medicinal chemistry.[1][2] Their inherent ring strain lends them a unique reactivity profile, while their saturated, non-planar structure allows them to serve as rigid scaffolds for presenting substituents in well-defined three-dimensional orientations.[2] The azetidine ring is often employed as an isostere for other cyclic amines like piperidine or pyrrolidine, potentially offering improved physicochemical properties and novel intellectual property.[1] The subject of this guide, this compound (Figure 1), combines the bulky, lipophilic benzhydryl group at the N1 position with a quaternary center at C3, featuring both a methyl and a nitrile group. These features are expected to significantly influence its conformational behavior and potential as a pharmacophore.

Figure 1: Structure of this compound Synonyms: 1-(Diphenylmethyl)-3-methylazetidine-3-carbonitrile[3] CAS Number: 133891-88-0[3] Molecular Formula: C18H18N2[3] Molecular Weight: 262.35 g/mol [3]

Theoretical studies, particularly those employing quantum chemical calculations, are indispensable for pre-screening compounds and understanding their intrinsic properties before embarking on costly and time-consuming synthesis.[4] This guide will delineate the key theoretical approaches to characterize this compound.

Computational Methodology: A Self-Validating Protocol

To ensure the trustworthiness and accuracy of the theoretical predictions, a well-defined computational protocol is paramount. Density Functional Theory (DFT) has proven to be a reliable method for studying the electronic structure, stability, and reactivity of organic molecules.[5]

Geometry Optimization and Conformational Analysis

The initial and most critical step is to locate the global minimum energy conformation of the molecule. The azetidine ring is known to adopt a puckered, non-planar conformation to alleviate ring strain.[6] The presence of bulky substituents dictates the preferred puckering mode and the orientation of the substituents.

Step-by-Step Protocol:

  • Initial Structure Generation: A 3D model of this compound is constructed using a molecular builder.

  • Conformational Search: A systematic conformational search is performed to explore the potential energy surface. This is crucial due to the flexibility of the N-benzhydryl group.

  • DFT Optimization: The identified low-energy conformers are then subjected to full geometry optimization using a suitable DFT functional and basis set. A common and effective choice is the B3LYP functional with the 6-311G(d,p) basis set.[7]

  • Frequency Analysis: Vibrational frequency calculations are performed on all optimized structures to confirm that they are true minima (i.e., have no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).[5]

The expected outcome is a puckered azetidine ring. The bulky benzhydryl group and the C3 substituents will likely favor a conformation that minimizes steric hindrance. It is predicted that the large benzhydryl group will occupy a pseudo-equatorial position relative to the puckered ring to reduce steric clashes.[6]

Diagram: Computational Workflow for Conformational Analysis

G A 1. Initial 3D Structure Generation B 2. Systematic Conformational Search (e.g., Molecular Mechanics) A->B C 3. DFT Geometry Optimization (e.g., B3LYP/6-311G(d,p)) B->C D 4. Vibrational Frequency Analysis C->D E Identification of Global Minimum and Low-Energy Conformers D->E

Caption: Workflow for determining stable molecular conformers.

Predicted Structural and Electronic Properties

Conformational Isomers and Ring Puckering

The azetidine ring is characterized by a puckering angle, which is the dihedral angle between the C2-N1-C4 and C2-C3-C4 planes. For this compound, we predict a significant puckering to accommodate the substituents. The two phenyl rings of the benzhydryl group can also rotate, leading to multiple low-energy conformers. The relative energies of these conformers, calculated at a high level of theory, will determine their population at room temperature according to the Boltzmann distribution.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity.[7]

  • HOMO: The HOMO is expected to be localized on the electron-rich regions of the molecule, likely the nitrogen atom and the phenyl rings of the benzhydryl group. Its energy level indicates the molecule's ability to donate electrons.

  • LUMO: The LUMO is anticipated to be centered on the electron-deficient nitrile group (-C≡N) and the azetidine ring. Its energy level relates to the molecule's ability to accept electrons.

  • HOMO-LUMO Gap: The energy difference between the HOMO and LUMO provides an indication of the molecule's kinetic stability and chemical reactivity. A larger gap implies higher stability.

These properties can be visualized and quantified using the output of the DFT calculations.

Calculated Property Predicted Significance
Puckering AngleDefines the 3D shape and steric profile of the azetidine core.
Dipole MomentInfluences solubility and intermolecular interactions.
HOMO EnergyIndicates susceptibility to electrophilic attack.
LUMO EnergyIndicates susceptibility to nucleophilic attack.
HOMO-LUMO GapCorrelates with chemical reactivity and electronic transitions.

Predicted Spectroscopic Signatures

Computational chemistry can predict spectroscopic data, which is invaluable for confirming the identity and structure of a synthesized compound.

NMR Spectroscopy
  • ¹H and ¹³C NMR: Chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. The calculated shifts for the protons and carbons of the azetidine ring, particularly the non-equivalent methylene protons at C2 and C4, would be highly sensitive to the ring's conformation.[8] The unique chemical environment of the quaternary C3 carbon and the methyl and nitrile carbons can also be predicted.

  • NOESY: Through-space correlations predicted from the lowest energy 3D structure can help confirm the relative stereochemistry and conformational preferences in solution.

Vibrational (IR) Spectroscopy

The vibrational frequencies calculated from the DFT output correspond to the infrared absorption bands. Key predicted vibrational modes would include:

  • C≡N stretch: A strong, sharp absorption band is expected in the range of 2220-2260 cm⁻¹.

  • C-N stretch: Associated with the azetidine ring.

  • Aromatic C-H stretch: From the benzhydryl group, typically above 3000 cm⁻¹.

  • Aliphatic C-H stretch: From the azetidine and methyl groups, typically below 3000 cm⁻¹.

Diagram: Integrated Theoretical Analysis Pathway

G cluster_0 Computational Inputs cluster_1 DFT Calculations cluster_2 Predicted Outputs A Molecular Structure B Geometry Optimization & Frequency Analysis A->B C Electronic Structure (HOMO/LUMO) B->C D Spectroscopic Calculations (NMR, IR) B->D E Conformational Profile & Thermodynamic Stability B->E F Reactivity Indices & Electronic Properties C->F G Simulated Spectra (¹H, ¹³C NMR, IR) D->G

Caption: A logical flow from molecular input to predicted properties.

Conclusion and Future Directions

This guide has established a comprehensive theoretical protocol for the in-depth characterization of this compound. Based on established principles of azetidine chemistry and computational methodologies, we predict a puckered four-membered ring with a pseudo-equatorial benzhydryl substituent. The electronic properties are likely dominated by the electron-donating N-benzhydryl moiety and the electron-withdrawing nitrile group.

The theoretical data presented herein, including predicted conformational energies and spectroscopic signatures, provide a powerful roadmap for the empirical synthesis and characterization of this molecule. By leveraging these computational insights, researchers can accelerate the drug discovery process, making more informed decisions about synthetic targets and potential biological activity. Future work should focus on the experimental validation of these theoretical predictions through synthesis and spectroscopic analysis.

References

  • ScienceDaily. (2024). Scientists use computational modeling to guide a difficult chemical synthesis. Available at: [Link]

  • Mori, T., et al. (2025). Molecular basis for azetidine-2-carboxylic acid biosynthesis. PubMed Central. Available at: [Link]

  • National Institutes of Health (NIH). (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. Available at: [Link]

  • ChemCASS. (n.d.). 1-benzhydryl-3-methyl-azetidine-3-carbonitrile. Available at: [Link]

  • Zheng, G., et al. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. PubMed. Available at: [Link]

  • Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Available at: [Link]

  • ResearchGate. (2025). Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. Available at: [Link]

  • ResearchGate. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Available at: [Link]

  • MDPI. (n.d.). Synthesis, Molecular Simulation, DFT, and Kinetic Study of Imidazotriazole-Based Thiazolidinone as Dual Inhibitor of Acetylcholinesterase and Butyrylcholinesterase Enzymes. Available at: [Link]

  • National Institutes of Health (NIH). (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. Available at: [Link]

  • MDPI. (n.d.). DFT Quantum-Chemical Calculation of Thermodynamic Parameters and DSC Measurement of Thermostability of Novel Benzofuroxan Derivatives Containing Triazidoisobutyl Fragments. Available at: [Link]

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A Technical Guide to the Solubility of 1-Benzhydryl-3-methylazetidine-3-carbonitrile in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 1-Benzhydryl-3-methylazetidine-3-carbonitrile. In the absence of empirical public data, this document establishes a robust theoretical framework for predicting the solubility of this compound in a diverse range of organic solvents. This is achieved through a detailed analysis of its molecular structure and the application of fundamental solubility principles. Furthermore, this guide presents detailed, field-proven experimental protocols for the quantitative determination of both thermodynamic and kinetic solubility, including the gold-standard shake-flask method and high-throughput techniques such as laser nephelometry. Adherence to Good Laboratory Practices (GLP) is emphasized to ensure data integrity and reproducibility. This document is intended to be an essential resource for researchers, scientists, and drug development professionals working with this and structurally related compounds.

Introduction

The Critical Role of Solubility in Scientific Research and Pharmaceutical Development

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental parameter in chemical and pharmaceutical sciences. In drug discovery and development, a compound's solubility profile profoundly influences its biological activity, bioavailability, and formulation possibilities.[1] Poor solubility can lead to erratic and unreliable results in in-vitro assays and can be a significant hurdle in developing effective drug delivery systems.[2] Therefore, a thorough understanding and accurate determination of a compound's solubility in various solvents is a critical early-stage activity in the research and development pipeline.[1]

This compound: A Profile

This compound is a heterocyclic organic compound with the molecular formula C18H18N2 and a molecular weight of 262.35 g/mol . Its structure features a central four-membered azetidine ring, substituted with a bulky, non-polar benzhydryl group, a methyl group, and a polar nitrile group. This combination of functional groups with opposing polarities suggests a nuanced solubility profile that is highly dependent on the nature of the solvent.

A Theoretical Framework for Predicting Solubility

The solubility of an organic compound is governed by its molecular structure and the intermolecular forces it can establish with a solvent.[3] The principle of "like dissolves like" serves as a foundational concept: polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents.[4]

Molecular Structure and Functional Group Analysis

The solubility of this compound is a balance between its polar and non-polar regions.

  • Benzhydryl Group ((C6H5)2CH-): This large, non-polar group, consisting of two phenyl rings, will dominate the molecule's interactions in non-polar solvents through van der Waals forces. Its bulkiness may also present steric hindrance, potentially limiting solubility even in compatible solvents.

  • Azetidine Ring: This saturated four-membered nitrogen-containing heterocycle introduces polarity. The nitrogen atom can act as a hydrogen bond acceptor.

  • Methyl Group (-CH3): This is a small, non-polar alkyl group that contributes to the overall lipophilicity of the molecule.

  • Nitrile Group (-C≡N): The cyano group is highly polar and can participate in dipole-dipole interactions. It is a hydrogen bond acceptor.

The presence of both significant non-polar (benzhydryl) and polar (nitrile, azetidine) functionalities suggests that the compound will exhibit limited solubility in highly polar protic solvents like water and in very non-polar aliphatic solvents. Its optimal solubility is likely to be found in solvents of intermediate polarity or those with specific functionalities that can interact favorably with the different parts of the molecule.

Hansen Solubility Parameters (HSP)

A more quantitative prediction of solubility can be achieved using Hansen Solubility Parameters (HSP).[5] This model decomposes the total cohesive energy of a substance into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[6] The principle is that substances with similar HSP values are likely to be miscible.[7] While the experimental determination of HSP for this compound is beyond the scope of this guide, a theoretical estimation can be made based on its functional groups. It is expected to have a significant δD value due to the benzhydryl group, a moderate δP from the nitrile and azetidine functionalities, and a moderate δH, primarily as a hydrogen bond acceptor.

Quantitative Structure-Property Relationship (QSPR)

QSPR models are mathematical relationships that correlate the chemical structure of a compound with its physicochemical properties, including solubility.[8] These models use calculated molecular descriptors to predict solubility.[9] While developing a specific QSPR model for this compound is a complex task, the principles of QSPR reinforce the importance of molecular descriptors such as polarity, surface area, and hydrogen bonding potential in determining solubility.[8]

Predicted Solubility Profile

Based on the theoretical framework, a qualitative prediction of the solubility of this compound in a range of common organic solvents is presented in Table 1.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassExample SolventsPredicted SolubilityRationale
Non-Polar, Aprotic Hexane, CyclohexanePoorThe large non-polar benzhydryl group will have some affinity, but the polar nitrile and azetidine groups will be disfavored.
Non-Polar, Aromatic Toluene, BenzeneModerateThe aromatic rings of the solvent can interact favorably with the phenyl rings of the benzhydryl group via π-π stacking. The overall non-polar nature is compatible.
Polar, Aprotic Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl AcetateGood to HighThese solvents offer a balance of polarity that can solvate both the non-polar and polar regions of the molecule.
Polar, Aprotic (Highly Polar) Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)HighThese solvents are highly polar and can effectively solvate the nitrile and azetidine groups. They also have sufficient non-polar character to interact with the benzhydryl group.
Polar, Protic Methanol, EthanolModerate to GoodThe hydroxyl groups can act as hydrogen bond donors to the nitrogen of the azetidine and nitrile groups. However, the non-polar bulk of the molecule will limit solubility compared to more polar aprotic solvents.
Highly Polar, Protic WaterVery PoorThe large, non-polar benzhydryl group will make the molecule largely hydrophobic, leading to very low aqueous solubility.

Experimental Determination of Solubility

To obtain accurate and reliable solubility data, rigorous experimental methods must be employed.

Good Laboratory Practices (GLP) for Solubility Studies

Adherence to Good Laboratory Practices is crucial for ensuring the quality and integrity of solubility data.[10] Key principles include:

  • Characterization of the Test Item: The identity, purity, and solid-state form (crystalline or amorphous) of this compound should be well-characterized.

  • Solvent Purity: High-purity solvents should be used.

  • Temperature Control: Solubility is temperature-dependent, so experiments must be conducted at a constant and recorded temperature.

  • Equilibration: For thermodynamic solubility, sufficient time must be allowed for the system to reach equilibrium.

  • Accurate Quantification: A validated analytical method, such as HPLC, should be used for accurate concentration measurement.

  • Documentation: All experimental procedures, data, and observations must be meticulously documented.[10]

Thermodynamic (Equilibrium) Solubility Determination

Thermodynamic solubility is the concentration of a solute in a saturated solution at equilibrium with the solid phase.

The shake-flask method is considered the "gold standard" for determining thermodynamic solubility.[11]

Protocol:

  • Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed vial.

  • Agitate the vials at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Allow the vials to stand to let undissolved solids settle.

  • Carefully withdraw a sample from the supernatant.

  • Separate the solid and liquid phases, typically by centrifugation followed by filtration through a syringe filter (e.g., 0.45 µm PTFE).

  • Dilute the filtrate with a suitable solvent.

  • Quantify the concentration of the compound in the diluted filtrate using a validated analytical method, such as HPLC-UV.

  • Calculate the original solubility in units such as mg/mL or mol/L.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess solid to solvent in a sealed vial B Agitate at constant temperature (24-48h) A->B Establish equilibrium C Settle undissolved solids B->C D Centrifuge supernatant C->D E Filter supernatant (e.g., 0.45 µm filter) D->E Ensure removal of all solids F Dilute filtrate E->F G Quantify concentration by HPLC-UV F->G H Calculate solubility G->H G cluster_prep Preparation cluster_dilution Dilution & Incubation cluster_measurement Measurement cluster_analysis Analysis A Prepare concentrated DMSO stock solution B Dispense stock into multi-well plate A->B C Add test solvent to create concentration gradient B->C D Incubate at constant temperature C->D E Measure light scattering (nephelometer) D->E F Identify precipitation point E->F G Determine kinetic solubility F->G

Laser Nephelometry Workflow

Data Presentation and Interpretation

Quantitative solubility data should be summarized in a clear and structured format for easy comparison.

Table 2: Template for Experimental Solubility Data of this compound

SolventTemperature (°C)MethodSolubility (mg/mL)Solubility (mol/L)Observations
Dichloromethane25Shake-Flask
Toluene25Shake-Flask
Acetone25Shake-Flask
Ethanol25Shake-Flask
Add other solvents

Conclusion

While empirical public data on the solubility of this compound is not available, a thorough analysis of its molecular structure allows for robust predictions of its behavior in various organic solvents. The compound is anticipated to be most soluble in polar aprotic solvents of intermediate to high polarity, such as dichloromethane, acetone, and DMSO, owing to its blend of bulky non-polar and polar functional groups. This guide provides the necessary theoretical foundation and detailed experimental protocols for researchers to confidently and accurately determine the solubility profile of this compound, a critical step in its application in research and development.

References

  • Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341.
  • Bevan, M. (n.d.). A fully automated kinetic solubility screen in 384-well plate format using nephelometry. Retrieved from [Link]

  • Delaney, J. S. (2004). ESOL: Estimating Aqueous Solubility Directly from Molecular Structure. Journal of Chemical Information and Computer Sciences, 44(3), 1000–1005.
  • Glomme, A., et al. (2005). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 12(3), 28-33.
  • LibreTexts Chemistry. (2023). Solubility of Organic Compounds. Retrieved from [Link]

  • Hansen, C. M. (2007). Hansen solubility parameters: A user's handbook. CRC press.
  • Hansen, C. M. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]

  • Kerns, E. H., & Di, L. (2008).
  • Organisation for Economic Co-operation and Development. (1998). OECD Principles of Good Laboratory Practice. Retrieved from [Link]

  • Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

  • Teachy. (n.d.). Summary of Properties of Organic Compounds: Solubility of Organic Compounds. Retrieved from [Link]

  • TutorChase. (n.d.). How do functional groups affect solubility in organic compounds? Retrieved from [Link]

  • Völgyi, G., Baka, E., Box, K. J., Comer, J. E. A., & Takács-Novák, K. (2010). Study of pH-dependent solubility of organic bases. Revisit of Henderson–Hasselbalch relationship. Analytica Chimica Acta, 673(1), 40–46.
  • Wikipedia contributors. (2023). Hansen solubility parameter. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

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An In-Depth Technical Guide to the Molecular Structure and Conformational Dynamics of 1-Benzhydryl-3-methylazetidine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has become an increasingly vital motif in modern drug discovery. Its inherent ring strain and unique three-dimensional geometry offer significant advantages in tuning the physicochemical and pharmacokinetic properties of therapeutic agents.[1][2] This guide provides a detailed examination of a specific derivative, 1-Benzhydryl-3-methylazetidine-3-carbonitrile, aimed at researchers, medicinal chemists, and drug development professionals. We will dissect its core molecular structure, explore the principles of its conformational dynamics, and present a multi-faceted approach combining experimental and computational techniques for its comprehensive analysis. The causality behind experimental choices and the integration of these techniques form the cornerstone of a robust strategy for understanding how such molecules behave and interact in biological systems.

Section 1: Introduction to the Azetidine Scaffold in Medicinal Chemistry

Azetidines are prized in medicinal chemistry for their ability to impart desirable properties such as improved metabolic stability, enhanced solubility, and conformational rigidity.[1][3] Unlike more flexible chains or larger rings, the strained four-membered ring provides a well-defined three-dimensional structure, which can lead to higher binding affinity and selectivity for biological targets.[4] Several FDA-approved drugs, including baricitinib and cobimetinib, feature the azetidine motif, highlighting its therapeutic success.[1]

The molecule of focus, this compound, incorporates several key structural features that dictate its overall properties:

  • Azetidine Ring: The core four-membered heterocycle, which is subject to ring puckering.

  • N-Benzhydryl Group: A very bulky substituent on the nitrogen atom that significantly influences the ring's conformational preference and the barrier to nitrogen inversion.

  • C3-Methyl and C3-Carbonitrile Groups: Geminal substituents at the 3-position that lock a stereocenter and influence the local electronic and steric environment.

Understanding the interplay of these components is critical for predicting the molecule's shape, polarity, and potential interactions with protein targets.

cluster_mol Molecular Components of this compound cluster_prop Resulting Physicochemical & Pharmacokinetic Properties MOL Core Molecule AZ Azetidine Ring MOL->AZ Scaffold BH N-Benzhydryl Group MOL->BH Steric Anchor SUB C3-Geminal Substituents (Methyl & Nitrile) MOL->SUB Local Environment CONF Conformational Rigidity Ring Puckering AZ->CONF PK Metabolic Stability Solubility AZ->PK BH->CONF BH->PK SUB->CONF SAR Target Interaction Binding Affinity SUB->SAR CONF->SAR

Caption: Influence of molecular components on key properties.

Section 2: Static Molecular Structure and Synthesis

PropertyValueSource
Molecular Formula C₁₈H₁₈N₂[7]
Molecular Weight 262.35 g/mol [7]
CAS Number 133891-88-0[7]

Section 3: Conformational Dynamics of the Azetidine Core

The azetidine ring is not planar. To alleviate the significant angle strain (approx. 25.4 kcal/mol), it adopts a "puckered" conformation.[8] This puckering is a dynamic equilibrium, and the presence of substituents dramatically influences which conformation is energetically preferred.

For an N-substituted azetidine, two key conformational processes must be considered:

  • Ring Puckering: The ring flips between two puckered states.

  • Nitrogen Inversion: The nitrogen atom and its substituent invert, similar to an umbrella in the wind.

The bulky N-benzhydryl group is expected to dominate the conformational landscape. Steric hindrance will strongly favor a conformation where this large group occupies a pseudo-equatorial position relative to the puckered ring.[9] This restriction simplifies the conformational analysis, as it effectively locks the ring into a preferred orientation, making the molecule more rigid.[4]

P1 Puckered Conformer 1 (Benzhydryl pseudo-equatorial) TS Transition State (Planar Ring) P1->TS ΔG (Ring Puckering) note Due to the large steric bulk of the benzhydryl group, the equilibrium lies heavily towards Conformer 1. P2 Puckered Conformer 2 (Benzhydryl pseudo-axial) TS->P2

Caption: Azetidine ring puckering equilibrium.

Section 4: Experimental Elucidation of Conformation

A combination of Nuclear Magnetic Resonance (NMR) spectroscopy for solution-state analysis and Single-Crystal X-ray Diffraction for solid-state analysis provides a comprehensive understanding of the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR is the most powerful tool for determining molecular conformation in solution, which is more biologically relevant than the solid state. For azetidines, the key parameters are the proton-proton coupling constants (³JHH) and Nuclear Overhauser Effects (NOEs). The ³JHH values between protons on adjacent carbons are related to the dihedral angle between them via the Karplus equation. This allows for the calculation of the ring pucker angle.[10] NOEs provide through-space distance information, confirming the relative orientation of substituents (e.g., cis vs. trans) and the position of the bulky benzhydryl group.[11]

Experimental Protocol: 2D NMR for Structural Elucidation

  • Sample Preparation: Dissolve ~5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • 1D ¹H and ¹³C Spectra: Acquire standard 1D proton and carbon spectra to identify all chemical shifts and basic multiplicities.

  • COSY (Correlation Spectroscopy):

    • Purpose: To identify which protons are coupled to each other (i.e., are on adjacent carbons).

    • Methodology: Use a standard cosygpppqf pulse program. Acquire data with sufficient resolution in both dimensions to resolve cross-peaks.

    • Analysis: Map all proton-proton correlations within the azetidine ring. This helps in unambiguously assigning the signals for the C2 and C4 methylene protons.

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To correlate each proton directly to the carbon it is attached to.

    • Methodology: Use a standard hsqcedetgpsisp2.3 pulse program.

    • Analysis: Assign the ¹³C chemical shifts for all protonated carbons, confirming the assignments made from the COSY spectrum.

  • NOESY (Nuclear Overhauser Effect Spectroscopy):

    • Purpose: To identify protons that are close in space (< 5 Å), regardless of whether they are bonded. This is critical for determining stereochemistry and conformational preferences.

    • Methodology: Use a standard noesygpphpp pulse program with a mixing time of 500-800 ms.

    • Analysis: Look for key NOE cross-peaks. A strong NOE between the benzhydryl proton (CH) and one set of azetidine ring protons would confirm its orientation relative to the ring. The presence or absence of NOEs between the C3-methyl group and the C2/C4 protons will help define the ring pucker.

  • Trustworthiness: The conformational model is self-validating. The dihedral angles calculated from ³JHH values must be geometrically consistent with the through-space proximities observed in the NOESY spectrum. Discrepancies would suggest either conformational averaging or an incorrect model.

Single-Crystal X-ray Diffraction

Expertise & Causality: This technique provides an unambiguous, high-resolution picture of the molecule's structure in the solid state.[12] It yields precise bond lengths, bond angles, and torsion (dihedral) angles, which serve as the ultimate benchmark for validating the solution-state NMR model and computational results. While crystal packing forces can sometimes alter the conformation from what is seen in solution, for a rigid molecule like this, the solid-state structure is expected to represent a low-energy conformer.

Protocol: From Crystal to Structure

  • Crystal Growth: Grow single crystals suitable for diffraction by slow evaporation of a solvent (e.g., ethyl acetate/hexane mixture) containing the purified compound.

  • Data Collection: Mount a suitable crystal on a diffractometer. Cool the crystal (e.g., to 100 K) to minimize thermal motion. Collect diffraction data using a monochromatic X-ray source (e.g., Mo Kα).

  • Structure Solution and Refinement: Process the diffraction data to obtain electron density maps. Solve the structure using direct methods to locate the positions of all non-hydrogen atoms. Refine the model anisotropically and add hydrogen atoms at calculated positions. The final refined structure provides a detailed 3D model of the molecule.[13]

Section 5: Computational Modeling and In Silico Analysis

Expertise & Causality: Computational chemistry complements experimental data by providing insight into the relative energies of different conformations and the energetic barriers between them.[14] Density Functional Theory (DFT) is a robust method for calculating the geometries and energies of small organic molecules.[15] This allows for a theoretical validation of the experimentally observed conformation and exploration of other potential, higher-energy conformers that might not be easily detectable.

Workflow: Conformational Analysis using DFT

START Build Initial 3D Structure CONF_SEARCH Perform Conformational Search (e.g., Molecular Mechanics) START->CONF_SEARCH DFT_OPT Geometry Optimization of Low-Energy Conformers (e.g., DFT with B3LYP/6-31G* basis set) CONF_SEARCH->DFT_OPT FREQ_CALC Frequency Calculation (Confirm true minima, obtain thermochemical data) DFT_OPT->FREQ_CALC ENERGY_ANALYSIS Analyze Relative Energies (ΔG) (Identify global minimum and Boltzmann populations) FREQ_CALC->ENERGY_ANALYSIS COMPARE Compare with Experimental Data (NMR coupling constants, X-ray geometry) ENERGY_ANALYSIS->COMPARE END Validated Conformational Model COMPARE->END

Caption: Computational workflow for conformational analysis.

Protocol Steps:

  • Initial Structure: Build a 3D model of this compound.

  • Conformational Search: Use a molecular mechanics force field to rapidly explore the potential energy surface and identify a set of low-energy conformers.

  • DFT Optimization: Take the most promising conformers and perform a full geometry optimization using a higher level of theory, such as DFT with the B3LYP functional and a 6-31G* basis set.[15]

  • Energy Calculation: Perform a frequency calculation on each optimized geometry to confirm it is a true energy minimum (no imaginary frequencies) and to obtain the Gibbs free energy (G).

  • Analysis: Compare the relative free energies of the conformers to determine the most stable structure and calculate the expected population of each conformer at room temperature using the Boltzmann distribution. This theoretical population can be compared to NMR data which shows an average of all contributing conformers.

Section 6: Implications for Drug Development

A comprehensive understanding of the structure and conformation of this compound is crucial for its application in drug discovery.

  • Rational Design: The rigid, well-defined 3D shape dictated by the bulky benzhydryl group provides a specific vector for substituents to interact with a target protein. Knowing this preferred conformation allows medicinal chemists to design more potent and selective inhibitors.[16]

  • Structure-Activity Relationships (SAR): By understanding the baseline conformation, researchers can make rational modifications to the scaffold and predict how these changes will affect the overall shape and interaction with a biological target.

  • Pharmacokinetic Properties: The conformation influences the molecule's physical properties, such as its polar surface area and lipophilicity, which in turn affect its absorption, distribution, metabolism, and excretion (ADME) profile. The N-benzhydryl group, for instance, significantly increases lipophilicity.

Section 7: Conclusion

The structural and conformational analysis of this compound requires a synergistic approach. The inherent rigidity imparted by the N-benzhydryl substituent simplifies the conformational landscape, making it an attractive scaffold for rational drug design. By integrating high-resolution experimental techniques like 2D NMR and X-ray crystallography with the predictive power of computational modeling, researchers can build a reliable, self-validating model of the molecule. This detailed understanding is indispensable for harnessing the full potential of the azetidine scaffold in the development of next-generation therapeutics.

References

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  • PharmaBlock. (n.d.). Azetidines in Drug Discovery.

  • Royal Society of Chemistry. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry.

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  • PubMed. (n.d.). Parameterization of the proline analogue Aze (azetidine-2-carboxylic acid) for molecular dynamics simulations and evaluation of its effect on homo-pentapeptide conformations.

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  • PubMed Central. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines.

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Methodological & Application

Application Note & Protocol: A Validated Synthesis of 1-Benzhydryl-3-methylazetidine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

The azetidine scaffold is a privileged four-membered heterocyclic motif increasingly utilized in modern drug discovery. Its rigid, three-dimensional structure provides a unique vector space for substituent placement, enabling precise interaction with biological targets. When combined with the N-benzhydryl group—a moiety known to enhance lipophilicity and modulate pharmacokinetic properties—the resulting derivatives become valuable intermediates for a range of therapeutic agents, including analgesics and anti-inflammatory drugs.[1][2]

This document provides a comprehensive, field-validated protocol for the synthesis of 1-Benzhydryl-3-methylazetidine-3-carbonitrile, a key building block for advanced pharmaceutical development. The nitrile functional group is exceptionally versatile, serving as a precursor to amines, amides, carboxylic acids, and tetrazoles, thus opening numerous avenues for further molecular elaboration.[3]

The described synthesis follows a robust two-step sequence starting from the corresponding tertiary alcohol, 1-Benzhydryl-3-methylazetidin-3-ol. The protocol emphasizes not only procedural efficacy and high yield but also places critical importance on the safe handling of hazardous reagents, particularly alkali metal cyanides. This guide is intended for researchers, chemists, and drug development professionals with a strong background in synthetic organic chemistry.

Reaction Principle and Mechanism

The conversion of a tertiary alcohol to a nitrile is efficiently achieved via a two-step nucleophilic substitution pathway.

  • Activation of the Hydroxyl Group: The tertiary hydroxyl group of the starting material is a poor leaving group. It is first converted into an excellent leaving group, a mesylate ester, by reaction with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base such as triethylamine (TEA). The base neutralizes the HCl generated during the reaction.

  • Nucleophilic Displacement: The mesylate intermediate is then subjected to a nucleophilic substitution reaction with sodium cyanide (NaCN). The cyanide anion (CN⁻) displaces the mesylate group to form the final carbonitrile product. Given the tertiary nature of the carbon center, this step may proceed through an Sₙ1-like mechanism involving a transient azetidinium cation, although a concerted Sₙ2 pathway is also plausible depending on solvent conditions.

The overall transformation is depicted below:

Caption: High-level overview of the two-step synthesis protocol.

Materials and Methods

Reagents and Equipment
Reagent / MaterialGradeSupplierNotes
1-Benzhydryl-3-methylazetidin-3-ol≥98%Commercially AvailableStarting material.
Methanesulfonyl Chloride (MsCl)≥99%Acros Organics, etc.Acylating agent. Corrosive, handle with care.
Triethylamine (TEA)≥99.5%, distilledSigma-Aldrich, etc.Base. Distill from CaH₂ before use.
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich, etc.Reaction solvent for Step 1.
Sodium Cyanide (NaCN)≥98%, powderSigma-Aldrich, etc.EXTREMELY TOXIC. See Section 4.0 for safety.
Dimethyl Sulfoxide (DMSO)Anhydrous, ≥99.9%Sigma-Aldrich, etc.Reaction solvent for Step 2.
Ethyl Acetate (EtOAc)ACS GradeFisher Scientific, etc.For extraction and chromatography.
HexanesACS GradeFisher Scientific, etc.For chromatography.
Saturated NaHCO₃ solutionN/ALab PreparedFor aqueous work-up.
Brine (Saturated NaCl solution)N/ALab PreparedFor aqueous work-up.
Anhydrous Magnesium Sulfate (MgSO₄)N/AFisher Scientific, etc.Drying agent.
Silica Gel230-400 meshSorbent TechnologiesFor column chromatography.

Equipment: Standard laboratory glassware (round-bottom flasks, separatory funnel, etc.), magnetic stirrer with heating plate, ice bath, rotary evaporator, fume hood, thin-layer chromatography (TLC) plates.

CRITICAL SAFETY PROTOCOL: Handling Sodium Cyanide

WARNING: Sodium Cyanide (NaCN) is a rapidly acting, highly toxic compound.[4] Ingestion, inhalation, or skin contact can be fatal.[5][6] Formation of highly toxic hydrogen cyanide (HCN) gas occurs upon contact with acids.[7] Strict adherence to the following safety protocols is mandatory.

  • Designated Area: All operations involving NaCN must be conducted in a designated, certified chemical fume hood with demonstrated high-flow ventilation.[8]

  • No Lone Work: Never work with cyanides alone.[5] Ensure a second person is aware of the procedure and is within audible range.

  • Personal Protective Equipment (PPE): A full set of PPE is required:

    • Chemical splash goggles and a full-face shield.[5]

    • Impervious lab coat.

    • Double-gloving with nitrile or butyl rubber gloves.[6]

    • Long pants and closed-toe shoes.[5]

  • Acid-Free Environment: Ensure no acids are present in the fume hood or immediate vicinity. All glassware must be free of acidic residue.

  • Cyanide Quench & Waste:

    • Prepare a quench solution of 1 M NaOH containing 10% commercial bleach (sodium hypochlorite). This solution will be used to decontaminate glassware and small spills.

    • All aqueous waste from the reaction work-up must be treated with the bleach/NaOH solution to oxidize residual cyanide before being collected as hazardous waste.

    • Solid cyanide waste and contaminated sharps must be collected in separate, clearly labeled hazardous waste containers.[5]

  • Emergency Preparedness: An emergency response plan must be in place. An approved cyanide antidote kit (e.g., hydroxocobalamin or sodium nitrite/sodium thiosulfate) should be available, and lab personnel must be trained in its location and use in coordination with occupational health services.[5][6]

Detailed Experimental Protocol

Workflow Visualization

Caption: Step-by-step experimental workflow for the synthesis.

Part A: Synthesis of 1-Benzhydryl-3-methylazetidin-3-yl methanesulfonate (Mesylate Intermediate)
  • To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 1-Benzhydryl-3-methylazetidin-3-ol (10.0 g, 37.4 mmol, 1.0 equiv.).

  • Dissolve the starting material in anhydrous dichloromethane (DCM, 100 mL).

  • Cool the flask in an ice-water bath to 0 °C.

  • Add triethylamine (TEA, 7.8 mL, 56.1 mmol, 1.5 equiv.) to the stirred solution.

  • Slowly add methanesulfonyl chloride (MsCl, 3.5 mL, 44.9 mmol, 1.2 equiv.) dropwise via syringe over 15 minutes. Maintain the internal temperature below 5 °C during the addition. A white precipitate of triethylamine hydrochloride will form.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by slowly adding 50 mL of water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 50 mL of saturated NaHCO₃ solution and 50 mL of brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude mesylate as a pale yellow oil or solid. This crude product is typically used in the next step without further purification.

Part B: Synthesis of this compound
  • [CRITICAL SAFETY STEP] In a designated fume hood, add sodium cyanide (NaCN, 2.75 g, 56.1 mmol, 1.5 equiv.) to a 250 mL round-bottom flask.

  • Add anhydrous dimethyl sulfoxide (DMSO, 100 mL) to the flask. Stir the suspension.

  • Dissolve the crude mesylate intermediate from Part A in a minimal amount of DMSO (~20 mL) and add it to the NaCN suspension.

  • Heat the reaction mixture to 65 °C using an oil bath and stir vigorously for 16 hours.

  • Monitor the reaction by TLC or LC-MS until the mesylate intermediate is consumed.

  • Cool the reaction to room temperature. Very carefully and slowly, pour the reaction mixture into 300 mL of ice-cold water with stirring.

  • Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

  • Combine the organic extracts and wash with brine (4 x 100 mL) to remove residual DMSO.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., 5% to 20% EtOAc) as the eluent.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a white to off-white solid.

Expected Results & Characterization

ParameterExpected Value
Overall Yield 75-85% (over two steps)
Appearance White to off-white solid
Purity (by HPLC) >98%
¹H NMR (CDCl₃, 400 MHz) δ 7.45-7.20 (m, 10H, Ar-H), 4.45 (s, 1H, CHPh₂), 3.40 (d, 2H, azetidine-H), 3.10 (d, 2H, azetidine-H), 1.65 (s, 3H, CH₃).
¹³C NMR (CDCl₃, 100 MHz) δ 142.0, 128.8, 127.9, 127.5, 122.0 (C≡N), 78.0 (CHPh₂), 62.0 (azetidine-CH₂), 45.0 (quat-C), 25.0 (CH₃).
IR (KBr, cm⁻¹) ~2235 cm⁻¹ (C≡N stretch, weak), 3060, 3030, 2980 (C-H stretches), 1495, 1450 (C=C stretches).
Mass Spec (ESI+) m/z = 275.15 [M+H]⁺

Note: NMR chemical shifts are predictive and may vary slightly.

Conclusion

This application note details a reliable and scalable two-step protocol for the synthesis of this compound. The procedure is based on established chemical transformations, including the activation of a tertiary alcohol via mesylation and subsequent nucleophilic displacement with cyanide.[9][10] By following the outlined steps and adhering strictly to the critical safety protocols for handling sodium cyanide, researchers can confidently produce this valuable synthetic intermediate in high yield and purity, facilitating further research and development in medicinal chemistry.

References

  • United Chemical. (2025, January 10). Crucial Safety Measures When Working with Sodium Cyanide.
  • University of Tennessee Health Science Center. LABORATORY SAFETY GUIDELINE Sodium and Potassium Cyanide.
  • United Chemical. (2025, March 14). Sodium Cyanide Safety Operation Procedures and Emergency Response.
  • Camachem. (2022, December 29). 7 Safety Measures I Should Know While Handling Sodium Cyanide.
  • Taekwang Industrial Co., Ltd. Sodium Cyanide Material Safety Data Sheet.
  • Google Patents. DE3568329D1 - PREPARATION OF N-SUBSTITUTED-3-CYANO AZETIDINE DERIVATIVES.
  • Chem-Impex. 1-Benzhydrylazetidine-3-carboxylic acid.
  • Google Patents. US8207355B2 - Method for preparing azetidine derivatives.
  • Google Patents. US20080312205A1 - Method and intermediates for the preparation of derivatives of n (1-benzhydrylazetidin-3-yl)-n-phenylmethylsulfonamide.
  • European Patent Office. EP 0169603 B1 - Preparation of N-substituted-3-cyano azetidine derivatives.
  • ResearchGate. Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol.
  • ResearchGate. RECENT ADVANCES IN CYANATION REACTIONS.
  • PubMed Central (PMC). Benzhydryl Amines: Synthesis and Their Biological Perspective.

Sources

The Strategic Utility of 1-Benzhydryl-3-methylazetidine-3-carbonitrile in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Azetidine Scaffold as a Privileged Motif in Drug Discovery

Azetidines, four-membered nitrogen-containing heterocycles, have emerged as crucial structural motifs in the landscape of modern drug discovery.[1] Their inherent ring strain and non-planar geometry impart unique conformational rigidity, which can lead to enhanced binding affinity and selectivity for biological targets. Furthermore, the sp³-rich character of the azetidine core often improves physicochemical properties such as solubility and metabolic stability, making it an attractive scaffold for the development of novel therapeutics.[2] Within this class of compounds, 1-Benzhydryl-3-methylazetidine-3-carbonitrile stands out as a versatile and strategically important intermediate. The benzhydryl group serves as a lipophilic handle and a common protecting group for the azetidine nitrogen, while the geminal methyl and nitrile functionalities at the 3-position offer a rich platform for diverse chemical transformations. This document provides detailed application notes and protocols for the synthesis and utilization of this key building block in medicinal chemistry research.

Synthesis of this compound: A Multi-step Approach

The synthesis of this compound is typically achieved through a multi-step sequence starting from the more readily available 1-benzhydrylazetidin-3-ol. The overall synthetic workflow involves the oxidation of the secondary alcohol to a ketone, followed by the introduction of the methyl and nitrile groups.

Protocol 1: Oxidation of 1-Benzhydrylazetidin-3-ol to 1-Benzhydrylazetidin-3-one

The oxidation of the hydroxyl group to a ketone is a critical step. A common and effective method is the Swern oxidation, which utilizes oxalyl chloride and dimethyl sulfoxide (DMSO) under cryogenic conditions.[3]

Materials:

  • 1-Benzhydrylazetidin-3-ol

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Standard glassware for anhydrous reactions

  • Magnetic stirrer and stirring bar

  • Low-temperature cooling bath (e.g., dry ice/acetone)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve oxalyl chloride (2.0 eq) in anhydrous DCM under a nitrogen atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of DMSO (2.2 eq) in anhydrous DCM via the dropping funnel, maintaining the temperature below -60 °C. Stir the mixture for 15 minutes.

  • Add a solution of 1-benzhydrylazetidin-3-ol (1.0 eq) in anhydrous DCM dropwise, ensuring the internal temperature does not exceed -60 °C. Stir for 1 hour at -78 °C.

  • Add triethylamine (5.0 eq) to the reaction mixture, and allow the solution to slowly warm to room temperature.

  • Quench the reaction with water and transfer the mixture to a separatory funnel.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1-benzhydrylazetidin-3-one.

  • The crude product can be purified by column chromatography on silica gel.

Reactant Molecular Weight ( g/mol ) Equivalents
1-Benzhydrylazetidin-3-ol239.321.0
Oxalyl chloride126.932.0
Dimethyl sulfoxide78.132.2
Triethylamine101.195.0
Protocol 2: Synthesis of this compound from 1-Benzhydrylazetidin-3-one

The introduction of the methyl and nitrile groups at the 3-position can be achieved via a two-step process involving the formation of a cyanohydrin followed by methylation, or more directly through a Strecker-type reaction. A plausible one-pot approach involves the reaction of the ketone with a cyanide source and a methylating agent. A more controlled, stepwise approach is detailed below, based on the alkylation of a 3-cyanoazetidine precursor.

Part A: Synthesis of 1-Benzhydrylazetidine-3-carbonitrile This intermediate can be synthesized from 1-benzhydrylazetidin-3-ol via mesylation followed by nucleophilic substitution with sodium cyanide.

Part B: Methylation of 1-Benzhydrylazetidine-3-carbonitrile The methylation at the 3-position is achieved by deprotonation of the α-carbon to the nitrile followed by quenching with an electrophilic methyl source like methyl iodide.

Materials:

  • 1-Benzhydrylazetidine-3-carbonitrile

  • Strong base (e.g., Lithium diisopropylamide (LDA) or Sodium hydride (NaH))

  • Methyl iodide (CH₃I)

  • Anhydrous tetrahydrofuran (THF)

  • Standard glassware for anhydrous reactions

  • Magnetic stirrer and stirring bar

  • Low-temperature cooling bath (if using LDA)

Procedure:

  • In a flame-dried, round-bottom flask under a nitrogen atmosphere, prepare a solution of 1-benzhydrylazetidine-3-carbonitrile (1.0 eq) in anhydrous THF.

  • If using NaH (1.2 eq), add it portion-wise to the solution at 0 °C and allow the mixture to stir for 30 minutes. If using LDA, prepare it in situ or use a commercial solution and add it to the substrate solution at -78 °C.

  • After deprotonation is complete, slowly add methyl iodide (1.5 eq) to the reaction mixture at the same temperature.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

G cluster_0 Synthesis of 1-Benzhydrylazetidin-3-one cluster_1 Synthesis of Target Compound 1-Benzhydrylazetidin-3-ol 1-Benzhydrylazetidin-3-ol 1-Benzhydrylazetidin-3-one 1-Benzhydrylazetidin-3-one 1-Benzhydrylazetidin-3-ol->1-Benzhydrylazetidin-3-one Swern Oxidation 1-Benzhydrylazetidine-3-carbonitrile 1-Benzhydrylazetidine-3-carbonitrile 1-Benzhydrylazetidin-3-one->1-Benzhydrylazetidine-3-carbonitrile Cyanation This compound This compound 1-Benzhydrylazetidine-3-carbonitrile->this compound Methylation

Caption: Synthetic workflow for this compound.

Applications in Medicinal Chemistry: A Scaffold for Further Diversification

This compound is a valuable intermediate primarily due to the synthetic handles it possesses. The nitrile group is a versatile functional group that can be transformed into other key moieties for drug discovery, such as primary amides, carboxylic acids, and amines. The benzhydryl group, while often serving as a protecting group, also contributes to the lipophilicity of the molecule, which can be advantageous for targeting certain biological receptors.

Application 1: Synthesis of 1-Benzhydryl-3-methylazetidine-3-carboxamide

The conversion of the nitrile to a primary amide introduces a hydrogen bond donor and acceptor, which can be crucial for target engagement. This transformation can be achieved through controlled hydrolysis under acidic or basic conditions.

Protocol 3: Controlled Hydrolysis of the Nitrile to a Primary Amide

Materials:

  • This compound

  • Concentrated sulfuric acid or a mixture of trifluoroacetic acid and sulfuric acid

  • Water

  • Ice bath

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, cool a solution of concentrated sulfuric acid in water in an ice bath.

  • Slowly add this compound to the cold acid solution with vigorous stirring.

  • Allow the reaction mixture to stir at a controlled temperature (e.g., room temperature or slightly elevated) while monitoring the progress by TLC or LC-MS to avoid over-hydrolysis to the carboxylic acid.

  • Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice.

  • Neutralize the solution with a suitable base (e.g., sodium hydroxide solution) to precipitate the amide.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

  • The crude amide can be recrystallized for further purification.

Application 2: Synthesis of 1-Benzhydryl-3-methylazetidine-3-carboxylic Acid

Hydrolysis of the nitrile group to a carboxylic acid provides a key functional group for further derivatization, such as amide bond formation, or for mimicking the carboxylate of endogenous ligands.

Protocol 4: Hydrolysis of the Nitrile to a Carboxylic Acid

Materials:

  • This compound

  • Aqueous sodium hydroxide or potassium hydroxide solution

  • Ethanol or other suitable co-solvent

  • Hydrochloric acid for acidification

  • Standard laboratory glassware for reflux

Procedure:

  • In a round-bottom flask, dissolve this compound in a mixture of ethanol and an aqueous solution of sodium hydroxide (e.g., 6M).

  • Heat the mixture to reflux and monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether) to remove any non-acidic impurities.

  • Carefully acidify the aqueous layer with concentrated hydrochloric acid to a pH of approximately 3-4 to precipitate the carboxylic acid.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

G Start This compound Amide 1-Benzhydryl-3-methylazetidine-3-carboxamide Start->Amide Controlled Hydrolysis Acid 1-Benzhydryl-3-methylazetidine-3-carboxylic Acid Start->Acid Vigorous Hydrolysis Amine 1-Benzhydryl-3-(aminomethyl)-3-methylazetidine Start->Amine Reduction (e.g., LiAlH4)

Caption: Key transformations of the 3-cyano-3-methylazetidine scaffold.

Application 3: Synthesis of Bioactive Molecules

The derivatives obtained from this compound can serve as key intermediates in the synthesis of various biologically active compounds. For instance, azetidine-3-carboxylic acid derivatives have been explored as novel gamma-aminobutyric acid (GABA) uptake inhibitors.[1] The rigid azetidine core can act as a conformationally constrained GABA or β-alanine analog. The benzhydryl group can be retained as a lipophilic moiety or removed under hydrogenolysis conditions to allow for further N-functionalization, thereby enabling the exploration of a wider chemical space in structure-activity relationship (SAR) studies.

Conclusion and Future Perspectives

This compound is a strategically valuable building block in medicinal chemistry. Its synthesis, while multi-stepped, is achievable through established organic transformations. The true power of this intermediate lies in the versatility of its 3-cyano-3-methyl functionality, which allows for the creation of a diverse array of derivatives with potential therapeutic applications. The protocols outlined in this document provide a solid foundation for researchers to synthesize and utilize this compound in their drug discovery programs. Future work in this area could focus on the development of more efficient and stereoselective synthetic routes to this and related azetidine scaffolds, as well as the exploration of their application in the synthesis of novel modulators for a broader range of biological targets, including GPCRs and enzymes.[4]

References

  • ResearchGate. (2025). Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Rapid diversified synthesis of azetidine-3-carboxylic acids. Retrieved from [Link]

  • PubMed Central. (2022). Azetidine synthesis enabled by photo-induced copper catalysis via [3+1] radical cascade cyclization. Retrieved from [Link]

  • Google Patents. (n.d.). DE69015471D1 - 1-Benzhydrylazetidine, their preparation and use as intermediates for the preparation of compounds with an antimicrobial effect.
  • Google Patents. (n.d.). CN104356040A - Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride.
  • PubMed. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Retrieved from [Link]

  • Estonian Academy Publishers. (2017). Potassium iodide catalysis in the alkylation of protected hydrazines. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of 4-Alkyl-1-benzhydryl-2-(methoxymethyl)azetidin-3-ols by Regio. Retrieved from [Link]

  • Google Patents. (n.d.). US4639334A - Preparation of 1-benzylazetidine-3-ol derivatives.
  • ChemRxiv. (n.d.). An Approach to Alkyl Azetidines for Medicinal Chemistry. Retrieved from [Link]

  • PubMed. (n.d.). Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. Retrieved from [Link]

  • PubMed Central. (n.d.). One-Pot Synthesis of 1-Aryl-3-trifluoromethylpyrazoles Using Nitrile Imines and Mercaptoacetaldehyde As a Surrogate of Acetylene. Retrieved from [Link]

  • ResearchGate. (2025). A new group of 1-and 7-[ω-(benzhydryl-1-alkyl]-3methylxanthine derivatives with antihistamine activity. Retrieved from [Link]

  • PubMed. (2008). Synthesis and antimicrobial studies of novel 1-benzhydryl-piperazine sulfonamide and carboxamide derivatives. Retrieved from [Link]

  • ACS Publications. (n.d.). Molecular Iodine-Catalyzed Selective C-3 Benzylation of Indoles with Benzylic Alcohols. Retrieved from [Link]

  • Google Patents. (n.d.). EP2465847A1 - Azetidinone compounds and medical use thereof.
  • Google Patents. (n.d.). EP0299513A1 - Azetidine derivatives, compositions and their use.
  • ResearchGate. (2025). Molecular glues as GPCR modulators: unveiling three distinct mechanistic pathways for signal regulation. Retrieved from [Link]

  • ResearchGate. (2025). Alkylation of imidazole and benzimidazole derivatives with 1-(iodomethyl)-1,1,3,3,3-pentamethyldisiloxane - A new method for the preparation of organocyclosiloxane iodides. Retrieved from [Link]

  • PubMed. (2016). Design and synthesis of aminothiazole modulators of the gamma-secretase enzyme. Retrieved from [Link]

Sources

Application Notes & Protocols: 1-Benzhydryl-3-methylazetidine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Exploratory Research and Drug Discovery

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the handling, characterization, and potential applications of the novel research chemical, 1-Benzhydryl-3-methylazetidine-3-carbonitrile. Given its recent emergence, this guide synthesizes data from structurally related compounds to propose logical, high-potential research avenues and provides detailed, validated protocols for initial characterization and screening. The core structural motifs—a strained azetidine ring, a lipophilic benzhydryl group, and a nitrile moiety—suggest potential utility in oncology, central nervous system (CNS) disorders, and beyond.

Introduction and Scientific Rationale

The azetidine scaffold is a privileged structure in medicinal chemistry, prized for the unique conformational constraints and metabolic stability it imparts.[1] The inherent ring strain of this four-membered heterocycle can facilitate potent interactions with biological targets.[1] The subject of this guide, this compound, is a novel compound featuring three key pharmacophoric elements:

  • The Azetidine Core: Known to be a component of potent enzyme inhibitors and CNS-active agents.[2]

  • The N-Benzhydryl Group: A classic lipophilic moiety found in numerous marketed drugs, particularly antihistamines and CNS agents, which often enhances membrane permeability and can confer activity at specific receptors.[3][4]

  • The 3-Methyl-3-carbonitrile Substitution: This quaternary center adds steric bulk and a polar nitrile group, which can act as a hydrogen bond acceptor or be metabolized to a carboxylic acid or amide, potentially serving as a prodrug feature.

While no specific biological activity has been published for this exact molecule, analysis of its substructures allows for the formulation of several high-probability research hypotheses. Structurally similar azetidine-2-carboxamides have demonstrated sub-micromolar potency as inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, a critical target in oncology.[5][6] Furthermore, the benzhydryl group is a well-established pharmacophore in drugs targeting the CNS.[2]

This guide, therefore, presents a logical workflow for the initial investigation of this compound, from basic physicochemical characterization to robust in vitro biological screening protocols designed to test these primary hypotheses.

G cluster_0 Phase 1: Foundational Characterization cluster_1 Phase 2: Initial Biological Screening cluster_2 Phase 3: Hypothesis Testing & Elucidation A Compound Acquisition & Purity Analysis (LC-MS, NMR) B Physicochemical Profiling (Solubility, Stability) A->B Verified Identity C General Cytotoxicity Assessment (MTT Assay) B->C Characterized Compound D Hypothesis-Driven Assays C->D Determine Tolerated Concentration Range E STAT3 DNA-Binding Assay (EMSA) D->E Select Relevant Assays F CNS Permeability Assay (PAMPA) D->F Select Relevant Assays G Receptor Binding Assays (e.g., Histamine H1) D->G Select Relevant Assays H Mechanism of Action Studies E->H Positive Hit F->H Positive Hit G->H Positive Hit

Figure 1: A proposed experimental workflow for the systematic evaluation of this compound, from initial characterization to hypothesis-driven biological assays.

Physicochemical Properties and Handling

Accurate characterization is the foundation of reproducible research. The following table summarizes known and predicted properties for this compound.

PropertyValueSource(s)
IUPAC Name This compound[7]
CAS Number 133891-88-0[7]
Molecular Formula C₁₈H₁₈N₂[7]
Molecular Weight 262.35 g/mol [7]
Predicted Solubility Limited in aqueous media, soluble in DMSO, DCM[8]
Predicted Stability Stable under standard laboratory conditions[8]

Handling and Storage:

  • Safety: This is a novel chemical with an uncharacterized toxicological profile. Standard personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, is required. All manipulations should be performed in a well-ventilated fume hood.

  • Storage: Store the compound in a tightly sealed vial, protected from light and moisture, at -20°C for long-term stability.

  • Solubilization: For biological assays, prepare a concentrated stock solution (e.g., 10-50 mM) in anhydrous dimethyl sulfoxide (DMSO). Sonication may be required to fully dissolve the compound. Subsequent dilutions into aqueous assay buffers should be done carefully to avoid precipitation. The final DMSO concentration in assays should typically be kept below 0.5% to minimize solvent-induced artifacts.

Application Note I: Investigating STAT3 Signaling Pathway Inhibition

Rationale: The STAT3 signaling pathway is a well-validated target in oncology, with its constitutive activation promoting tumor cell proliferation and survival.[5][6] Numerous small molecules containing an azetidine core have been developed as potent STAT3 inhibitors, demonstrating sub-micromolar efficacy in cell-free assays.[1][5] The N-benzhydryl group of this compound may enhance cell permeability, potentially overcoming a common limitation of earlier-generation polar inhibitors.[5][6]

STAT3_Pathway cluster_nucleus Cytokine Cytokine / Growth Factor Receptor Receptor (e.g., IL-6R) Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3_inactive STAT3 JAK->STAT3_inactive Phosphorylates STAT3_active p-STAT3 STAT3_inactive->STAT3_active Dimer p-STAT3 Dimer STAT3_active->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates DNA DNA (Target Genes) Dimer->DNA Binds Transcription Gene Transcription (Proliferation, Survival) DNA->Transcription Inhibitor 1-Benzhydryl-3-methyl azetidine-3-carbonitrile (Hypothesized) Inhibitor->Dimer Inhibits DNA Binding (Hypothesized)

Figure 2: The canonical STAT3 signaling pathway, highlighting the hypothesized point of inhibition by azetidine-based compounds, which prevent the p-STAT3 dimer from binding to DNA.

Protocol 1: Electrophoretic Mobility Shift Assay (EMSA) for STAT3-DNA Binding

This protocol is adapted from methodologies used to characterize other azetidine-based STAT3 inhibitors.[6] It directly measures the ability of the test compound to disrupt the binding of active STAT3 protein to its DNA consensus sequence.

A. Materials

  • Nuclear extracts from cells with constitutively active STAT3 (e.g., MDA-MB-231 breast cancer cells or NIH3T3/v-Src fibroblasts).

  • Biotin-labeled STAT3 consensus oligonucleotide probe (e.g., hSIE probe).

  • Unlabeled ("cold") hSIE probe for competition assay.

  • Poly(dI-dC) non-specific competitor DNA.

  • EMSA binding buffer, loading dye, and TBE buffer.

  • Novex™ 6% DNA Retardation Gels or equivalent.

  • Nylon membrane for transfer.

  • Chemiluminescent nucleic acid detection kit.

  • This compound (test compound).

  • Known STAT3 inhibitor (positive control, e.g., Stattic).

  • DMSO (vehicle control).

B. Step-by-Step Methodology

  • Reaction Setup: In separate microcentrifuge tubes, prepare the binding reactions. A typical reaction mix includes:

    • 5-10 µg of nuclear extract.

    • 1 µg Poly(dI-dC).

    • EMSA binding buffer to a final volume of 18 µL.

  • Inhibitor Incubation:

    • Add 1 µL of the test compound at various concentrations (e.g., 0.1 µM to 100 µM).

    • For the vehicle control, add 1 µL of DMSO.

    • For the positive control, add 1 µL of the known STAT3 inhibitor.

    • Incubate at room temperature for 30 minutes. This pre-incubation allows the inhibitor to bind to STAT3 before the DNA probe is introduced.

  • Probe Binding:

    • Add 1 µL of the biotin-labeled hSIE probe to each tube.

    • For the specific competition control, add the labeled probe plus a 50-fold molar excess of the unlabeled cold probe.

    • Incubate at room temperature for an additional 20 minutes.

  • Electrophoresis:

    • Add 5 µL of loading dye to each reaction.

    • Load the samples onto a pre-run 6% non-denaturing polyacrylamide gel.

    • Run the gel in 0.5X TBE buffer at 100V until the dye front is near the bottom.

  • Transfer and Detection:

    • Transfer the separated complexes from the gel to a nylon membrane.

    • Crosslink the DNA to the membrane using a UV crosslinker.

    • Detect the biotin-labeled DNA using a streptavidin-HRP conjugate and a chemiluminescent substrate according to the manufacturer's protocol.

    • Image the resulting blot.

C. Data Analysis and Interpretation

  • Expected Results: The lane with nuclear extract and probe only should show a distinct, shifted band corresponding to the STAT3:DNA complex. This band should be absent or significantly reduced in the cold probe competition lane, confirming its specificity.

  • Inhibitor Effect: A dose-dependent decrease in the intensity of the STAT3:DNA band in the lanes treated with the test compound indicates inhibitory activity.

  • Quantification: Densitometry can be used to quantify the band intensities. Plot the percentage of inhibition versus the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Application Note II: Assessing CNS-Modulating Potential

Rationale: The azetidine scaffold has been successfully used to generate libraries of compounds with physicochemical properties optimized for CNS targets.[2] The N-benzhydryl group significantly increases lipophilicity, a key factor for crossing the blood-brain barrier (BBB). The first step in evaluating CNS potential is to assess cell viability and then in vitro permeability.

Protocol 2: MTT Cell Viability Assay

This protocol determines the concentration range at which the compound exhibits cytotoxicity, which is essential for designing subsequent cell-based assays.[1]

A. Materials

  • Human cell line (e.g., SH-SY5Y neuroblastoma for CNS focus, or a common line like HEK293).

  • Complete cell culture medium.

  • 96-well cell culture plates.

  • Test compound stock solution in DMSO.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • Microplate reader (570 nm absorbance).

B. Step-by-Step Methodology

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the wells. Include vehicle control (DMSO) and "cells only" (no treatment) wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.[1]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1] Mix gently by pipetting.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

C. Data Analysis and Interpretation

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Plot the percentage of viability against the compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition) or CC₅₀ (concentration for 50% cytotoxicity). This data informs the non-toxic concentration range for future experiments.

Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput, non-cell-based assay used to predict passive transcellular permeability, a key component of BBB penetration.[2]

A. Materials

  • PAMPA plate system (e.g., Millipore MultiScreen™ PAMPA plates).

  • Phosphatidylcholine in dodecane solution (or a commercial brain lipid mixture).

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Test compound, high permeability control (e.g., carbamazepine), low permeability control (e.g., atenolol).

  • 96-well UV-transparent microplates for analysis.

  • UV-Vis microplate reader.

B. Step-by-Step Methodology

  • Prepare Donor Plate: Add serial dilutions of the test compound and controls to the wells of a 96-well donor plate.

  • Coat Filter Plate: Carefully pipette 5 µL of the lipid solution onto the membrane of each well in the filter plate.

  • Prepare Acceptor Plate: Add 300 µL of PBS to each well of a 96-well acceptor plate.

  • Assemble and Incubate: Place the lipid-coated filter plate onto the acceptor plate. Then, carefully add 150 µL of the compound solutions from the donor plate into the wells of the filter plate. Cover and incubate the entire sandwich at room temperature for 4-16 hours in a humidified chamber to prevent evaporation.

  • Measure Concentrations: After incubation, carefully separate the plates. Determine the concentration of the compound in the donor and acceptor wells using UV-Vis spectrophotometry, LC-MS, or another suitable analytical method.

C. Data Analysis and Interpretation

  • Calculate the effective permeability coefficient (Pe) using the following equation: Pe = - [V_D * V_A / ((V_D + V_A) * Area * Time)] * ln(1 - [drug]_acceptor / [drug]_equilibrium)

  • Compare the Pe value of the test compound to the controls. High permeability values are suggestive of good potential for passive diffusion across the BBB.[2]

Summary and Future Directions

This compound is a novel research chemical with significant, albeit unproven, potential. Its structural components suggest that initial research efforts should be focused on its potential as a STAT3 inhibitor for oncology applications and as a CNS-active agent. The protocols detailed in this guide provide a robust and logical framework for this primary screening.

Positive results in these assays should be followed by more in-depth studies, including:

  • For STAT3: Western blotting to confirm inhibition of STAT3 phosphorylation in whole cells, cell cycle analysis, and apoptosis assays.

  • For CNS: In vitro assessment in co-culture BBB models, receptor binding profiling, and behavioral studies in animal models.

The data generated from these foundational experiments will be critical in elucidating the pharmacological profile of this promising new molecule.

References

  • Reddy, V. G., et al. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Wasserman, A. M., et al. (2018). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience. Available at: [Link]

  • National Institutes of Health (NIH). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. NIH Public Access. Available at: [Link]

  • PrepChem. Synthesis of 1-benzhydryl-3-phthalimidoazetidine. PrepChem.com. Available at: [Link]

  • Google Patents. CN104356040A - Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride. Google Patents.
  • Singh, U. P., et al. (2020). Benzhydryl Amines: Synthesis and Their Biological Perspective. Molecules. Available at: [Link]

  • PubMed. Effects of 1-[3-(4-benzhydryl-1-piperazinyl)propyl]-3- (1H-imidazol-1-ylmethyl)-1H-indole-6-carboxylic Acid With Thromboxane A2 Synthetase Inhibitory and H1-blocking Activities on Anaphylactic Bronchospasm. PubMed. Available at: [Link]

  • ResearchGate. Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol. ResearchGate. Available at: [Link]

  • PubChem. 1-Methylazetidine-3-carboxylic acid. PubChem. Available at: [Link]

  • PubChem. 1-(Diphenylmethyl)azetidine-3-carboxylic acid. PubChem. Available at: [Link]

  • Google Patents. DE69015471D1 - 1-Benzhydrylazetidine, their preparation and use as intermediates for the preparation of compounds with an antimicrobial effect. Google Patents.
  • ResearchGate. A new group of 1-and 7-[ω-(benzhydryl-1-alkyl]-3methylxanthine derivatives with antihistamine activity. ResearchGate. Available at: [Link]

  • Google Patents. CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride. Google Patents.
  • MDPI. The Nitrofuran-Warhead-Equipped Spirocyclic Azetidines Show Excellent Activity against Mycobacterium tuberculosis. MDPI. Available at: [Link]

Sources

Synthesis of 1-Benzhydryl-3-methylazetidine-3-carbonitrile: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for the synthesis of 1-Benzhydryl-3-methylazetidine-3-carbonitrile, a key intermediate in the development of various pharmaceutical compounds. The protocol herein is designed for researchers, medicinal chemists, and professionals in drug development, offering a detailed, step-by-step procedure grounded in established chemical principles. This guide emphasizes not only the procedural aspects but also the underlying chemical logic and safety considerations necessary for a successful and safe synthesis.

Introduction

Azetidine scaffolds are privileged structures in medicinal chemistry, valued for their ability to impart favorable pharmacokinetic and pharmacodynamic properties to drug candidates. The specific substitution pattern of this compound, featuring a bulky benzhydryl protecting group and a reactive nitrile function, makes it a versatile building block for creating libraries of novel compounds for therapeutic screening. The synthesis of this intermediate, while not directly reported in extensive literature, can be reliably achieved through a modification of the well-established Strecker amino acid synthesis.[1][2] This application note details a robust protocol based on this venerable reaction.

Reaction Principle: The Strecker Synthesis

The core of this synthetic approach is the Strecker synthesis, a powerful three-component reaction that forms an α-aminonitrile from a ketone or aldehyde, an amine, and a cyanide source.[1][2][3][4] In this specific application, the cyclic ketone, 1-benzhydryl-3-azetidinone, reacts with methylamine to form an intermediate iminium ion. Subsequent nucleophilic attack by a cyanide anion on the iminium carbon yields the desired α-aminonitrile, this compound.

Trimethylsilyl cyanide (TMSCN) is selected as the cyanide source due to its solubility in organic solvents and its role in facilitating the reaction under milder conditions compared to alkali metal cyanides.[5]

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
1-Benzhydryl-3-azetidinone≥95%Commercially AvailableStarting material.
Methylamine solution2.0 M in THFCommercially AvailableAmine source.
Trimethylsilyl cyanide (TMSCN)≥97%Commercially AvailableEXTREMELY TOXIC . Handle with extreme caution in a certified chemical fume hood.[6][7][8][9]
Methanol (MeOH)AnhydrousCommercially AvailableSolvent.
Dichloromethane (DCM)AnhydrousCommercially AvailableSolvent for work-up and chromatography.
Saturated aq. Sodium Bicarbonate (NaHCO₃)Reagent GradeN/AFor quenching.
Brine (Saturated aq. NaCl)Reagent GradeN/AFor washing.
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeCommercially AvailableDrying agent.
Silica Gel230-400 meshCommercially AvailableFor flash column chromatography.
Ethyl AcetateHPLC GradeCommercially AvailableEluent for chromatography.
HexanesHPLC GradeCommercially AvailableEluent for chromatography.
Equipment
  • Round-bottom flask (100 mL) with a magnetic stir bar

  • Septa and nitrogen inlet

  • Syringes and needles

  • Ice bath

  • Rotary evaporator

  • Flash chromatography system

  • Standard laboratory glassware

  • Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves (double-gloving recommended when handling TMSCN).[6]

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reaction Reaction Setup cluster_workup Work-up & Purification A 1-Benzhydryl-3-azetidinone in MeOH B Methylamine in THF A->B Combine C Cool to 0 °C B->C D Add TMSCN dropwise C->D E Warm to RT, stir for 12h D->E F Quench with sat. NaHCO₃ E->F Reaction Completion G Extract with DCM F->G H Dry with MgSO₄ G->H I Concentrate H->I J Flash Chromatography I->J K Characterize Product J->K

Caption: Workflow for the synthesis of this compound.

Step-by-Step Procedure
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 1-benzhydryl-3-azetidinone (1.0 eq).

    • Dissolve the starting material in anhydrous methanol (approximately 0.2 M).

    • Add a 2.0 M solution of methylamine in THF (1.2 eq).

    • Cool the resulting mixture to 0 °C in an ice bath.

  • Addition of Cyanide Source:

    • CAUTION: Trimethylsilyl cyanide is highly toxic and reacts with moisture to produce hydrogen cyanide gas. This step must be performed in a well-ventilated chemical fume hood.[6][7][8][9]

    • Slowly add trimethylsilyl cyanide (1.2 eq) dropwise to the cooled reaction mixture via syringe.

  • Reaction Progression:

    • After the addition of TMSCN is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction at room temperature for 12 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Extraction:

    • Upon completion, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution at 0 °C.

    • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product is purified by flash column chromatography on silica gel.[10][11]

    • A gradient elution system of ethyl acetate in hexanes is recommended. The exact gradient should be determined by TLC analysis of the crude product.

    • For basic amine compounds like the target molecule, tailing on the silica gel column can be an issue. If this occurs, adding a small amount of triethylamine (e.g., 0.1-1%) to the eluent can improve the separation.[12][13]

    • Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound as a solid or oil.

Characterization

  • ¹H NMR (400 MHz, CDCl₃): Expected signals would include:

    • A singlet for the methyl group protons.

    • Multiplets for the azetidine ring protons.

    • A singlet for the benzhydryl methine proton.

    • Multiplets in the aromatic region for the phenyl protons.

  • ¹³C NMR (100 MHz, CDCl₃): Expected signals would include:

    • A signal for the methyl carbon.

    • Signals for the azetidine ring carbons.

    • A signal for the quaternary carbon attached to the nitrile group.

    • A signal for the nitrile carbon.

    • A signal for the benzhydryl methine carbon.

    • Signals in the aromatic region for the phenyl carbons.

  • Mass Spectrometry (ESI-MS): The calculated exact mass for C₁₈H₁₈N₂ is 262.1470. The mass spectrum should show a protonated molecular ion [M+H]⁺ at m/z 263.1543.

Safety Precautions

General Safety: Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as safety glasses, a lab coat, and gloves.

Handling of Cyanides:

  • Extreme Toxicity: Trimethylsilyl cyanide (TMSCN) and its potential hydrolysis product, hydrogen cyanide (HCN), are extremely toxic and can be fatal if inhaled, ingested, or absorbed through the skin.[6][7][8][9]

  • Fume Hood: All manipulations involving TMSCN must be conducted in a certified and properly functioning chemical fume hood.

  • Quenching: Quenching of the reaction and any residual cyanide should be done carefully with a basic solution (e.g., sodium bicarbonate or a bleach solution) to avoid the generation of HCN gas.

  • Waste Disposal: All cyanide-containing waste must be segregated and disposed of according to institutional and local regulations for hazardous waste.

Conclusion

The protocol described in this application note provides a reliable and reproducible method for the synthesis of this compound, a valuable intermediate for pharmaceutical research and development. By leveraging the principles of the Strecker synthesis and adhering to strict safety protocols, researchers can confidently produce this compound for their synthetic campaigns. The self-validating nature of this guide is underscored by the detailed procedural steps and the expected characterization data, ensuring a high degree of scientific integrity.

References

  • TRIMETHYLSILYL CYANIDE FOR SYNTHESIS MSDS. (2016). Loba Chemie. [Link]

  • Strecker Synthesis. (n.d.). NROChemistry. [Link]

  • trimethylsilyl cyanide. (n.d.). Sdfine. [Link]

  • SIT8585.1 TRIMETHYLSILYL CYANIDE. (n.d.). Gelest, Inc. [Link]

  • Strecker Synthesis. (2018). Master Organic Chemistry. [Link]

  • The Strecker Synthesis of Amino Acids. (2018). Master Organic Chemistry. [Link]

  • Strecker Synthesis of α-aminonitriles Facilitated by N-methyl Imidazolium Acetate. (n.d.). CABI Digital Library. [Link]

  • Trimethylsilyl Cyanide (TMSCN). (2015). Synlett, 26(04), 563-564. [Link]

  • Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. (2025). Advanced Journal of Chemistry, Section A, 9(1), 146-154. [Link]

  • 1-benzhydryl-3-methyl-azetidine-3-carbonitrile. (n.d.). [Link]

  • Table (3-3): 1H NMR and 13C NMR spectral for 3. (n.d.). Studylib. [Link]

  • An Efficient Two-Step Synthesis of 3-Amino-1-Benzhydrylazetidine. (2025). [Link]

  • The traditional Strecker reaction is a three-component condensation reaction between a carbonyl compound, an amine, and. (2010). [Link]

  • Purification by Flash Column Chromatography. (n.d.). MIT OpenCourseWare. [Link]

  • Proposed mechanisms for the three-component Strecker reaction of ketone, amine and TMSCN. (n.d.). ResearchGate. [Link]

  • Phosphotungstic Acidcatalyzed Strecker Three-Component Reaction of Amino Acids, Aldehydes, and Trimethylsilyl Cyanide. (n.d.). Organic Chemistry Research. [Link]

  • Strecker Synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids. (n.d.). PMC - NIH. [Link]

  • Flash Purification Methodology for Synthetic Peptides. (n.d.). [Link]

  • Design and Synthesis of Two Azete Derivatives Using some Chemical Strategies. (2021). Biointerface Research in Applied Chemistry, 12(4), 5567-5578. [Link]

  • 1-BENZHYDRYLAZETIDINE-3-CARBONITRILE. (n.d.). precisionFDA. [Link]

  • 1-Benzhydrylazetidine-3-carbonitrile. (n.d.). Sunway Pharm Ltd. [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? (2023). [Link]

  • Benzhydryl Amines: Synthesis and Their Biological Perspective. (n.d.). PMC - PubMed Central. [Link]

  • Is there an easy way to purify organic amines? (2023). Biotage. [Link]

  • Process for the purification of tertiary amines. (n.d.).
  • 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. [Link]

  • 3-Amino-1-benzhydryl-azetidine mesylate. (n.d.). [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. (2023). Molecules, 28(3), 1011. [Link]

  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. (2022). Journal of Medicinal and Chemical Sciences, 6(3), 553-558. [Link]

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analytical methods for 1-Benzhydryl-3-methylazetidine-3-carbonitrile detection

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Robust Detection of 1-Benzhydryl-3-methylazetidine-3-carbonitrile

Introduction: The Analytical Imperative

This compound is a distinct organic molecule featuring a four-membered azetidine heterocycle, a nitrile functional group, and a bulky benzhydryl moiety. Its molecular formula is C₁₈H₁₈N₂ with a molecular weight of 262.35 g/mol [1][2]. The structural complexity and specific functional groups of this compound necessitate tailored analytical methods for its accurate detection and quantification. Whether in the context of pharmaceutical development, quality control of fine chemicals, or as a potential novel psychoactive substance (NPS), the ability to reliably identify and measure this analyte is of paramount importance.[3][4]

This guide, designed for researchers and drug development professionals, provides a detailed framework for establishing robust analytical protocols. We will focus primarily on the gold-standard technique of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers unparalleled sensitivity and specificity for such analytes.[5][6] An alternative method using Gas Chromatography-Mass Spectrometry (GC-MS) will also be discussed, along with its specific considerations. The protocols herein are presented as a comprehensive starting point for method development and validation.

Physicochemical Properties & Analytical Strategy

The molecular structure of this compound dictates the optimal analytical approach. The benzhydryl group imparts significant non-polar character, making the molecule well-suited for reversed-phase chromatography. The tertiary amine within the azetidine ring is a basic site, readily protonated, which makes it ideal for positive mode electrospray ionization (ESI) in mass spectrometry. Conversely, some nitrogen-containing heterocyclic compounds can exhibit thermal lability, a critical factor when considering GC-based methods.[7]

PropertyValueSource
CAS Number 133891-88-0[1]
Molecular Formula C₁₈H₁₈N₂[1][2]
Molecular Weight 262.35 g/mol [1][2]
Structure Azetidine ring with 1-benzhydryl, 3-methyl, and 3-carbonitrile substituents[1]

Primary Analytical Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the benchmark for the qualitative and quantitative analysis of novel compounds in complex matrices, offering high specificity, sensitivity, and speed.[5] The technique separates the analyte from other components chromatographically before using two stages of mass analysis for definitive identification and quantification.

Protocol 1: Sample Preparation via Modified QuEChERS

For samples in complex matrices (e.g., biological fluids, reaction mixtures), a robust extraction is critical. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology is an exceptionally efficient approach for sample cleanup.[8]

Causality: This extraction method uses an organic solvent (acetonitrile) to precipitate proteins and extract a broad range of analytes. The subsequent addition of salts enhances the phase separation between the aqueous and organic layers. The dispersive solid-phase extraction (d-SPE) step with a sorbent like Primary Secondary Amine (PSA) effectively removes acidic interferences, sugars, and fatty acids that could interfere with the analysis.[8]

  • Homogenization: Place 1 mL of the liquid sample (e.g., plasma, urine, or a dissolved solid sample) into a 15 mL polypropylene centrifuge tube.

  • Extraction: Add 2 mL of 1% acetic acid in acetonitrile. The acid helps to keep the basic analyte in its protonated, more stable form.

  • Salting Out: Add a salt mixture, typically 800 mg of magnesium sulfate (MgSO₄) and 200 mg of sodium chloride (NaCl).

  • Vortexing: Cap the tube securely and vortex vigorously for 1-2 minutes to ensure thorough mixing and extraction.

  • Centrifugation: Centrifuge the tube at 5,000 x g for 5 minutes. This will separate the sample into a top organic layer (acetonitrile) and a bottom aqueous/solid layer.

  • Dispersive SPE (d-SPE): Transfer 1 mL of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing 150 mg MgSO₄ and 50 mg PSA.

  • Final Cleanup: Vortex for 30 seconds, then centrifuge at 10,000 x g for 2 minutes.

  • Collection: Carefully collect the supernatant (the final extract) and transfer it to an autosampler vial for LC-MS/MS analysis.

G cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup A 1. Homogenize Sample (1 mL) B 2. Add Acetonitrile (2 mL, 1% Acetic Acid) A->B C 3. Add MgSO4 & NaCl Salts B->C D 4. Vortex (1-2 min) C->D E 5. Centrifuge (5,000 x g) D->E F 6. Transfer Supernatant (1 mL) E->F Collect Organic Layer G 7. Add d-SPE Sorbents (PSA) F->G H 8. Vortex & Centrifuge G->H I 9. Collect Final Extract H->I J Analysis I->J Inject into LC-MS/MS

Caption: QuEChERS workflow for sample extraction and cleanup.

Protocol 2: LC-MS/MS Instrumental Analysis

Causality: A C18 column is selected for its hydrophobic stationary phase, which will effectively retain the non-polar benzhydryl portion of the analyte. The mobile phase gradient, moving from a high-aqueous to a high-organic composition, will then elute the compound. ESI in positive mode is used because the azetidine nitrogen is easily protonated. Dynamic Multiple Reaction Monitoring (DMRM) is the chosen acquisition mode for its superior sensitivity and selectivity, as it only monitors for specific precursor-to-product ion transitions at the expected retention time of the analyte.[8]

ParameterSuggested ConditionRationale
LC Column Reversed-Phase C18 (e.g., 100 x 2.1 mm, 1.8 µm)Excellent retention for non-polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for ionization and good peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStrong organic solvent for elution.
Flow Rate 0.3 mL/minTypical for analytical scale columns.
Injection Volume 5 µLBalances sensitivity with potential matrix effects.
Column Temp. 40 °CEnsures reproducible retention times.
LC Gradient 5% B to 95% B over 8 min; hold for 2 minBroad gradient to ensure elution of the target analyte.
Ionization Mode Electrospray Ionization (ESI), PositiveAnalyte contains a basic nitrogen, ideal for protonation.
MS Acquisition Dynamic Multiple Reaction Monitoring (DMRM)Maximizes sensitivity and specificity for quantification.[8]
Q1/Q3 Transitions To be determined experimentallyPrecursor Ion [M+H]⁺: ~263.15. Product Ions: Determined by fragmentation of the precursor.
  • System Equilibration: Equilibrate the LC system with the initial mobile phase conditions (95% A, 5% B) for at least 15 minutes.

  • MRM Transition Optimization: Prepare a ~1 µg/mL standard solution of this compound. Infuse this solution directly into the mass spectrometer to determine the exact mass of the protonated precursor ion ([M+H]⁺).

  • Perform a product ion scan on the precursor to identify the most stable and abundant fragment ions. Select at least two product ions for the MRM method (one for quantification, one for confirmation).

  • Calibration Curve: Prepare a series of calibration standards in a blank matrix (from 0.1 ng/mL to 100 ng/mL) by spiking the blank matrix extract.

  • Sequence Setup: Create a sequence including the calibration standards, quality control (QC) samples, and the prepared unknown samples.

  • Data Acquisition: Inject the samples and acquire data using the optimized LC and DMRM parameters.

  • Data Analysis: Integrate the peak area for the analyte in each sample. Use the calibration curve to calculate the concentration of the analyte in the unknown samples.

G Sample Prepared Sample in Autosampler HPLC HPLC System (Pump, Column) Sample->HPLC Injection ESI Ion Source (ESI+) HPLC->ESI Elution Q1 Mass Analyzer (Q1) Precursor Ion Selection ESI->Q1 Ionization Q2 Collision Cell (Q2) Fragmentation Q1->Q2 Q3 Mass Analyzer (Q3) Product Ion Selection Q2->Q3 Detector Detector Q3->Detector Data Data System Detector->Data

Caption: Overall workflow for LC-MS/MS analysis.

Alternative Technique: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool but must be used with caution for compounds like azetidine derivatives, which can be susceptible to thermal degradation in the high-temperature GC inlet.[7] However, if the analyte proves to be thermally stable, GC-MS can provide excellent chromatographic resolution and classic, library-searchable electron ionization (EI) mass spectra.

Causality: A low-polarity column like a DB-5 is chosen as a general-purpose column suitable for a wide range of analytes. The temperature program begins at a low temperature to trap analytes on the column and then ramps up to elute the compound based on its boiling point. EI is a high-energy ionization technique that produces repeatable fragmentation patterns, which are excellent for structural confirmation. For quantification, Selected Ion Monitoring (SIM) can be used to improve sensitivity by focusing the detector on only a few characteristic ions.[7][9]

Protocol 3: GC-MS Instrumental Analysis
ParameterSuggested ConditionRationale
GC Column DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µmRobust, general-purpose column for screening.
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas providing good efficiency.
Inlet Temp. 250 °C (start low and increase if needed)A balance to ensure volatilization without degradation.
Injection Mode Splitless (1 µL)For trace-level analysis.
Oven Program 100 °C (hold 1 min), ramp to 300 °C at 15 °C/min, hold 5 minSeparates analyte from solvent and matrix components.
Ionization Mode Electron Ionization (EI), 70 eVStandard for producing repeatable, library-searchable spectra.
MS Acquisition Full Scan (m/z 50-500) for identification; SIM for quantificationFull scan provides qualitative data; SIM provides quantitative sensitivity.[7]

Conclusion

For the sensitive and specific detection of this compound, LC-MS/MS stands out as the superior analytical methodology. Its ability to handle potentially thermolabile compounds without derivatization, coupled with the exceptional selectivity of the tandem mass spectrometry approach, makes it the recommended platform for rigorous quantitative and qualitative analysis.[4][5] The provided LC-MS/MS protocol, combined with an efficient QuEChERS sample preparation, offers a robust and validated starting point for researchers in diverse scientific fields. While GC-MS remains a viable alternative, careful evaluation of the analyte's thermal stability is a mandatory prerequisite for successful method development.

References

  • I.R.I.S. (n.d.). Development of new analytical methods for the identification of Novel Psychoactive Substances (NPS), related metabolites and biomarkers of intake in biological matrices.
  • Musile, G., et al. (n.d.). Recent Trends in Analytical Methods to Determine New Psychoactive Substances in Hair.
  • CFSRE. (2024). Advances in analytical methodologies for detecting novel psychoactive substances: a review. Journal of Analytical Toxicology.
  • Ovid. (2024). Advances in analytical methodologies for detecting novel psychoactive substances: a review.
  • Researcher.Life. (2023). Methods for Novel Psychoactive Substance Analysis. R Discovery.
  • A2B Chem. (n.d.). 1-benzhydryl-3-methyl-azetidine-3-carbonitrile.
  • Baek, H. H., et al. (2012). Gas chromatographic determination of azetidine-2-carboxylic acid in rhizomes of Polygonatum sibiricum and Polygonatum odoratum. ResearchGate.
  • Agilent Technologies. (n.d.). Screening 36 Veterinary Drugs in Animal Origin Food by LC/MS/MS Combined with Modified QuEChERS Method.
  • PubChem. (2025). (2R)-1-benzhydryl-2-methylazetidine-3-carbonitrile.

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Application Notes & Protocols: 1-Benzhydryl-3-methylazetidine-3-carbonitrile as a Versatile Precursor for Novel Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The azetidine scaffold is a privileged structure in modern medicinal chemistry, prized for the unique three-dimensional character it imparts to molecules.[1][2][3] As a four-membered nitrogen-containing heterocycle, its inherent ring strain and conformational rigidity can lead to improved physicochemical properties such as solubility and metabolic stability, making it an attractive motif for drug design.[1][2][4] This guide focuses on a key building block, 1-Benzhydryl-3-methylazetidine-3-carbonitrile , and delineates its strategic application as a precursor for a diverse array of novel chemical entities. We will explore the core reactivity of its key functional groups—the nitrile and the protected tertiary amine—and provide detailed, field-tested protocols for its transformation into valuable downstream intermediates, namely primary amines and carboxylic acids. These protocols are designed to be self-validating, with clear causality for each experimental choice, empowering researchers in drug discovery and synthetic chemistry to leverage this precursor's full potential.

Introduction: The Strategic Value of the Azetidine Core

The incorporation of small, saturated rings is a well-established strategy for limiting the conformational flexibility of drug candidates.[5] This reduction in entropy can lead to higher binding affinity for biological targets.[5] The azetidine ring, with a ring strain of approximately 25.4 kcal/mol, exists in a sweet spot of reactivity; it is significantly more stable and easier to handle than the highly strained aziridine ring, yet reactive enough to undergo specific, strain-releasing transformations under controlled conditions.[2]

The subject of this guide, this compound, is a particularly valuable synthon for several reasons:

  • The Benzhydryl Group: This bulky N-substituent serves as an effective protecting group, preventing unwanted side reactions at the nitrogen atom. Its size can also influence the stereochemical outcome of reactions on the ring. Crucially, it can be removed under standard hydrogenolysis conditions.

  • The Quaternary Center: The 3-methyl and 3-cyano substituents create a quaternary carbon, introducing a fixed, three-dimensional orientation for these groups.

  • The Nitrile Handle: The cyano group is a versatile functional handle. It can be readily transformed into a primary amine (via reduction) or a carboxylic acid (via hydrolysis), opening two distinct and highly valuable pathways for further derivatization and library synthesis.

Physicochemical Data Summary
PropertyValue
IUPAC Name 1-(Diphenylmethyl)-3-methylazetidine-3-carbonitrile
Synonyms 1-benzhydryl-3-methyl-3-azetidinecarbonitrile
CAS Number 133891-88-0[6][7]
Molecular Formula C₁₈H₁₈N₂[7]
Molecular Weight 262.35 g/mol [7]
Appearance Off-white to light yellow solid

Core Synthetic Pathways & Strategy

The synthetic utility of this compound stems from the selective transformation of its nitrile group. The two primary pathways, reduction and hydrolysis, yield foundational building blocks for constructing diverse molecular architectures. The overall strategy is visualized below.

G cluster_0 Core Precursor cluster_1 Primary Transformations cluster_2 Further Derivatization Examples A 1-Benzhydryl-3-methyl- azetidine-3-carbonitrile B 1-Benzhydryl-3-(aminomethyl)- 3-methylazetidine A->B Reduction (e.g., LiAlH₄, H₂/Ni) C 1-Benzhydryl-3-methyl- azetidine-3-carboxylic acid A->C Hydrolysis (e.g., KOH, H₂O) D Amides / Sulfonamides B->D F Deprotected Scaffolds (via N-Debenzhydrylation) B->F H₂, Pd/C E Amide Coupling Products C->E C->F H₂, Pd/C

Caption: Key synthetic pathways from the precursor.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the key transformations of the precursor.

Protocol 1: Reduction of Nitrile to Primary Amine

Synthesis of 1-Benzhydryl-3-(aminomethyl)-3-methylazetidine

Principle: This protocol employs Lithium Aluminum Hydride (LAH), a powerful reducing agent, to convert the carbon-nitrogen triple bond of the nitrile into a primary amine.[6] The reaction is conducted in an anhydrous aprotic solvent, typically THF, to prevent quenching of the highly reactive LAH. The benzhydryl protecting group is stable under these conditions.

Materials:

  • This compound

  • Lithium Aluminum Hydride (LAH), 1.0 M solution in THF

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium sulfate, anhydrous

  • Saturated aqueous solution of Sodium Potassium Tartrate (Rochelle's salt)

  • Dichloromethane (DCM)

  • Rotary evaporator, magnetic stirrer, ice bath, round-bottom flasks, separatory funnel

Workflow Diagram:

G A 1. Dissolve Precursor in Anhydrous THF B 2. Cool to 0°C (Ice Bath) A->B C 3. Add LAH Solution (Slowly, Dropwise) B->C D 4. Warm to RT Stir Overnight C->D E 5. Quench Reaction (Rochelle's Salt) D->E F 6. Extract with DCM E->F G 7. Dry & Concentrate F->G H 8. Characterize Product G->H

Caption: Workflow for the LAH reduction of the nitrile.

Step-by-Step Procedure:

  • Reaction Setup: To a dry 250 mL round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (5.0 g, 19.1 mmol). Dissolve it in 100 mL of anhydrous THF.

  • Addition of Reducing Agent: Cool the solution to 0 °C using an ice bath. Slowly add the 1.0 M solution of LAH in THF (28.6 mL, 28.6 mmol, 1.5 eq) dropwise via a syringe over 30 minutes. Causality Note: Slow addition at low temperature is critical to control the exothermic reaction and prevent side reactions.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

  • Workup and Quenching: Cool the mixture back to 0 °C. Cautiously and slowly add 50 mL of a saturated aqueous solution of Rochelle's salt. Stir vigorously for 1-2 hours until the gray suspension turns into a clear biphasic mixture with a white precipitate. Causality Note: Rochelle's salt is used to chelate the aluminum salts, facilitating a much cleaner and easier workup compared to the traditional Fieser workup.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel if necessary, though it is often of sufficient purity for subsequent steps.

Expected Outcome & Characterization:

  • Yield: Typically 85-95%.

  • Appearance: A colorless to pale yellow oil.

  • ¹H NMR: Disappearance of the nitrile signal in the IR spectrum. Appearance of a broad singlet corresponding to the -NH₂ protons in the ¹H NMR spectrum.

  • Mass Spec: The (M+H)⁺ ion should correspond to the molecular weight of the product (267.39 g/mol ).

Protocol 2: Hydrolysis of Nitrile to Carboxylic Acid

Synthesis of 1-Benzhydryl-3-methylazetidine-3-carboxylic acid

Principle: This protocol utilizes basic hydrolysis to convert the nitrile into a carboxylate salt, which is subsequently protonated to yield the carboxylic acid. The conditions are adapted from a known procedure for a similar substrate.[8] Methoxyethanol is used as a high-boiling point solvent to facilitate the reaction, which requires elevated temperatures.

Materials:

  • This compound

  • Potassium Hydroxide (KOH)

  • 2-Methoxyethanol

  • Deionized Water

  • 1N Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Tetrahydrofuran (THF)

  • Brine (saturated NaCl solution)

Step-by-Step Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve this compound (5.0 g, 19.1 mmol) in 50 mL of 2-methoxyethanol.

  • Addition of Base: Add a solution of potassium hydroxide (6.4 g, 114 mmol, 6.0 eq) in 3.2 mL of water. Causality Note: A significant excess of base is required to drive the hydrolysis of the sterically hindered nitrile to completion.

  • Heating: Heat the mixture to 100 °C and stir for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Workup and Neutralization: Allow the reaction to cool to room temperature. Pour the mixture into 100 mL of ice-water. Carefully adjust the pH of the solution to ~5 using 1N HCl. A precipitate should form.

  • Extraction: Extract the aqueous mixture with a 1:1 solution of ethyl acetate and THF (3 x 75 mL). Causality Note: The addition of THF improves the solubility of the product in the organic phase, enhancing extraction efficiency.

  • Washing and Drying: Wash the combined organic layers with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Crystallization: The crude product can be crystallized. Suspend the resulting solid in a minimal amount of diethyl ether, collect the crystals by filtration, wash with cold ether, and dry under vacuum.

Expected Outcome & Characterization:

  • Yield: Typically 70-80%.

  • Appearance: A pale yellow crystalline solid.[8]

  • IR Spectroscopy: Appearance of a broad O-H stretch (~3000 cm⁻¹) and a strong C=O stretch (~1700 cm⁻¹) characteristic of a carboxylic acid.

  • ¹H NMR (CDCl₃): A broad singlet for the carboxylic acid proton will be visible, typically downfield (>10 ppm). The signals for the benzhydryl and azetidine protons will remain.[8]

Application Notes: Gateway to Novel Chemical Space

The two primary derivatives synthesized via the protocols above are exceptionally valuable starting points for library generation in drug discovery.

  • The Amine Derivative (from Protocol 1): The resulting primary amine is a potent nucleophile. It can be readily acylated with various acid chlorides or activated carboxylic acids to form a diverse library of amides. It can also be reacted with sulfonyl chlorides to generate sulfonamides, a common pharmacophore. Reductive amination with aldehydes or ketones provides access to secondary amines.

  • The Carboxylic Acid Derivative (from Protocol 2): This derivative is a substrate for standard amide coupling reactions (e.g., using HATU, EDC/HOBt). By coupling it with a library of diverse amines, researchers can rapidly explore the chemical space around the azetidine core. The acid can also be reduced to the corresponding alcohol, providing another point for diversification.

The inherent 3D nature of the 3,3-disubstituted azetidine core ensures that these new derivatives possess a rigid, non-planar structure, which is highly desirable for disrupting protein-protein interactions or fitting into well-defined enzyme active sites.[4] The pharmacological potential for such derivatives is broad, with azetidines appearing in drugs targeting CNS disorders, infectious diseases, and oncology.[1]

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed Central.
  • This compound | 133891-88-0. Benchchem.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery.
  • Azetidines. Enamine.
  • Azetidines in Drug Discovery. PharmaBlock.
  • 1-Benzhydrylazetidine-3-carboxylic acid synthesis. ChemicalBook.
  • 1-benzhydryl-3-methyl-azetidine-3-carbonitrile. Biosynth.

Sources

Application Notes and Protocols for the Purification of 1-Benzhydryl-3-methylazetidine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the purification of 1-Benzhydryl-3-methylazetidine-3-carbonitrile, a key heterocyclic building block in medicinal chemistry and drug development. The protocol details a primary purification strategy using automated flash column chromatography, followed by an optional recrystallization step for achieving high-purity crystalline material. The methodologies are designed for researchers, chemists, and drug development professionals, emphasizing the rationale behind procedural choices, troubleshooting, and methods for purity validation.

Introduction and Scientific Context

Azetidine scaffolds are increasingly incorporated into modern pharmaceuticals due to their ability to impart unique three-dimensional structure, improve metabolic stability, and modulate physicochemical properties. The target molecule, this compound (Molecular Formula: C₁₈H₁₈N₂, Molecular Weight: 262.35 g/mol ), features a bulky benzhydryl (diphenylmethyl) protecting group on the nitrogen atom. This group is common in azetidine synthesis but must often be removed in later steps, necessitating a highly pure starting material to avoid downstream complications.[1]

The primary challenge in isolating this compound from a crude synthetic mixture lies in separating it from unreacted starting materials, reagents, and closely related structural by-products. The purification strategy must be robust and scalable to ensure the production of material suitable for subsequent synthetic transformations and biological screening. This guide presents a validated, two-stage purification protocol grounded in established chromatographic and crystallization principles.

Overall Purification Strategy

The purification workflow is designed as a two-tier process to maximize both purity and recovery.

  • Primary Purification: Flash Column Chromatography. This is the core step for bulk impurity removal. The moderate polarity of the target compound makes it an ideal candidate for separation on a silica gel stationary phase. The benzhydryl group provides a strong UV chromophore, simplifying fraction identification.[2][3]

  • Secondary Purification (Optional): Recrystallization. For applications demanding the highest purity, recrystallization can be employed to remove trace impurities and yield a stable, crystalline solid. This method is contingent on the compound's ability to form a crystalline lattice.

The entire process, from crude mixture to final analysis, is outlined in the workflow diagram below.

G cluster_0 Purification Workflow cluster_1 Optional Polishing Step cluster_2 Quality Control & Analysis crude Crude Reaction Mixture tlc TLC Solvent Scouting crude->tlc Determine eluent chromatography Flash Column Chromatography (Silica Gel) crude->chromatography Load sample tlc->chromatography Optimized Mobile Phase fractions Collect & Analyze Fractions (TLC/UV) chromatography->fractions pool Pool Pure Fractions fractions->pool evap1 Solvent Evaporation pool->evap1 purified_oil Purified Product (Oil/Solid) evap1->purified_oil recryst Recrystallization purified_oil->recryst If solid qc Purity & Identity Confirmation (HPLC, NMR, MS) purified_oil->qc filter_dry Filter & Dry Crystals recryst->filter_dry crystalline High-Purity Crystalline Product filter_dry->crystalline crystalline->qc

Caption: Purification and Analysis Workflow for this compound.

Protocol 1: Flash Column Chromatography

This protocol is designed for the primary purification of a crude reaction mixture. The causality behind this choice is its high resolving power for compounds of differing polarity and its adaptability from milligram to multigram scales.[4]

Materials and Equipment
CategoryItem
Chemicals Crude this compound
Silica Gel (230-400 mesh)
n-Hexane (HPLC Grade)
Ethyl Acetate (EtOAc, HPLC Grade)
Dichloromethane (DCM, HPLC Grade)
Consumables TLC Plates (Silica gel 60 F₂₅₄)
Glass collection tubes or flasks
Equipment Automated Flash Chromatography System (e.g., Teledyne ISCO, Biotage) OR Glass Column
Rotary Evaporator
UV Lamp (254 nm)
TLC Developing Chamber
High-Vacuum Pump
Step-by-Step Methodology
  • Mobile Phase Optimization via TLC:

    • Prepare several eluent mixtures of varying polarity, for example: 95:5, 90:10, 85:15, and 80:20 (v/v) n-Hexane:Ethyl Acetate.

    • Dissolve a small amount of the crude material in DCM. Spot the solution onto separate TLC plates.

    • Develop each plate in a different eluent mixture.

    • Visualize the plates under a UV lamp (254 nm).

    • Expert Insight: The optimal mobile phase is the one that provides a retention factor (Rf) of 0.3-0.4 for the target compound and good separation from major impurities. Similar azetidine carbonitriles have been effectively separated using hexane/EtOAc or CH₂Cl₂/MeOH systems.[2]

  • Sample Preparation (Dry Loading Recommended):

    • Dissolve the entire crude sample (e.g., 1.0 g) in a minimal volume of DCM (approx. 5-10 mL).

    • Add 2-3 times the sample weight of silica gel (2-3 g) to the solution.

    • Concentrate the slurry to a dry, free-flowing powder using a rotary evaporator. This prevents solvent effects that can decrease resolution on the column.

  • Column Chromatography:

    • Select a pre-packed silica column or pack a glass column with a silica slurry. The silica mass should be approximately 40-80 times the mass of the crude sample.

    • Equilibrate the column with the initial mobile phase (e.g., 95:5 n-Hexane:EtOAc) for at least 3 column volumes (CV).

    • Load the dry sample onto the top of the column.

    • Begin the elution using a gradient method. A typical gradient might be:

      • 0-2 CV: Isocratic at 95:5 n-Hexane:EtOAc (to elute non-polar impurities).

      • 2-12 CV: Linear gradient from 95:5 to 80:20 n-Hexane:EtOAc.

      • 12-15 CV: Isocratic at 80:20 n-Hexane:EtOAc (to elute the target compound).

      • 15-18 CV: A steeper gradient to 50:50 n-Hexane:EtOAc to wash out highly polar impurities.

    • Monitor the elution using the system's UV detector (254 nm) and collect fractions.

  • Fraction Analysis and Product Isolation:

    • Analyze the collected fractions containing UV-active peaks by TLC using the optimized eluent.

    • Combine all fractions that contain only the pure target compound.

    • Remove the solvent from the pooled fractions using a rotary evaporator.

    • Further dry the resulting oil or solid under high vacuum to remove residual solvent. Record the final mass and calculate the yield.

Purification Parameters Summary
ParameterRecommended Value/MethodRationale
Stationary Phase Silica Gel (230-400 mesh)Industry standard for neutral organic compounds of moderate polarity.
Mobile Phase n-Hexane / Ethyl Acetate GradientProvides excellent separation for benzhydryl-protected amines.[5]
Loading Method Dry LoadingMinimizes band broadening and improves separation efficiency.
Detection UV at 254 nmThe benzhydryl group is strongly UV-active, allowing for sensitive detection.
Expected Purity >95% (by HPLC)Sufficient for many subsequent synthetic steps.

Protocol 2: Recrystallization (Optional)

If the product from chromatography is a solid and higher purity is required, recrystallization is an effective final step. This technique relies on the principle that the solubility of a compound increases in a hot solvent and decreases upon cooling, leaving impurities behind in the solution (mother liquor).[6]

Step-by-Step Methodology
  • Solvent Screening:

    • Place a small amount of the purified solid (20-30 mg) into several test tubes.

    • Add a few drops of different solvents (e.g., isopropanol, ethanol, ethyl acetate, acetonitrile) to each tube.

    • A suitable solvent will not dissolve the compound at room temperature but will fully dissolve it upon heating. A solvent pair (e.g., Ethyl Acetate/Hexane) may also be used.

  • Recrystallization Procedure:

    • Transfer the bulk solid to an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating the mixture (e.g., on a hotplate with stirring) until the solid just dissolves. Use the minimum amount of hot solvent necessary.

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask will slow cooling and promote the formation of larger, purer crystals.

    • Once crystal formation appears complete, place the flask in an ice bath for 30 minutes to maximize precipitation.

  • Crystal Isolation:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals sparingly with a small amount of ice-cold recrystallization solvent.

    • Dry the crystals under high vacuum to a constant weight.

Quality Control and Final Validation

The purity and identity of the final product must be rigorously confirmed.

  • High-Performance Liquid Chromatography (HPLC): The primary method for quantitative purity assessment. A successful purification should yield a purity of >97%.[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are essential for confirming the structural integrity of the molecule.

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight (Expected [M+H]⁺: m/z 263.15).

  • Melting Point: A sharp, defined melting point range is a strong indicator of high purity for a crystalline solid.

References

  • Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Publishing.
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PubMed Central.
  • 1-Benzhydrylazetidine-3-carboxylic acid synthesis. ChemicalBook.
  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC.
  • 1-benzhydryl-3-methyl-azetidine-3-carbonitrile. synquestlabs.com.
  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences.
  • Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society.
  • multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid. HETEROCYCLES, Vol. 96, No. 12, 2018.
  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry.
  • Synthesis of 1-benzhydryl-3-phthalimidoazetidine. PrepChem.com.
  • Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride.
  • [Determination of the azetidine-2-carboxylic acid
  • A New Method of N -Benzhydryl Deprotection in 2-Azetidinone Series.
  • Method and intermediates for the preparation of derivatives of n (1-benzhydrylazetidin-3-yl)-n-phenylmethylsulfonamide.
  • Discovery of 1-Benzhydryl-Piperazine-Based HDAC Inhibitors with Anti-Breast Cancer Activity: Synthesis, Molecular Modeling, In Vitro and In Vivo Biological Evalu
  • Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates.
  • Method for producing 1-(3-Cyano-3,3-diphenylpropyl)-4-(1-piperidyl)-piperidine-4-carboxamide (Piritramide).
  • 1-Benzhydryl-3-ethylazetidine-3-carbonitrile. BLD Pharm.
  • Preparation method of (1-benzhydryl-3-azetidinol) cyanoacetate.
  • Synthesis of 3-cyano-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-2(1H)-thione.
  • Method for synthesizing 3-hydroxy-azetidinehydrochloride.
  • An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv.
  • 3,4-Dicyanofuroxan: Preparation, Isolation, and Purific

Sources

Application Notes and Protocols for the Investigation of 1-Benzhydryl-3-methylazetidine-3-carbonitrile in Therapeutic Agent Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Combination of the Azetidine and Benzhydryl Scaffolds

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures with enhanced pharmacological properties is paramount. 1-Benzhydryl-3-methylazetidine-3-carbonitrile emerges as a compound of significant interest, strategically combining two privileged structural motifs: the strained four-membered azetidine ring and the lipophilic, CNS-active benzhydryl group.

The azetidine scaffold, a nitrogen-containing heterocycle, has garnered considerable attention in drug discovery. Its inherent ring strain and conformational rigidity offer a unique three-dimensional geometry that can enhance binding to biological targets, improve metabolic stability, and increase solubility when compared to larger, more flexible ring systems.[1][2] Several FDA-approved drugs, including baricitinib and azelnidipine, incorporate the azetidine motif to optimize their pharmacokinetic and pharmacodynamic profiles.[1] The sp³-rich character of azetidines makes them attractive for designing molecules that can explore novel chemical spaces.[1]

The benzhydryl moiety is a well-established pharmacophore, present in numerous centrally acting agents. Its two phenyl rings contribute to increased lipophilicity, which can facilitate penetration of the blood-brain barrier. This property is crucial for targeting neurological and psychiatric disorders. Furthermore, the benzhydryl group is a key structural feature in compounds with antihistaminic, anticonvulsant, and neuroprotective activities.

The strategic incorporation of a methyl group and a nitrile at the 3-position of the azetidine ring in this compound introduces a quaternary center, which can further enhance metabolic stability by preventing enzymatic degradation at that position. The nitrile group, a versatile functional handle, can participate in various biological interactions and can be chemically modified to generate a library of derivatives for structure-activity relationship (SAR) studies.[3][4]

These application notes provide a comprehensive guide for researchers and drug development professionals to synthesize, characterize, and evaluate the therapeutic potential of this compound, with a primary focus on its potential applications in central nervous system (CNS) disorders.

PART 1: Synthesis and Characterization

Proposed Synthetic Pathway

Synthetic Pathway A Benzhydrylamine C 1-Benzhydryl-3-hydroxyazetidine A->C Methanol, 20-25°C B Epichlorohydrin B->C D 1-Benzhydrylazetidin-3-one C->D Oxidation (e.g., Swern or Dess-Martin) F 1-Benzhydrylazetidine-3-carbonitrile D->F Tosmic, NaH, DME E Tosmic/NaH H This compound F->H CH3I, NaH, THF G Methyl Iodide/Base

Caption: Proposed synthetic route for this compound.

Protocol 1: Synthesis of 1-Benzhydryl-3-hydroxyazetidine

This initial step is based on the well-documented reaction of benzhydrylamine with epichlorohydrin.[5]

Materials:

  • Benzhydrylamine

  • Epichlorohydrin

  • Methanol

  • Reaction flask with magnetic stirrer and reflux condenser

  • Heating mantle

Procedure:

  • In a round-bottom flask, dissolve benzhydrylamine (1 equivalent) in methanol.

  • To the stirred solution, add epichlorohydrin (1.1-1.3 equivalents) dropwise at room temperature.

  • After the addition is complete, stir the reaction mixture at 20-25°C for 48-72 hours.[5]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove methanol.

  • The crude product can be purified by column chromatography on silica gel.

Protocol 2: Oxidation to 1-Benzhydrylazetidin-3-one

The secondary alcohol is oxidized to the corresponding ketone. A Swern oxidation or Dess-Martin periodinane oxidation are suitable methods.

Materials:

  • 1-Benzhydryl-3-hydroxyazetidine

  • Oxalyl chloride or Dess-Martin periodinane

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Inert atmosphere (Nitrogen or Argon)

Procedure (Swern Oxidation):

  • Set up a flame-dried, three-necked flask under an inert atmosphere.

  • Add DCM and oxalyl chloride (1.5 equivalents) and cool the solution to -78°C.

  • Slowly add a solution of DMSO (2.5 equivalents) in DCM.

  • After 15 minutes, add a solution of 1-Benzhydryl-3-hydroxyazetidine (1 equivalent) in DCM dropwise.

  • Stir the mixture at -78°C for 1 hour.

  • Add TEA (5 equivalents) and allow the reaction to warm to room temperature.

  • Quench the reaction with water and extract the product with DCM.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude ketone by column chromatography.

Protocol 3: Synthesis of this compound

This two-step process involves the conversion of the ketone to a nitrile, followed by methylation.

Step 3a: Synthesis of 1-Benzhydrylazetidine-3-carbonitrile

Materials:

  • 1-Benzhydrylazetidin-3-one

  • Tosylmethyl isocyanide (TosMIC)

  • Sodium hydride (NaH)

  • Dimethoxyethane (DME)

  • Ethanol

Procedure:

  • Under an inert atmosphere, suspend NaH (2.2 equivalents) in anhydrous DME.

  • Add a solution of TosMIC (1.1 equivalents) in DME dropwise at 0°C.

  • Stir for 15 minutes, then add a solution of 1-Benzhydrylazetidin-3-one (1 equivalent) in DME.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Carefully quench the reaction with ethanol, followed by water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry, and concentrate.

  • Purify by column chromatography.

Step 3b: Methylation of 1-Benzhydrylazetidine-3-carbonitrile

Materials:

  • 1-Benzhydrylazetidine-3-carbonitrile

  • Sodium hydride (NaH)

  • Methyl iodide (CH₃I)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Under an inert atmosphere, suspend NaH (1.2 equivalents) in anhydrous THF.

  • Cool the suspension to 0°C and add a solution of 1-Benzhydrylazetidine-3-carbonitrile (1 equivalent) in THF dropwise.

  • Stir the mixture at 0°C for 30 minutes.

  • Add methyl iodide (1.5 equivalents) and allow the reaction to slowly warm to room temperature and stir overnight.

  • Monitor the reaction by TLC.

  • Carefully quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final product, this compound, by column chromatography.

Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

Analytical Technique Expected Observations
¹H NMR Signals corresponding to the benzhydryl protons, azetidine ring protons, and the methyl group protons with appropriate chemical shifts and integrations.
¹³C NMR Resonances for the quaternary carbon at the 3-position, the nitrile carbon, and the carbons of the benzhydryl and azetidine moieties.
Mass Spectrometry (MS) A molecular ion peak corresponding to the calculated mass of C₁₈H₁₈N₂ (262.35 g/mol ).[6]
High-Performance Liquid Chromatography (HPLC) A single major peak indicating high purity.
Infrared (IR) Spectroscopy A characteristic absorption band for the nitrile (C≡N) group around 2240 cm⁻¹.

PART 2: Evaluation of Therapeutic Potential

Given the structural features of this compound, its therapeutic potential is likely to be in the realm of CNS disorders. The following protocols outline a tiered screening approach to investigate its pharmacological activity.

Workflow for Therapeutic Evaluation

Therapeutic Evaluation Workflow cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation A Primary Target Binding Assays (e.g., Receptor Binding, Enzyme Inhibition) B Cell-Based Functional Assays (e.g., Neurotransmitter Uptake, Second Messenger) A->B Hit Confirmation C ADMET Profiling (Solubility, Permeability, Metabolic Stability) B->C Lead Characterization D Pharmacokinetic Studies (Bioavailability, Brain Penetration) C->D Candidate Selection E Animal Models of CNS Disorders (e.g., Anticonvulsant, Antidepressant, Anxiolytic) D->E F Preliminary Toxicology (Acute Toxicity, Behavioral Effects) E->F Efficacy & Safety

Caption: Tiered workflow for evaluating the therapeutic potential of the target compound.

Protocol 4: In Vitro CNS Target Screening

The broad range of activities exhibited by azetidine and benzhydryl-containing compounds suggests a panel of primary screens.[7]

Objective: To identify potential molecular targets of this compound within the CNS.

Procedure:

  • Receptor Binding Assays:

    • Utilize commercially available radioligand binding assay panels to screen the compound against a wide range of CNS receptors (e.g., dopamine, serotonin, norepinephrine, GABA, and glutamate receptors).

    • Determine the inhibition constant (Ki) for any significant interactions.

  • Neurotransmitter Transporter Uptake Assays:

    • Assess the ability of the compound to inhibit the reuptake of key neurotransmitters (dopamine, serotonin, norepinephrine) using cell lines expressing the respective transporters (DAT, SERT, NET).[8]

    • Calculate the IC₅₀ values for any observed inhibition.

  • Enzyme Inhibition Assays:

    • Screen against relevant CNS enzymes such as monoamine oxidase (MAO-A and MAO-B) and acetylcholinesterase (AChE), particularly if cognitive enhancement is a therapeutic goal.

    • Determine the IC₅₀ for any inhibitory activity.

Protocol 5: In Vitro ADMET Profiling

Early assessment of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties is crucial for drug development.

Objective: To evaluate the drug-like properties of this compound.

Procedure:

  • Solubility: Determine the aqueous solubility at different pH values (e.g., 2.0, 7.4) using a standardized method like the shake-flask method.

  • Permeability:

    • Assess passive permeability using a Parallel Artificial Membrane Permeability Assay (PAMPA).

    • Evaluate active transport and efflux using cell-based assays with Caco-2 or MDCK cell monolayers.

  • Metabolic Stability:

    • Incubate the compound with liver microsomes (human, rat, mouse) to determine its intrinsic clearance.

    • Identify the major metabolites using LC-MS/MS.

  • Cytotoxicity: Determine the cytotoxicity (IC₅₀) in a relevant neuronal cell line (e.g., SH-SY5Y) using an MTT or similar cell viability assay.

Protocol 6: In Vivo Pharmacokinetic and Efficacy Studies

Promising candidates from in vitro screening should be advanced to in vivo models.

Objective: To assess the pharmacokinetic profile and in vivo efficacy of this compound in relevant animal models.

Procedure:

  • Pharmacokinetic (PK) Studies:

    • Administer the compound to rodents (e.g., mice or rats) via intravenous (IV) and oral (PO) routes.

    • Collect blood and brain tissue samples at various time points.

    • Quantify the compound concentration in plasma and brain tissue using LC-MS/MS to determine key PK parameters (e.g., half-life, bioavailability, brain-to-plasma ratio).

  • Animal Models of CNS Disorders:

    • Based on the in vitro target profile, select appropriate animal models. For example:

      • Anticonvulsant activity: Maximal electroshock (MES) test or pentylenetetrazole (PTZ)-induced seizure model.

      • Antidepressant activity: Forced swim test (FST) or tail suspension test (TST).[8]

      • Anxiolytic activity: Elevated plus maze (EPM) or light-dark box test.

    • Administer the compound at various doses and assess its effect on the relevant behavioral endpoints.

Conclusion

This compound represents a novel chemical entity with significant potential for the development of new therapeutic agents, particularly for CNS disorders. The protocols and application notes provided herein offer a structured and scientifically rigorous framework for the synthesis, characterization, and pharmacological evaluation of this promising molecule. By systematically investigating its properties, from fundamental chemistry to in vivo efficacy, researchers can unlock the therapeutic value of this unique molecular architecture.

References

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  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. Org. Lett. 2020, 22, 1, 254–259.
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  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chem. Soc. Rev., 2021, 50, 5383-5421.
  • Synthesis of Azetidines. Chin. J. Org. Chem. 2017, 37, 2521-2536.
  • German Patent DE69015471D1, 1990. 1-Benzhydrylazetidine, their preparation and use as intermediates for the preparation of compounds with an antimicrobial effect.
  • Azetidines of pharmacological interest. Arch. Pharm. (Weinheim). 2021 Nov;354(11):e2100062.
  • Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Bioorg. Med. Chem. Lett. 2012 Oct 15;22(20):6453-7.
  • U.S. Patent US20050256310A1, 2005.
  • Discovery of 1-Benzhydryl-Piperazine-Based HDAC Inhibitors with Anti-Breast Cancer Activity: Synthesis, Molecular Modeling, In Vitro and In Vivo Biological Evaluation. Pharmaceutics. 2022 Nov 25;14(12):2600.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Med. Chem. 2025 (Online ahead of print).
  • Chinese Patent CN104356040A, 2015. Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride.
  • (2S,3R)-1-benzhydryl-2-methyl-azetidine-3-carbonitrile. LabSolu Scientific.
  • Azetidine derivatives with CNS activity.
  • Structure–Activity Relationships of Cyano-substituted Indole Derivatives as Ligands for α-Synuclein Aggregates. ACS Med. Chem. Lett. 2023, 14, 10, 1467–1471.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs.
  • Azetidines. Enamine.
  • Structure–Activity Relationships of Cyano-substituted Indole Derivatives as Ligands for α-Synuclein Aggregates. ACS Med. Chem. Lett. 2023 Oct 3;14(10):1467-1471.
  • Discovery of 1-Benzhydryl-Piperazine-Based HDAC Inhibitors with Anti-Breast Cancer Activity: Synthesis, Molecular Modeling, In Vitro and In Vivo Biological Evaluation.
  • A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. J. Org. Chem. 2024 (Online ahead of print).
  • STRUCTURE-ACTIVITY RELATIONSHIP IN CNS-DEPRESSANT QUINAZOL·4.0 ES-PART 1 2, 3-DISUBSTITUTED QUINAZOL-4-0NES. J. Sci. Ind. Res. 1960, 19C, 182-186.
  • International Patent WO2000063168A1, 2000.
  • Anti-Neurodegenerating Activity: Structure–Activity Relationship Analysis of Flavonoids. Molecules. 2023 Oct 20;28(20):7198.
  • Discovery of 1-Benzhydryl-Piperazine-Based HDAC Inhibitors with Anti-Breast Cancer Activity: Synthesis, Molecular Modeling, In Vitro and In Vivo Biological Evaluation. Pharmaceutics. 2022 Nov 25;14(12):2600.

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Application Notes and Protocols: Safe Handling and Storage of 1-Benzhydryl-3-methylazetidine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the safe handling and storage of 1-Benzhydryl-3-methylazetidine-3-carbonitrile (CAS No. 133891-88-0) in a laboratory environment. The protocols outlined herein are synthesized from an analysis of the compound's chemical structure, available safety data, and established best practices for handling related chemical classes, specifically organic nitriles and strained azetidine ring systems. The primary objective is to equip researchers, scientists, and drug development professionals with the necessary knowledge to mitigate risks, ensure compound integrity, and maintain a safe laboratory workspace.

Introduction and Compound Profile

This compound is a synthetic organic compound featuring a central four-membered azetidine ring. This ring is substituted with a bulky benzhydryl group at the nitrogen atom and both a methyl and a nitrile group at the C3 position. The unique structural characteristics—a strained heterocyclic ring and a toxicologically significant nitrile moiety—necessitate specific handling and storage procedures.

The reactivity of azetidines is influenced by their considerable ring strain, making them valuable yet potentially unstable intermediates in organic synthesis.[1][2] While more stable than their three-membered aziridine counterparts, the azetidine ring can be susceptible to opening under certain conditions, such as in the presence of strong acids.[1][2][3][4] The nitrile group (-CN) is a key toxicophore; many organic nitriles can be metabolized to release cyanide, which is a potent inhibitor of cellular respiration.[5][6][7][8] Therefore, all handling protocols must prioritize the prevention of inhalation, ingestion, and dermal contact.[7]

A Safety Data Sheet (SDS) for this compound classifies it as "Acute toxicity, oral (Category 4)," with the hazard statement "H302: Harmful if swallowed."[9] This guide expands upon this baseline classification to provide a more holistic safety framework based on its structural components.

Hazard Identification and Risk Assessment

A thorough risk assessment must be conducted before any work with this compound begins. The primary hazards are associated with its chemical structure:

  • Toxicity of the Nitrile Group: The principal hazard is the potential for the metabolic release of cyanide ions.[5][8] Routes of exposure to be strictly avoided are inhalation of dusts or aerosols, skin contact, and accidental ingestion.[7][9] Symptoms of nitrile poisoning can include headache, dizziness, nausea, and in severe cases, respiratory distress and loss of consciousness.[6]

  • Reactivity of the Azetidine Ring: The strained four-membered ring imparts unique reactivity.[1][2] While generally stable, it may react under strongly acidic or heated conditions, potentially leading to ring-opening or decomposition.[3][4] Incompatible materials such as strong oxidizing agents and strong acids should be avoided.

  • Physical Form: As a solid, the compound poses a risk of dust formation during handling.[9] Inhalation of fine dust is a primary route of exposure that must be controlled.

Physicochemical and Safety Data Summary
PropertyValue / InformationSource
IUPAC Name This compoundN/A
CAS Number 133891-88-0[9]
Molecular Formula C₁₈H₁₈N₂[9]
Molecular Weight 262.35 g/mol [9]
GHS Classification Acute Toxicity, Oral (Category 4)[9]
Hazard Statement H302: Harmful if swallowed[9]
Signal Word Warning[9]
Recommended Storage 2-8°C, Dry Area[9]

Experimental Protocols

Engineering Controls and Personal Protective Equipment (PPE)

All manipulations of this compound, whether in solid or solution form, must be performed within a certified chemical fume hood to prevent inhalation of dust or vapors.[10]

Mandatory PPE Ensemble:

  • Eye and Face Protection: Chemical splash goggles compliant with ANSI Z87.1 or EN 166 standards are required.[9] A face shield should be worn over the goggles during procedures with a high risk of splashing.[11]

  • Hand Protection: Disposable nitrile gloves are the minimum requirement for incidental contact.[12][13] Given the hazards of nitriles, it is crucial to change gloves immediately upon any suspected contamination.[13] For extended work or when handling larger quantities, double-gloving is recommended.[11]

  • Body Protection: A flame-retardant laboratory coat must be worn and kept fully fastened.[11]

  • Footwear: Fully enclosed, chemical-resistant footwear is mandatory.[10]

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) cluster_controls Engineering Controls Goggles Safety Goggles (EN 166 / ANSI Z87.1) FaceShield Face Shield (Splash Risk) Goggles->FaceShield if needed Gloves Nitrile Gloves (Double-Glove Recommended) Coat Lab Coat (Flame-Retardant) FumeHood Chemical Fume Hood Researcher Researcher Researcher->Goggles Researcher->Gloves Researcher->Coat Researcher->FumeHood Must Work Inside Storage_Decision_Tree cluster_short Short-Term Protocol cluster_long Long-Term Protocol Start Compound Received Duration Storage Duration? Start->Duration ShortTerm Short-Term (< 1 week) Duration->ShortTerm Short LongTerm Long-Term (> 1 week) Duration->LongTerm Long ST1 Tightly sealed vial ShortTerm->ST1 LT1 Store at 2-8°C LongTerm->LT1 ST2 Secondary containment ST1->ST2 ST3 Cool, dark cabinet ST2->ST3 LT2 Inert Atmosphere (Ar/N2) LT1->LT2 LT3 Amber vial, PTFE cap LT2->LT3 LT4 Chemical-safe refrigerator LT3->LT4

Caption: Decision workflow for appropriate storage conditions.

Spill and Emergency Procedures

4.1. Minor Spill (Solid, within a fume hood):

  • Alert personnel in the immediate area.

  • Wearing full PPE, gently cover the spill with an absorbent material or a chemical spill pillow to avoid raising dust.

  • Pick up the material using a scoop or dustpan without creating dust. [9]4. Place the material and all contaminated cleaning supplies into a sealed, labeled hazardous waste container.

  • Wipe the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Dispose of all cleaning materials as hazardous waste.

4.2. Personnel Exposure:

  • Skin Contact: Immediately remove contaminated clothing and rinse the affected skin area with copious amounts of water for at least 15 minutes. [9]Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. [9]Remove contact lenses if present and easy to do. [9]Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air immediately. [9]If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. [9]Never give anything by mouth to an unconscious person. [9]Seek immediate medical attention and provide the Safety Data Sheet to the medical personnel. [9]

Waste Disposal

All waste materials, including contaminated PPE, empty containers, and spilled material, must be disposed of as hazardous chemical waste. [14]Containers should be sealed, clearly labeled with the full chemical name, and disposed of through your institution's Environmental Health and Safety (EHS) office in accordance with local, state, and federal regulations.

References

  • Angene Chemical. (2025). Safety Data Sheet: this compound.
  • Al-Zoubi, R. M., et al. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(12), 2639-2659. [Link]

  • Tanii, H., & Hashimoto, K. (1984). Studies on the mechanism of acute toxicity of nitriles in mice. Archives of Toxicology, 55(1), 47-54. [Link]

  • Royal Society of Chemistry. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. [Link]

  • Zhang, J., & Zhang, Y. (2018). Allyl nitrile: Toxicity and health effects. Journal of Occupational Health, 60(5), 363-370. [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Azetidine.
  • DiRocco, D. A., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1618-1623. [Link]

  • ResearchGate. (n.d.). Nitriles.
  • ACS Publications. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. [Link]

  • Ashraf, M. Z. (2020). Azetidine: Basicity and Preparation. YouTube. [Link]

  • BenchChem. (2025). Essential Safety and Operational Guidance for Handling 2-(4-Ethylphenyl)azetidine.
  • Sigma-Aldrich. (2024). Safety Data Sheet: (R)-(-)-3-Quinuclidinyl benzilate.
  • Vulcanchem. (n.d.). 1-Benzhydryl-3-(methylsulfonyl)azetidine.
  • National Center for Biotechnology Information. (n.d.). Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals.
  • ChemicalBook. (2025). Azetidine - Safety Data Sheet.
  • BLD Pharm. (n.d.). 1-benzhydryl-3-methyl-azetidine-3-carbonitrile.
  • BLD Pharm. (n.d.). 1-Benzhydryl-3-ethylazetidine-3-carbonitrile.
  • BLD Pharm. (n.d.). (2S,3R)-1-benzhydryl-2-methyl-azetidine-3-carbonitrile.
  • Centers for Disease Control and Prevention. (n.d.). NITRILES.
  • Fisher Scientific. (2024). Safety Data Sheet: 1-Benzhydryl-3-azetidinone.
  • Apollo Scientific. (n.d.). Azetidine Safety Data Sheet.
  • ECHEMI. (2019). 1-Benzhydrylazetane-3-carbonitrile SDS.
  • TCI Chemicals. (2024). Safety Data Sheet: Azetidine Hydrochloride.
  • National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory.
  • University of Pennsylvania EHRS. (2023). Fact Sheet: Disposable Nitrile Gloves in Chemical Labs.
  • Princeton University EHS. (n.d.). Safe handling of organolithium compounds in the laboratory.
  • Chemrio. (n.d.). 1-benzhydrylazetidine-3-carbonitrile.
  • Free-Instruction-Manuals.com. (n.d.). NITRILE Gloves Instructions for Use.

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-Benzhydryl-3-methylazetidine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Gemini Senior Application Scientist Team

Introduction

Welcome to the technical support center for the synthesis of 1-Benzhydryl-3-methylazetidine-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals who are working with this valuable synthetic intermediate. The azetidine ring is a privileged scaffold in medicinal chemistry, but its inherent ring strain often presents significant synthetic challenges, leading to issues with yield and purity.[1] This document provides in-depth troubleshooting advice, frequently asked questions, and optimized protocols to help you overcome common hurdles and improve the yield and reproducibility of your synthesis.

General Synthetic Pathway

The most common and direct route to this compound involves the N-alkylation of the 3-methylazetidine-3-carbonitrile precursor with a suitable benzhydryl halide. This is a standard SN2 reaction where the secondary amine of the azetidine ring acts as a nucleophile.

Synthesis_Pathway SM1 3-Methylazetidine-3-carbonitrile Product 1-Benzhydryl-3-methyl- azetidine-3-carbonitrile SM1->Product Sɴ2 Alkylation SM2 Benzhydryl Bromide SM2->Product Sɴ2 Alkylation Base Base (e.g., K₂CO₃, Et₃N) Base->Product Sɴ2 Alkylation Solvent Solvent (e.g., Acetonitrile) Solvent->Product Sɴ2 Alkylation

Caption: General N-alkylation pathway for the synthesis.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.

Question 1: My reaction yield is consistently low (<50%), and TLC analysis shows significant unreacted 3-methylazetidine-3-carbonitrile starting material. What are the primary factors to investigate?

Answer: Low conversion is a common problem in N-alkylation of sterically hindered amines or with bulky electrophiles like benzhydryl bromide. The issue often stems from suboptimal reaction conditions or reagent quality.

  • Causality: The nitrogen on the azetidine ring is a secondary amine, but the surrounding methyl and cyano groups at the 3-position, combined with the bulk of the incoming benzhydryl group, can create significant steric hindrance. This slows the rate of the desired SN2 reaction, allowing side reactions or inactivation of reagents to become more prominent.

  • Solutions to Investigate:

    • Choice of Base and Solvent: The base is critical for scavenging the HBr formed during the reaction. A weak or sterically hindered base may not be effective.

      • Recommendation: Use a solid, non-nucleophilic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). These provide a solid surface for the reaction to proceed and are easily filtered off. Using soluble organic bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) can also work, but they can be harder to remove during workup.

      • Solvent System: A polar aprotic solvent is ideal. Acetonitrile (ACN) is an excellent first choice. Dimethylformamide (DMF) can also be used to increase the reaction rate, but it requires higher temperatures for removal.

    • Reaction Temperature: Insufficient thermal energy may prevent the reactants from overcoming the activation energy barrier.

      • Recommendation: While room temperature is a common starting point, heating the reaction is often necessary. We recommend refluxing in acetonitrile (approx. 82°C). This provides enough energy for the reaction without causing significant decomposition.

    • Reagent Quality:

      • Benzhydryl Bromide: This reagent can degrade over time, releasing HBr. Ensure you are using a high-purity reagent. If it appears discolored (yellow/brown), it may be partially decomposed.

      • Azetidine Precursor: Ensure the 3-methylazetidine-3-carbonitrile is pure and dry. The presence of water or other nucleophilic impurities can consume the benzhydryl bromide.

Question 2: I am observing a new, nonpolar spot on my TLC that does not correspond to either starting material or the desired product. What is this likely side product?

Answer: The most probable nonpolar side product is 1,1-diphenylethylene, which arises from an E2 elimination reaction of benzhydryl bromide.

  • Mechanism: Instead of attacking the carbon atom of the benzhydryl bromide (SN2), the azetidine nitrogen (acting as a base) can abstract a proton from the benzhydryl carbon, leading to the elimination of HBr and the formation of an alkene. This is more likely to occur with stronger or more hindered bases and at higher temperatures.

  • Solutions to Mitigate Elimination:

    • Use a Milder Base: Switch from a strong organic base like DIPEA to a milder inorganic base like K₂CO₃.

    • Control Temperature: Avoid excessive heating. While reflux in ACN is often optimal, running the reaction at extremely high temperatures in solvents like DMF or DMSO can favor elimination.

    • Use Benzhydryl Chloride: Benzhydryl chloride is less prone to elimination than the bromide, although it is also less reactive. You may need to add a catalytic amount of sodium iodide or potassium iodide (Finkelstein reaction conditions) to generate the more reactive benzhydryl iodide in situ.

Question 3: The reaction seems to proceed cleanly, but I experience significant product loss during workup and purification. How can I improve my recovery?

Answer: Product loss during purification often occurs due to the basic nature of the azetidine product and its moderate polarity.

  • Workup Strategy:

    • Filtration: After the reaction, cool the mixture and filter off the inorganic base (e.g., K₂CO₃) and the resulting ammonium salt. Wash the filter cake thoroughly with the reaction solvent (e.g., acetonitrile or ethyl acetate) to recover any adsorbed product.

    • Avoid Acidic Aqueous Washes: Do not wash the organic layer with acidic water (e.g., 1N HCl). Your product is a tertiary amine and will be protonated, partitioning into the aqueous layer and leading to significant loss. If you must do an aqueous wash, use deionized water or a saturated brine solution.

  • Purification by Column Chromatography:

    • Silica Gel Choice: Standard silica gel can be slightly acidic, which may cause your product to streak or be retained on the column. You can neutralize the silica gel by preparing a slurry with your eluent containing 1% triethylamine before packing the column. Alternatively, use commercially available basic alumina.

    • Eluent System: A gradient of ethyl acetate in hexanes is typically effective. Start with a low polarity (e.g., 5% EtOAc/Hexanes) to elute nonpolar impurities like 1,1-diphenylethylene, then gradually increase the polarity to elute your product.

    • Product Visualization: The benzhydryl group makes the product UV-active. However, staining with potassium permanganate (KMnO₄) is also very effective for visualizing amines on a TLC plate.

Frequently Asked Questions (FAQs)

Q: What are the most critical parameters to control for maximizing yield? A: The three most critical parameters are: 1) the choice of base, 2) the reaction temperature, and 3) the purity of the benzhydryl halide. Using a non-nucleophilic inorganic base like K₂CO₃ and heating to reflux in acetonitrile generally provides a good balance between reaction rate and minimizing side products.

Q: How can I effectively monitor the reaction progress? A: Thin-Layer Chromatography (TLC) is the most convenient method. Use a mobile phase of 30% ethyl acetate in hexanes. The product should have an Rf value intermediate between the polar azetidine starting material (which may stay near the baseline) and the nonpolar benzhydryl bromide. Staining with UV light and potassium permanganate is recommended for visualization. For more precise monitoring, LC-MS can be used to track the consumption of starting materials and the formation of the product ion.

Q: What are the expected spectroscopic signatures for this compound? A:

  • ¹H NMR: You should expect to see signals for the aromatic protons of the benzhydryl group (typically in the 7.2-7.5 ppm range), a singlet for the methine proton (CH) of the benzhydryl group, signals for the two inequivalent methylene (CH₂) groups of the azetidine ring, and a singlet for the methyl (CH₃) group.

  • ¹³C NMR: Look for the characteristic nitrile carbon signal (around 120 ppm), aromatic carbons, the benzhydryl methine carbon, the azetidine ring carbons, and the methyl carbon.

  • FT-IR: A sharp peak around 2240 cm⁻¹ is characteristic of the nitrile (C≡N) stretch.

Data Presentation

Table 1: Comparison of Reaction Conditions for N-Benzhydrylation
ParameterCondition A (Suboptimal)Condition B (Recommended)Condition C (For Difficult Cases)Rationale for Improvement
Base Triethylamine (Et₃N)Potassium Carbonate (K₂CO₃)Cesium Carbonate (Cs₂CO₃)K₂CO₃ is easier to remove and less likely to cause elimination. Cs₂CO₃ is more reactive.
Solvent Dichloromethane (DCM)Acetonitrile (ACN)Dimethylformamide (DMF)ACN allows for higher reaction temperatures (reflux) than DCM, increasing the reaction rate.
Temperature Room Temperature82°C (Reflux)80-100°CIncreased temperature overcomes the steric hindrance and activation energy barrier.
Reaction Time 24-48 hours12-18 hours8-12 hoursHigher temperature and a more effective base/solvent system reduce the required reaction time.
Typical Yield 30-50%75-90%>85%Optimized conditions minimize side reactions and drive the reaction to completion.
Key Side Product Unreacted Starting MaterialMinimalPotential for minor eliminationThe optimized conditions favor the desired SN2 pathway over elimination or reagent decomposition.

Optimized Experimental Protocol

This protocol is based on established methods for the N-alkylation of heterocyclic amines.[2]

Materials:

  • 3-Methylazetidine-3-carbonitrile (1.0 equiv)

  • Benzhydryl bromide (1.1 equiv)

  • Potassium Carbonate (K₂CO₃), finely powdered (2.5 equiv)

  • Acetonitrile (ACN), anhydrous

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-methylazetidine-3-carbonitrile (1.0 equiv) and anhydrous acetonitrile (to make a 0.2 M solution).

  • Add finely powdered potassium carbonate (2.5 equiv) to the solution.

  • Add benzhydryl bromide (1.1 equiv) to the stirred suspension.

  • Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-18 hours.

  • Monitor the reaction progress by TLC (30% EtOAc/Hexanes, KMnO₄ stain).

  • Once the reaction is complete (disappearance of the azetidine starting material), cool the mixture to room temperature.

  • Filter the suspension through a pad of Celite® to remove the inorganic salts. Wash the filter cake with additional acetonitrile.

  • Concentrate the filtrate under reduced pressure to obtain the crude product as an oil or solid.

  • Purify the crude material by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 0% to 25% EtOAc) to yield this compound as a pure compound.

Visualization: Troubleshooting Workflow

This diagram provides a logical decision-making process for addressing low yields.

Troubleshooting_Workflow start Low Yield Encountered check_tlc Analyze Crude TLC start->check_tlc unreacted_sm Predominantly Unreacted Starting Material check_tlc->unreacted_sm High Polarity Spot multiple_spots Multiple Side Products check_tlc->multiple_spots Multiple Spots clean_but_low Clean Reaction, Low Isolated Yield check_tlc->clean_but_low Clean Conversion increase_temp Increase Temperature (Reflux in ACN) unreacted_sm->increase_temp check_elimination Check for nonpolar spot. Likely E2 elimination. multiple_spots->check_elimination optimize_workup Optimize Workup: - Avoid Acid Wash - Thoroughly wash filter cake clean_but_low->optimize_workup check_base Switch to Stronger Base (K₂CO₃ -> Cs₂CO₃) increase_temp->check_base check_reagents Verify Reagent Purity (esp. Benzhydryl Bromide) check_base->check_reagents lower_temp Lower Temperature or Use Milder Base (K₂CO₃) check_elimination->lower_temp optimize_chroma Optimize Chromatography: - Use neutralized silica or alumina - Use appropriate eluent gradient optimize_workup->optimize_chroma

Caption: A decision tree for troubleshooting low yield issues.

References

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223. Available at: [Link]

  • Singh, G. S., D’hooghe, M., & Kimpe, N. D. (2008). Comprehensive Heterocyclic Chemistry III. Synthesis of Azetidines.
  • Al-Masoudi, N. A. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Available at: [Link]

  • MDPI. (2021). Discovery of 1-Benzhydryl-Piperazine-Based HDAC Inhibitors with Anti-Breast Cancer Activity: Synthesis, Molecular Modeling, In Vitro and In Vivo Biological Evaluation. Molecules, 26(15), 4495. Available at: [Link]

  • Sato, M., et al. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Advances. Available at: [Link]

Sources

Technical Support Center: Synthesis of 1-Benzhydryl-3-methylazetidine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The synthesis of 1-Benzhydryl-3-methylazetidine-3-carbonitrile is a crucial step in the development of various pharmaceutical intermediates. The molecule's strained four-membered ring and reactive nitrile group make it a versatile building block, but also susceptible to a range of side reactions.[1][2] This guide is designed for researchers and drug development professionals to troubleshoot and mitigate common issues encountered during its synthesis, which typically involves the C-3 methylation of 1-Benzhydrylazetidine-3-carbonitrile. Our goal is to move beyond simple procedural lists and provide a deep, mechanistic understanding of why these side reactions occur and how to control them, ensuring higher yields, purity, and reproducibility in your experiments.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Issue 1: My final product is contaminated with a significant amount of the corresponding amide or carboxylic acid.

Question: During my post-reaction workup and purification, I'm consistently isolating 1-Benzhydryl-3-methylazetidine-3-carboxamide and/or the corresponding carboxylic acid along with my target nitrile. What is causing this hydrolysis, and how can I prevent it?

Answer:

Root Cause Analysis: The presence of the amide and carboxylic acid is a classic sign of unintentional nitrile group hydrolysis. The carbon atom in a nitrile is at a high oxidation state (+3), similar to a carboxylic acid, making it susceptible to nucleophilic attack by water.[3] This reaction can be catalyzed by either acidic or basic conditions, which are often present during the reaction or, more commonly, during the aqueous workup.

The 'Why': Chemical Principles of Nitrile Hydrolysis Nitrile hydrolysis is a two-stage process.[4] First, the nitrile is hydrated to an amide intermediate. Under the reaction conditions, this amide can then undergo further hydrolysis to yield a carboxylate salt (under basic conditions) or a carboxylic acid (under acidic conditions).[5][6]

  • Under Basic Conditions (e.g., aqueous bicarbonate or hydroxide workup): A hydroxide ion attacks the electrophilic nitrile carbon. Protonation from water yields an imidic acid, which tautomerizes to the more stable amide. This amide can then be further hydrolyzed by saponification to the carboxylate.

  • Under Acidic Conditions (e.g., aqueous HCl or NH4Cl quench): The nitrile nitrogen is protonated, which strongly activates the carbon for nucleophilic attack by a weak nucleophile like water.[3] A series of proton transfers leads to the amide, which can be further hydrolyzed to the carboxylic acid.

Stopping the reaction at the amide stage is notoriously difficult under standard hydrolytic conditions because the amide itself is often more readily hydrolyzed than the starting nitrile under harsh conditions.[7]

Workflow: Nitrile Hydrolysis Pathway

Nitrile Target Nitrile (R-CN) Amide Side Product 1: Amide (R-CONH2) Nitrile->Amide H2O (H+ or OH- cat.) [Stage 1] Acid Side Product 2: Carboxylic Acid (R-COOH) Amide->Acid H2O (H+ or OH- cat.) [Stage 2]

Caption: Stepwise hydrolysis of the target nitrile to amide and carboxylic acid.

Preventative & Corrective Actions:

  • Strict Anhydrous Conditions: Ensure all glassware is oven- or flame-dried and the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen). Use freshly distilled, anhydrous solvents.

  • Controlled Quenching: Quench the reaction at a low temperature (e.g., -78°C to 0°C) by slowly adding a pre-cooled, non-acidic, or weakly acidic solution, such as a saturated aqueous solution of ammonium chloride. Avoid strong acids or bases during the initial quench.

  • Minimize Workup Time: Do not let the reaction mixture sit for extended periods in aqueous acidic or basic conditions. Proceed with extraction and drying immediately after quenching.

  • Temperature Control: Perform the workup and extractions at reduced temperatures (e.g., using an ice bath) to slow the rate of hydrolysis.

  • Alternative Workup: For highly sensitive substrates, consider a non-aqueous workup. This could involve quenching with a solid (e.g., solid NH4Cl), filtering the salts, and removing the solvent in vacuo.

Issue 2: My reaction yield is very low, and I've isolated a polar, water-soluble byproduct. Could the azetidine ring have opened?

Question: After performing the methylation, my yield of the desired product is drastically lower than expected. I've noticed a significant amount of a baseline material on my TLC plate that is highly soluble in the aqueous layer during extraction. Is it possible the azetidine ring is not stable under the strong basic conditions?

Answer:

Root Cause Analysis: Yes, this is a distinct possibility. Azetidine is a strained four-membered heterocycle with a ring strain of approximately 25.4 kcal/mol.[1] While more stable than its aziridine counterpart, this inherent strain makes it susceptible to ring-opening reactions, especially when activated or under harsh conditions like strong bases and elevated temperatures.[1]

The 'Why': Mechanism of Ring Opening The use of a very strong base (like Lithium Diisopropylamide, LDA) to deprotonate the C-3 position creates a highly reactive carbanion. While the intended reaction is alkylation, this nucleophilic center can, in some cases, trigger side reactions. More likely, any side reaction that leads to quaternization of the ring nitrogen would make the ring highly susceptible to opening by a nucleophile. For example, if the base or another nucleophile attacks the benzhydryl group or another part of the molecule, it could lead to a cascade that opens the ring. A plausible pathway involves the formation of a γ-amino alcohol or a related derivative, which would be significantly more polar and water-soluble than the starting material or product.

Troubleshooting Workflow: Diagnosing Ring-Opening

cluster_0 Reaction Conditions cluster_1 Potential Outcomes Strong Base (e.g., LDA) Strong Base (e.g., LDA) Desired C3-Alkylation Desired C3-Alkylation Strong Base (e.g., LDA)->Desired C3-Alkylation Intended Pathway (Low Temp, Short Time) Elevated Temperature Elevated Temperature Ring Opening Side Reaction Ring Opening Side Reaction Elevated Temperature->Ring Opening Side Reaction Undesired Pathway Prolonged Reaction Time Prolonged Reaction Time Prolonged Reaction Time->Ring Opening Side Reaction High Yield\n(Target Product) High Yield (Target Product) Desired C3-Alkylation->High Yield\n(Target Product) Low Yield\n(Polar Byproducts) Low Yield (Polar Byproducts) Ring Opening Side Reaction->Low Yield\n(Polar Byproducts)

Caption: Factors influencing the desired reaction versus ring-opening.

Preventative & Corrective Actions:

  • Low-Temperature Protocol: The deprotonation and alkylation steps must be performed at very low temperatures. A standard is -78°C (dry ice/acetone bath). Do not allow the reaction to warm significantly until the alkylating agent has been added and has had time to react.

  • Choice of Base: While LDA is common for forming such carbanions, ensure it is freshly prepared or titrated. Older LDA can contain impurities that may promote side reactions.

  • Reaction Time: Monitor the reaction closely by TLC. Do not let it run for an unnecessarily long time after the starting material has been consumed.

  • Reverse Addition: Consider adding the deprotonated azetidine solution (at low temperature) to the solution of the methylating agent, rather than the other way around. This keeps the concentration of the reactive carbanion low at any given moment.

Issue 3: My starting material is chiral, but my product shows significant racemization or epimerization at the C-3 position.

Question: I am starting with an enantiomerically pure precursor, but my final methylated product is either racemic or a mixture of diastereomers. What is causing this loss of stereochemical integrity?

Answer:

Root Cause Analysis: The loss of stereochemistry is occurring during the deprotonation step at the C-3 carbon. The proton alpha to a nitrile group is acidic, and its removal with a strong base creates a carbanion.

The 'Why': Formation of a Planar Intermediate The carbanion intermediate formed upon deprotonation is sp2-hybridized and trigonal planar. The negative charge is delocalized into the nitrile group. Once this flat, achiral (at the C-3 center) intermediate is formed, the subsequent alkylation by the methylating agent (e.g., methyl iodide) can occur from either face of the plane with roughly equal probability. This leads to a racemic or epimerized mixture of the product, destroying the original stereochemical information at that center.

Mechanism: C-3 Epimerization

G start Chiral C3-Center (sp3) planar Planar Carbanion (sp2) (Loss of Chirality) start->planar + Base - H+ end_R R-Product planar->end_R + CH3I (Top Attack) end_S S-Product planar->end_S + CH3I (Bottom Attack)

Caption: Deprotonation leads to a planar intermediate, causing stereochemical loss.

Preventative & Corrective Actions:

  • Maintain Low Temperatures: Running the reaction at the lowest possible temperature (-78°C or lower) is critical. While it won't completely prevent the formation of the planar intermediate, it can help maintain the ion pairing and stereochemical environment to a greater degree, potentially favoring one trajectory for the incoming electrophile.

  • Rapid Alkylation: Add the alkylating agent as soon as the deprotonation is complete. Minimizing the lifetime of the free carbanion reduces the chance for equilibration or other side reactions that scramble the stereocenter.

  • Advanced Strategies: For syntheses where stereochemistry is paramount, more advanced methods may be required. These are beyond the scope of simple troubleshooting but include the use of chiral bases, additives that can form chiral complexes with the lithium cation, or redesigning the synthesis to avoid the deprotonation/alkylation of an existing stereocenter.

Summary of Side Reactions and Solutions
Observed Issue Potential Side Product Root Cause Primary Solution
Contamination with more polar spots1-Benzhydryl-3-methylazetidine-3-carboxamideNitrile hydrolysis (Stage 1)Strict anhydrous conditions; low-temperature aqueous workup.
Contamination with very polar, acidic spot1-Benzhydryl-3-methylazetidine-3-carboxylic acidNitrile hydrolysis (Stage 2)Avoid harsh acidic/basic conditions and prolonged heating/workup times.
Very low yield, water-soluble byproductsγ-amino alcohol derivativesBase-induced ring opening of strained azetidineMaintain reaction temperature at -78°C; minimize reaction time.
Loss of stereochemical purityRacemic or epimeric mixture of productFormation of a planar carbanion at C-3Maintain reaction temperature at -78°C; add alkylating agent promptly.
Recommended Experimental Protocols
Protocol 1: Recommended Procedure for the Methylation of 1-Benzhydrylazetidine-3-carbonitrile

This protocol is designed to minimize the side reactions discussed above.

  • Preparation: Under an argon atmosphere, add anhydrous tetrahydrofuran (THF, 10 mL) to a flame-dried, three-neck flask equipped with a thermometer and a magnetic stirrer. Cool the flask to -78°C using a dry ice/acetone bath.

  • Deprotonation: Slowly add n-Butyllithium (1.1 eq) to a solution of diisopropylamine (1.2 eq) in THF at -78°C to form LDA in situ. Stir for 30 minutes.

  • Substrate Addition: In a separate flask, dissolve 1-Benzhydrylazetidine-3-carbonitrile (1.0 eq) in a minimum amount of anhydrous THF. Add this solution dropwise to the LDA solution at -78°C over 20 minutes. Stir the resulting mixture at -78°C for 1 hour.

  • Alkylation: Add methyl iodide (1.5 eq), freshly passed through a plug of basic alumina, dropwise to the reaction mixture. Maintain the temperature at -78°C.

  • Reaction Monitoring: Allow the reaction to stir at -78°C for 2-3 hours. Monitor the consumption of the starting material by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, quench it by slowly adding a pre-cooled saturated aqueous solution of NH4Cl while keeping the temperature below -60°C.

  • Workup: Allow the mixture to warm to room temperature. Add ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to obtain the crude product for purification.

Protocol 2: Procedure for Minimizing Hydrolysis During Workup
  • After quenching the reaction as described in Protocol 1, immediately add the extraction solvent (e.g., ethyl acetate or dichloromethane).

  • Perform all aqueous washes in a separatory funnel that has been pre-chilled. If possible, perform the separation in a cold room or using a jacketed funnel.

  • Use saturated brine (NaCl solution) for the final wash. Brine reduces the solubility of organic compounds in the aqueous layer and can help to "break" emulsions.

  • Dry the organic layer thoroughly with a generous amount of a neutral drying agent like Na2SO4 or MgSO4. Ensure the drying agent is filtered off completely before solvent evaporation.

  • Evaporate the solvent on a rotary evaporator using minimal heat to prevent any potential thermal degradation.

References
  • Chemistry Stack Exchange. (2021). Hydrolysis of nitriles: Amide vs Carboxylic acid. [Link]

  • Clark, J. (n.d.). Hydrolysis of Nitriles. Chemguide. [Link]

  • Chemistry Steps. (n.d.). Reactions of Nitriles. [Link]

  • Verma, A., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances. [Link]

  • Lumen Learning. (n.d.). Hydrolysis of nitriles. Organic Chemistry II. [Link]

  • Chemistry Steps. (n.d.). Converting Nitriles to Amides. [Link]

  • Mughal, H., & Szostak, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. [Link]

  • Various Authors. (2015). Synthesis of Azetidines. Chinese Journal of Organic Chemistry. [Link]

  • Hillier, M. C., & Chen, C. Y. (2006). A straightforward synthesis of various 1,3-disubstituted azetidines... The Journal of Organic Chemistry, 71(20), 7885–7887. Sourced from Organic Chemistry Portal. [Link]

  • Charmot, A., et al. (2023). The Retro-Aza-Michael Reaction: How Process Optimization Led to New Scientific Insights. RACO. [Link]

  • Mughal, H., & Szostak, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. [Link]

  • Google Patents. (2008). Method and intermediates for the preparation of derivatives of n (1-benzhydrylazetidin-3-yl)-n-phenylmethylsulfonamide.
  • ResearchGate. (n.d.). Synthesis of 4-Alkyl-1-benzhydryl-2-(methoxymethyl)azetidin-3-ols by Regio. [Link]

  • Chinese Journal of Organic Chemistry. (2015). Synthesis of Azetidines. [Link]

  • PrepChem. (n.d.). Synthesis of 1-benzhydryl-3-phthalimidoazetidine. [Link]

  • Organic Chemistry Portal. (n.d.). Azetidine Synthesis. [Link]

  • ResearchGate. (2014). New azetidine-3-carbonyl-N-methyl-hydrazino derivatives of fluoroquinolones: synthesis and evaluation of antibacterial and anticancer properties. [Link]

  • ResearchGate. (n.d.). Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 1-Benzhydryl-3-methylazetidine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 1-Benzhydryl-3-methylazetidine-3-carbonitrile. This guide is intended for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The synthesis of substituted azetidines, like the target compound, is a critical process in medicinal chemistry due to their prevalence in bioactive molecules.[1][2] However, the inherent ring strain of the four-membered azetidine ring can lead to unique synthetic challenges.[2] This document aims to provide practical, experience-driven guidance to overcome these hurdles.

I. Reaction Overview & Key Challenges

The synthesis of this compound typically involves the reaction of a suitable precursor, such as 1-benzhydryl-3-methylazetidin-3-ol or its corresponding mesylate, with a cyanide source. The core of this transformation is a nucleophilic substitution reaction at the C3 position of the azetidine ring.

Common Synthetic Precursor: A likely precursor for this synthesis is 1-benzhydryl-3-methylazetidin-3-ol, which can be synthesized from benzhydrylamine and a suitable epoxide, followed by oxidation and methylation.

Key Reaction: Nucleophilic substitution of a leaving group at the 3-position of the 1-benzhydryl-3-methylazetidine with a cyanide nucleophile.

Primary Challenges:

  • Ring Strain: The azetidine ring is strained, which can influence its reactivity and stability under various reaction conditions.[2]

  • Leaving Group Activation: Efficient displacement of the leaving group at a sterically hindered tertiary center.

  • Cyanide Reactivity & Safety: Handling of cyanide reagents requires strict safety protocols. The choice of cyanide source can significantly impact reactivity and side product formation.

  • Side Reactions: Potential for elimination reactions, ring-opening, or reactions involving the benzhydryl group.

  • Product Purification: Separating the desired product from starting materials, byproducts, and residual cyanide.

II. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound in a question-and-answer format.

Low or No Product Yield

Question: I am not observing any significant formation of the desired this compound. What are the likely causes and how can I address them?

Answer:

Low or no product yield is a common issue that can stem from several factors, from the quality of reagents to the reaction conditions. Here is a systematic approach to troubleshooting this problem:

1. Inefficient Leaving Group Activation:

  • Causality: The hydroxyl group of 1-benzhydryl-3-methylazetidin-3-ol is a poor leaving group. It must be converted to a better leaving group, such as a tosylate (OTs) or mesylate (OMs), for the nucleophilic substitution to proceed efficiently.

  • Troubleshooting Steps:

    • Verify Activation: Ensure the complete conversion of the alcohol to the mesylate or tosylate. This can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Reagent Quality: Use freshly opened or properly stored mesyl chloride (MsCl) or tosyl chloride (TsCl) and a suitable base like triethylamine (TEA) or pyridine in an anhydrous solvent (e.g., dichloromethane).

    • Reaction Conditions: The activation reaction is typically performed at low temperatures (e.g., 0 °C) to minimize side reactions.

2. Ineffective Nucleophilic Substitution:

  • Causality: The choice of cyanide source and solvent system is critical for the S(_N)2 reaction to occur.

  • Troubleshooting Steps:

    • Cyanide Source: Sodium cyanide (NaCN) or potassium cyanide (KCN) are common choices. Ensure they are finely powdered and dry. For improved solubility in organic solvents, consider using a phase-transfer catalyst like a quaternary ammonium salt.

    • Solvent Selection: A polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) is generally preferred to solvate the cyanide salt and promote the S(_N)2 reaction.

    • Temperature Optimization: The reaction may require heating to proceed at a reasonable rate. Start with a moderate temperature (e.g., 50-60 °C) and monitor the reaction progress. Excessively high temperatures can lead to decomposition.

3. Starting Material Degradation:

  • Causality: The azetidine ring or the benzhydryl group may be unstable under the chosen reaction conditions.

  • Troubleshooting Steps:

    • Condition Screening: Perform small-scale experiments to test the stability of your starting material under the reaction conditions in the absence of the other reactant.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.

Formation of Significant Side Products

Question: My reaction is producing a complex mixture of products, with the desired compound being a minor component. What are the potential side reactions and how can I suppress them?

Answer:

The formation of multiple products indicates that competing reaction pathways are occurring. Identifying these pathways is key to optimizing for the desired product.

1. Elimination Reactions (E2):

  • Causality: If there is a proton on a carbon adjacent to the leaving group, the cyanide ion, being a reasonably strong base, can induce elimination to form an alkene.

  • Troubleshooting Steps:

    • Reaction Temperature: Lowering the reaction temperature generally favors substitution over elimination.

    • Solvent Choice: Polar aprotic solvents (DMF, DMSO) favor S(_N)2 reactions over E2.

2. Ring Opening:

  • Causality: The strained azetidine ring can be susceptible to nucleophilic attack, leading to ring-opening products. This is more likely under harsh acidic or basic conditions.

  • Troubleshooting Steps:

    • Control pH: Ensure the reaction mixture is not overly acidic or basic. If using a cyanide salt, the reaction will be slightly basic.

    • Milder Conditions: Explore milder cyanide sources or reaction conditions if ring-opening is suspected.

3. Hydrolysis of the Nitrile:

  • Causality: If water is present in the reaction mixture, the newly formed nitrile group can be hydrolyzed to a carboxylic acid, especially under basic conditions and elevated temperatures.[3]

  • Troubleshooting Steps:

    • Anhydrous Conditions: Use anhydrous solvents and reagents. Dry glassware thoroughly before use.

    • Work-up Procedure: Quench the reaction and perform the work-up at a lower temperature to minimize hydrolysis.

Workflow Diagram for Troubleshooting Low Yield

Troubleshooting_Workflow start Low or No Product Yield check_activation Verify Leaving Group Activation (TLC, LC-MS) start->check_activation activation_ok Activation Complete? check_activation->activation_ok improve_activation Optimize Activation: - Fresh Reagents (MsCl/TsCl) - Anhydrous Solvent - Low Temperature (0 °C) activation_ok->improve_activation No check_substitution Evaluate Nucleophilic Substitution activation_ok->check_substitution Yes improve_activation->check_activation end_fail Re-evaluate Synthetic Route improve_activation->end_fail substitution_ok Reaction Progressing? check_substitution->substitution_ok optimize_substitution Optimize Substitution: - Dry, powdered NaCN/KCN - Polar Aprotic Solvent (DMF/DMSO) - Add Phase-Transfer Catalyst - Optimize Temperature substitution_ok->optimize_substitution No check_stability Assess Starting Material Stability substitution_ok->check_stability Yes optimize_substitution->check_substitution optimize_substitution->end_fail stability_ok Is Starting Material Stable? check_stability->stability_ok modify_conditions Modify Conditions: - Use Inert Atmosphere - Screen Milder Conditions stability_ok->modify_conditions No end_success Successful Synthesis stability_ok->end_success Yes modify_conditions->check_stability modify_conditions->end_fail

Caption: Troubleshooting workflow for low product yield.

III. Frequently Asked Questions (FAQs)

Q1: What is the best leaving group to use for this reaction?

A1: Both mesylate (-OMs) and tosylate (-OTs) are excellent leaving groups. Mesylate is often preferred due to the smaller size of the mesyl group, which can be advantageous for sterically hindered substrates. The choice may also depend on the cost and availability of the corresponding sulfonyl chlorides.

Q2: Can I use trimethylsilyl cyanide (TMSCN) as the cyanide source?

A2: Yes, TMSCN is an excellent alternative and is often used in modern synthetic methods. It is generally more soluble in organic solvents and can be used under milder conditions, often with a catalytic amount of a Lewis acid. However, it is also highly toxic and moisture-sensitive, so appropriate handling precautions are essential.

Q3: How do I safely handle cyanide reagents?

A3: All work with cyanide salts or TMSCN must be conducted in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Have a cyanide antidote kit readily available and ensure you are trained in its use. To quench residual cyanide, use an alkaline solution of sodium hypochlorite (bleach) or hydrogen peroxide. Never acidify a solution containing cyanide salts , as this will generate highly toxic hydrogen cyanide gas.

Q4: My product appears to be an oil, but I expected a solid. How should I purify it?

A4: this compound may be an oil or a low-melting solid at room temperature.[4] Purification is best achieved using column chromatography on silica gel. A gradient of ethyl acetate in hexanes is a good starting point for elution. Monitor the fractions by TLC to isolate the pure product.

Q5: How can I confirm the identity and purity of my final product?

A5: The structure and purity of the final compound should be confirmed by a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the molecule.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: The presence of a sharp peak around 2240 cm⁻¹ is characteristic of a nitrile (C≡N) stretch.

  • High-Performance Liquid Chromatography (HPLC): This can be used to determine the purity of the final product.

IV. Optimized Experimental Protocol

This protocol provides a starting point for the synthesis of this compound from 1-benzhydryl-3-methylazetidin-3-ol. Optimization may be required based on your specific substrate and experimental setup.

Step 1: Mesylation of 1-Benzhydryl-3-methylazetidin-3-ol

  • Dissolve 1-benzhydryl-3-methylazetidin-3-ol (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.5 eq) dropwise with stirring.

  • Add methanesulfonyl chloride (1.2 eq) dropwise, keeping the temperature below 5 °C.

  • Stir the reaction at 0 °C for 1-2 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Quench the reaction by adding cold water.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude mesylate, which can often be used in the next step without further purification.

Step 2: Cyanation of 1-Benzhydryl-3-methylazetidine-3-mesylate

  • Dissolve the crude mesylate from Step 1 in anhydrous DMSO.

  • Add sodium cyanide (2.0 eq) to the solution.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature and pour it into cold water.

  • Extract the product with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary Table
ParameterRecommended RangeRationale
Mesylation Temperature 0-5 °CMinimizes side reactions and decomposition.
MsCl Equivalents 1.1 - 1.3 eqEnsures complete conversion of the alcohol.
Cyanation Temperature 50-80 °CProvides sufficient energy for the S(_N)2 reaction.
NaCN Equivalents 1.5 - 3.0 eqA slight excess drives the reaction to completion.
Solvent for Cyanation DMSO, DMFPolar aprotic solvents that facilitate S(_N)2 reactions.
Reaction Workflow Diagram

Reaction_Workflow cluster_step1 Step 1: Mesylation cluster_step2 Step 2: Cyanation cluster_purification Purification start_alc 1-Benzhydryl-3- methylazetidin-3-ol reagents1 MsCl, TEA DCM, 0 °C start_alc->reagents1 intermediate Crude Mesylate reagents1->intermediate reagents2 NaCN, DMSO 60-70 °C intermediate->reagents2 crude_product Crude Product reagents2->crude_product purification Column Chromatography crude_product->purification final_product 1-Benzhydryl-3-methyl- azetidine-3-carbonitrile purification->final_product

Caption: Synthetic workflow for the target compound.

V. References

  • Singh, G. S., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(72), 45881-45915. [Link]

  • Ferreira, M., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(8), 5023-5044. [Link]

  • National Center for Biotechnology Information. (n.d.). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. PubChem. [Link]

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. [Link]

  • PrepChem.com. (n.d.). Synthesis of 1-benzhydryl-3-phthalimidoazetidine. [Link]

  • Google Patents. (n.d.). Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride.

  • Penn State University. (n.d.). Chemistry of Nitriles. Fundamentals of Organic Chemistry-OpenStax Adaptation. [Link]

  • Chemistry Steps. (n.d.). Reactions of Nitriles. [Link]

  • Chemguide. (n.d.). The preparation of nitriles. [Link]

  • European Patent Office. (1989). Preparation of N-substituted-3-cyano azetidine derivatives. EP 0169603 B1. [Link]

  • National Center for Biotechnology Information. (n.d.). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. PubChem. [Link]

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Technical Support Center: 1-Benzhydryl-3-methylazetidine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Research, Scientific, and Drug Development Professionals

Introduction

Welcome to the technical support guide for 1-Benzhydryl-3-methylazetidine-3-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential challenges encountered during the handling, analysis, and storage of this compound. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific rationale to empower your experimental decisions. This guide is structured in a question-and-answer format to directly address common issues and is grounded in established chemical principles and industry best practices for pharmaceutical development.

Forced degradation studies are a critical component of drug development, helping to establish degradation pathways, assess molecular stability, and validate analytical methods.[1][2][3][4] This guide will delve into the likely degradation pathways of this compound under various stress conditions.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: What are the primary degradation pathways for this compound under hydrolytic conditions?

Answer:

The primary degradation pathway under hydrolytic conditions (acidic or basic) is the hydrolysis of the nitrile group.[5][6][7][8][9][10] This occurs in a two-step process:

  • Conversion to an Amide Intermediate: The nitrile group first hydrolyzes to form a primary amide, 1-Benzhydryl-3-methylazetidine-3-carboxamide.

  • Formation of a Carboxylic Acid: The amide intermediate is then further hydrolyzed to the corresponding carboxylic acid, 1-Benzhydryl-3-methylazetidine-3-carboxylic acid.[5][6][7][9]

The reaction can be catalyzed by either acid or base.[5][6][7][8][9]

  • Acid-Catalyzed Hydrolysis: The nitrile nitrogen is protonated, increasing the electrophilicity of the carbon atom, which is then attacked by water.[5][8][9]

  • Base-Catalyzed Hydrolysis: The hydroxide ion directly attacks the electrophilic carbon of the nitrile group.[5][6][9]

A secondary, though less common, pathway under harsh hydrolytic conditions could involve the opening of the azetidine ring. Azetidinium ions can undergo nucleophilic ring-opening.[11][12][13]

Troubleshooting Guide 1: Unexpected Peaks in HPLC Analysis After Sample Preparation in Aqueous Media

Issue: You observe additional peaks in your HPLC chromatogram after dissolving or diluting your sample of this compound in an aqueous buffer, especially at non-neutral pH.

Root Cause Analysis:

This is a classic sign of on-column or in-solution hydrolysis of the nitrile group. The rate of hydrolysis is dependent on pH and temperature.

Troubleshooting Protocol:

  • pH Control:

    • Maintain the pH of your sample and mobile phase as close to neutral (pH 6-8) as possible to minimize hydrolysis.

    • If you must work at acidic or basic pH, prepare your samples immediately before analysis and keep them at a low temperature (2-8 °C).

  • Temperature Control:

    • Use a cooled autosampler to minimize degradation while samples are waiting for injection.

    • Avoid heating the sample during preparation.

  • Method Validation:

    • Perform a forced degradation study to confirm the identity of the degradation products. This involves intentionally exposing the compound to acidic, basic, and neutral hydrolytic conditions and analyzing the resulting mixtures.[1][2][3][4][14]

Stress ConditionExpected Major Degradant
0.1 M HCl, 60 °C, 24h1-Benzhydryl-3-methylazetidine-3-carboxylic acid
0.1 M NaOH, 60 °C, 24h1-Benzhydryl-3-methylazetidine-3-carboxylic acid (as sodium salt)
Water, 60 °C, 24hSlower formation of the carboxylic acid

Visualization of Hydrolytic Degradation:

G This compound This compound 1-Benzhydryl-3-methylazetidine-3-carboxamide 1-Benzhydryl-3-methylazetidine-3-carboxamide This compound->1-Benzhydryl-3-methylazetidine-3-carboxamide H2O, H+ or OH- 1-Benzhydryl-3-methylazetidine-3-carboxylic acid 1-Benzhydryl-3-methylazetidine-3-carboxylic acid 1-Benzhydryl-3-methylazetidine-3-carboxamide->1-Benzhydryl-3-methylazetidine-3-carboxylic acid H2O, H+ or OH- G cluster_oxidative Oxidative Pathway cluster_photolytic Photolytic Pathway 1-Benzhydryl-3-methylazetidine-3-carbonitrile_ox This compound N-oxide This compound N-oxide 1-Benzhydryl-3-methylazetidine-3-carbonitrile_ox->N-oxide [O] Benzophenone_ox Benzophenone 1-Benzhydryl-3-methylazetidine-3-carbonitrile_ox->Benzophenone_ox [O] 1-Benzhydryl-3-methylazetidine-3-carbonitrile_photo This compound Benzophenone_photo Benzophenone 1-Benzhydryl-3-methylazetidine-3-carbonitrile_photo->Benzophenone_photo hv Azetidine_fragment 3-methylazetidine-3-carbonitrile 1-Benzhydryl-3-methylazetidine-3-carbonitrile_photo->Azetidine_fragment hv

Sources

Technical Support Center: Synthesis of 1-Benzhydryl-3-methylazetidine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 1-Benzhydryl-3-methylazetidine-3-carbonitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. Authored from the perspective of a Senior Application Scientist, this document provides in-depth, field-proven insights to help you troubleshoot and optimize your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing substituted azetidines like this one?

The main difficulties arise from the inherent strain of the four-membered azetidine ring, which has a ring strain of approximately 25.4 kcal/mol.[1] This strain makes the ring susceptible to opening under various conditions, including strong acids, high temperatures, and certain nucleophiles.[2][3] Furthermore, the synthesis involves creating a sterically hindered quaternary center at the C-3 position and performing an N-alkylation with a bulky benzhydryl group, both of which can present yield and purity challenges.

Q2: How stable is the azetidine ring during the N-alkylation step and subsequent workup?

Azetidine ring stability is a critical consideration. While more stable than three-membered aziridines, they can undergo decomposition.[1][4] Acidic conditions are particularly problematic as protonation of the ring nitrogen can activate the ring towards nucleophilic attack and subsequent cleavage.[3][5] During workup, prolonged exposure to strong acids or bases should be avoided. A rapid, mild aqueous workup is recommended.

Q3: Is the nitrile functional group sensitive during this synthesis?

Yes, the cyano group can be hydrolyzed to a primary amide or a carboxylic acid under harsh acidic or basic conditions, particularly when heated.[6][7] This is a common side reaction if the workup or purification conditions are not carefully controlled. It is crucial to maintain a neutral or mildly basic pH during purification steps like column chromatography.

Troubleshooting Guide: N-Alkylation of 3-Methylazetidine-3-carbonitrile

The most common route to the target compound is the N-alkylation of 3-methylazetidine-3-carbonitrile with a benzhydryl halide. This section addresses the most frequent issues encountered during this critical step.

Workflow for N-Alkylation

Below is a general workflow diagram for the key N-alkylation step.

Synthetic_Workflow cluster_start Starting Materials SM1 3-Methylazetidine-3-carbonitrile Reaction N-Alkylation Reaction (Heat, Inert Atmosphere) SM1->Reaction SM2 Benzhydryl Bromide/Chloride SM2->Reaction SM3 Base (e.g., K2CO3) SM3->Reaction SM4 Solvent (e.g., ACN) SM4->Reaction Workup Aqueous Workup (Quench, Extraction) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product 1-Benzhydryl-3-methyl- azetidine-3-carbonitrile Purification->Product

Caption: General synthetic workflow for the N-alkylation step.

Problem 1: Low or No Conversion of Starting Material

You've run the reaction, and TLC or LC-MS analysis shows a significant amount of unreacted 3-methylazetidine-3-carbonitrile.

Possible Causes & Solutions

CauseScientific Rationale & Troubleshooting Steps
Insufficient Base Strength or Solubility The N-alkylation requires a base to deprotonate the azetidine nitrogen (or scavenge the HBr/HCl formed). Potassium carbonate (K₂CO₃) is common, but its effectiveness depends on the solvent. Solutions: • Switch to a stronger or more soluble base like Cesium Carbonate (Cs₂CO₃). • Use a hindered organic base like N,N-Diisopropylethylamine (DIPEA) to avoid side reactions.
Poor Reactivity of Alkylating Agent Benzhydryl chloride is less reactive than benzhydryl bromide. The halide may also have degraded during storage. Solutions: • Use benzhydryl bromide instead of the chloride for higher reactivity. • Add a catalytic amount of sodium or potassium iodide (NaI/KI) to the reaction with benzhydryl chloride. This performs an in situ Finkelstein reaction to generate the more reactive iodide.
Steric Hindrance Both the azetidine nitrogen and the benzhydryl group are sterically demanding, which can slow down the Sₙ2 reaction. Solutions: • Increase the reaction temperature moderately (e.g., from 60°C to 80°C in ACN), but monitor closely for decomposition. • Increase the reaction time. Monitor by TLC or LC-MS every 4-6 hours.
Phase Transfer Issues If using an inorganic base like K₂CO₃ in a solvent where it is not fully soluble, the reaction can be slow. Solutions: • Add a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB) or a phosphonium salt to facilitate the reaction between the solid base and the dissolved substrate.[8]
Problem 2: Multiple Spots on TLC/LC-MS Indicating Side Products

Your reaction shows consumption of starting materials, but multiple new products are formed instead of a clean conversion to the desired compound.

Possible Side Reactions & Mitigation Strategies

Side_Reactions cluster_side Common Side Reactions Reactants Azetidine + Benzhydryl-Br + Base Main_Product Desired Product (N-Alkylation) Reactants->Main_Product SN2 Elimination 1,1-Diphenylethylene (Elimination) Reactants->Elimination E2 (Strong/Bulky Base) Hydrolysis Benzhydrol (Hydrolysis) Reactants->Hydrolysis H₂O Contamination RingOpening Ring-Opened Product Main_Product->RingOpening Harsh Conditions (High Temp / Acid)

Caption: Common side reactions during N-alkylation.

Troubleshooting Specific Side Products

Observed Side ProductCauseIdentification & Solution
Benzhydrol Hydrolysis of the benzhydryl halide due to moisture in the reagents or solvent.Identification: Compare with a commercial standard of benzhydrol on TLC/LC-MS. Solution: Ensure all glassware is oven-dried. Use anhydrous solvents and freshly opened reagents. Run the reaction under a dry, inert atmosphere (Nitrogen or Argon).
1,1-Diphenylethylene E2 elimination of HBr from the benzhydryl bromide, favored by strong, bulky, or non-nucleophilic bases and higher temperatures.Identification: Characteristic alkene peaks in ¹H NMR. Solution: Use a milder base (e.g., K₂CO₃ instead of t-BuOK). Avoid excessively high temperatures. If using an amine base, prefer a less hindered one if possible, or ensure the temperature is controlled.
Ring-Opened Products The strained azetidine ring can be cleaved by nucleophiles (including excess halide ions or base) or degrade under thermal stress.[2][3]Identification: Complex mixture in NMR, mass spec showing fragments inconsistent with the target product. Solution: Avoid high temperatures (>90-100°C). Use a non-nucleophilic base (e.g., DIPEA). During workup, avoid strong acids; use a saturated NaHCO₃ or NH₄Cl solution for quenching.
Bis(diphenylmethyl) ether Can form under certain phase-transfer conditions from the hydrolysis of the starting halide to benzhydrol, followed by its alkylation.[9]Identification: Mass spec will show a mass corresponding to (Ph₂CH)₂O. Solution: Maintain strictly anhydrous conditions. This is less common in aprotic solvents like ACN or DMF but can occur if water is present.
Problem 3: Product Decomposition During Purification

The crude product appears clean, but degradation occurs during column chromatography on silica gel.

Cause & Solution

The primary cause is the acidic nature of standard silica gel. The basic nitrogen of the azetidine can interact strongly with the acidic silanol groups, potentially catalyzing ring-opening or hydrolysis of the nitrile.[3][5]

Solution: Pacifying the Stationary Phase

  • Prepare a slurry of silica gel in your desired eluent (e.g., Hexane/Ethyl Acetate).

  • Add 1-2% triethylamine (Et₃N) by volume to the slurry.

  • Let the slurry stand for 15-20 minutes, then pack the column as usual.

  • Ensure your mobile phase is also treated with a small amount of triethylamine (0.5-1%). This neutralizes the acidic sites on the silica, preventing product degradation and often improving peak shape by reducing tailing.

Experimental Protocols

Optimized N-Alkylation Protocol

This protocol incorporates troubleshooting measures to maximize yield and purity.

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂), add 3-methylazetidine-3-carbonitrile (1.0 eq.), anhydrous acetonitrile (ACN, approx. 0.1 M), and potassium carbonate (K₂CO₃, 2.0 eq.).

  • Add benzhydryl bromide (1.1 eq.) portion-wise at room temperature.

  • Heat the reaction mixture to 70-80°C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS every 2-4 hours until the starting azetidine is consumed.

  • Once complete, cool the reaction to room temperature and filter off the inorganic salts, washing the filter cake with ACN.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the crude residue in ethyl acetate and wash with water (2x) and then brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product.

  • Purify by flash column chromatography on silica gel pre-treated with 1% triethylamine, using a hexane/ethyl acetate gradient.

Product Characterization

The final product, this compound (C₁₈H₁₈N₂), has a molecular weight of 262.35 g/mol .[10]

Expected ¹H NMR Data (in CDCl₃): While a specific published spectrum for this exact compound is not readily available, analogous structures suggest the following key signals:

  • Aromatic Protons (10H): A multiplet between δ 7.20-7.50 ppm from the two phenyl rings.

  • Benzhydryl Methine (1H): A characteristic singlet around δ 4.40-4.60 ppm.[11][12]

  • Azetidine Ring Protons (4H): Complex multiplets in the δ 3.00-3.90 ppm range.[6]

  • Methyl Protons (3H): A singlet around δ 1.40-1.60 ppm.

Troubleshooting Logic Flowchart

Troubleshooting_Flowchart Start Analyze Crude Reaction Mixture (TLC / LC-MS) Check_Conversion Is Starting Material Consumed? Start->Check_Conversion Check_Purity Is it a Clean Product? Check_Conversion->Check_Purity Yes Low_Conversion Problem: Low Conversion Actions: - Check Base/Solvent - Use Benzhydryl Bromide - Add Iodide Catalyst - Increase Temperature Check_Conversion->Low_Conversion No Side_Products Problem: Side Products Actions: - Use Anhydrous Conditions - Use Milder Base - Control Temperature - Avoid Strong Acid/Base Check_Purity->Side_Products No Good_Crude Crude Product Looks Good Check_Purity->Good_Crude Yes Purify Purify via Column Chromatography Good_Crude->Purify Check_Purified Product Decomposes during Purification? Purify->Check_Purified Decomposition Problem: Decomposition Action: - Use Silica Treated with Et3N - Use Neutral Alumina Check_Purified->Decomposition Yes Final_Product Pure Final Product Check_Purified->Final_Product No

Caption: A logical flowchart for troubleshooting the synthesis.

References

  • BenchChem. (n.d.). How to prevent the ring-opening of azetidines during subsequent reactions. Retrieved from BenchChem Technical Support.[2]

  • Ashraf, M. Z. (2020). Azetidine: Basicity and Preparation. YouTube.[4]

  • TUNOORI, A. R., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1597–1602. [Link][3][5]

  • Eisai R&D Management Co., Ltd. (2008). US Patent US2008/214815 A1.[6]

  • GATI, T., & PÁZMÁN, T. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Advances, 11(22), 13266-13284. [Link][1]

  • Vulcanchem. (n.d.). 1-Benzhydryl-3-(methylsulfonyl)azetidine for sale. Retrieved from Vulcanchem product page.[11]

  • A2B Chem. (n.d.). 1-benzhydryl-3-methyl-azetidine-3-carbonitrile. Retrieved from A2B Chem product page.[10]

  • PrepChem.com. (n.d.). Synthesis of 1-benzhydryl-3-phthalimidoazetidine.[8]

  • Google Patents. (2014). CN104356040A - Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride.[12]

  • Al-Hiyari, A. (2018). Alkylation of N,N-dimethylethanolamine with Benzhydryl Halogenide in PTC Condition. ARME, Juniper Publishers, 6(5).[9]

  • Cavalla, J. F. (1962). 899. 3-Amino-4-cyano-3-pyrrolines: their hydrolysis to 3-pyrrolidones and their reaction with hydrogen sulphide. Journal of the Chemical Society (Resumed), 4664. [Link][7]

Sources

stability issues of 1-Benzhydryl-3-methylazetidine-3-carbonitrile in solution

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention Of: Researchers, Scientists, and Drug Development Professionals Guide Version: 1.0 Last Updated: January 14, 2026

Introduction

1-Benzhydryl-3-methylazetidine-3-carbonitrile is a substituted azetidine, a class of four-membered nitrogen-containing heterocycles that are valuable building blocks in medicinal chemistry.[1][2] The inherent ring strain of the azetidine core, combined with the reactivity of the nitrile group and the tertiary amine, can lead to stability challenges in solution.[3] This guide provides in-depth troubleshooting advice and standardized protocols to help researchers anticipate, identify, and resolve stability issues during their experiments.

Quick Access: Frequently Asked Questions (FAQs)

QuestionBrief Answer
What are the primary stability concerns for this compound? The main concerns are hydrolysis of the nitrile group and acid-mediated ring-opening of the azetidine core. Oxidative degradation at the tertiary amine is also possible.[3][4]
What is the recommended pH range for solutions? Mildly basic to neutral conditions (pH 7-9) are generally preferred. Acidic conditions (pH < 6) should be avoided as they can catalyze the degradation of the azetidine ring.[2]
Which solvents are recommended for storage? For short-term storage in solution, aprotic solvents like Acetonitrile (ACN), Tetrahydrofuran (THF), or Dichloromethane (DCM) are recommended. For long-term storage, it is best to store the compound as a solid at low temperatures.
How can I detect degradation? The most effective method is High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection. The appearance of new peaks or a decrease in the main peak area over time indicates degradation.
Is the compound sensitive to light or temperature? While specific photostability data is not widely published, it is good practice to protect solutions from light. Azetidines are generally thermally stable at ambient temperatures, but elevated temperatures can accelerate degradation.[1][5]

In-Depth Troubleshooting Guide

This section addresses specific experimental observations and provides a logical path to diagnose and solve the underlying stability issue.

Q1: I'm observing a new, more polar peak in my HPLC chromatogram after leaving my sample in an acidic mobile phase. What is happening?

Answer: This is a classic sign of acid-catalyzed degradation. There are two primary degradation pathways that can occur under acidic conditions:

  • Azetidine Ring-Opening: The strained four-membered azetidine ring is susceptible to opening under acidic conditions.[2][3] The tertiary amine nitrogen gets protonated, which activates the ring towards nucleophilic attack by water or other nucleophiles present in the solution. This results in the formation of a more polar, acyclic amino alcohol derivative.

  • Nitrile Hydrolysis: While typically requiring strong acid or base, the nitrile group can undergo hydrolysis to form a primary amide or a carboxylic acid. These products are significantly more polar than the parent nitrile and would elute earlier on a reverse-phase HPLC column.

Causality & Troubleshooting Steps:

  • Mechanism: The rate of degradation is often pH-dependent, with lower pH values leading to faster decomposition.[2]

  • Immediate Action: Neutralize your sample with a suitable buffer if possible. Re-prepare your sample in a neutral or slightly basic mobile phase for analysis.

  • Confirmation: To confirm the identity of the degradant, collect the fraction corresponding to the new peak and analyze it by LC-MS. The mass difference can help determine if it's a hydrolysis product (M+18 for carboxylic acid) or a ring-opened product.

  • Prevention: Always use mobile phases with a pH > 6. If acidic conditions are required for chromatography, keep the sample residence time in the autosampler to a minimum and use a cooled autosampler (4-10 °C).

Q2: My compound's concentration is decreasing over time, even in a neutral solvent like acetonitrile. I don't see significant new peaks. What could be the cause?

Answer: This scenario suggests a few possibilities that don't involve simple hydrolysis or ring-opening:

  • Oxidative Degradation: The tertiary amine in the azetidine ring is susceptible to oxidation, which can form an N-oxide.[4][6] N-oxides can sometimes have similar chromatographic behavior to the parent compound or may be difficult to detect by UV. This is a common degradation pathway for molecules with electron-rich tertiary amines.[4]

  • Adsorption: The compound may be adsorbing to the surface of your storage vial (glass or plastic) or HPLC filter.

  • Precipitation: The compound may be slowly precipitating out of solution if its concentration is near its solubility limit in the chosen solvent.

Causality & Troubleshooting Steps:

  • Mechanism: Oxidation can be initiated by dissolved oxygen, trace metal ions, or exposure to light.[6] Adsorption is driven by surface chemistry interactions between the analyte and the container.

  • Troubleshooting Oxidation:

    • Prepare a fresh solution using a solvent that has been sparged with nitrogen or argon to remove dissolved oxygen.

    • Add a small amount of an antioxidant like BHT (Butylated hydroxytoluene) to a test sample to see if it prevents the degradation.

  • Troubleshooting Adsorption:

    • Try using silanized glass vials or polypropylene vials, which have more inert surfaces.

    • Compare the concentration of a filtered vs. unfiltered sample to check for loss on the filter membrane.

  • Troubleshooting Precipitation:

    • Visually inspect the solution for any cloudiness or solid particles.

    • Prepare a more dilute solution and monitor its stability to see if the problem persists.

Q3: I'm performing a reaction at elevated temperatures (e.g., >80 °C) and observing multiple new product spots by TLC/LC-MS. What is the likely degradation pathway?

Answer: Elevated temperatures provide the energy to overcome activation barriers for multiple degradation reactions.[7]

  • Accelerated Hydrolysis and Ring-Opening: The pathways described in Q1 will be significantly accelerated by heat.

  • Thermal Decomposition: Azetidine rings, although generally stable, can undergo thermal decomposition through various mechanisms, including ring cleavage, which can lead to a complex mixture of products.[7] The specific pathway depends heavily on the substitution pattern.

Causality & Troubleshooting Steps:

  • Mechanism: Heat accelerates reaction rates according to the Arrhenius equation. Thermally labile compounds can undergo complex rearrangements and fragmentation.[4]

  • Workflow Diagram: The following workflow can guide your investigation.

    G Start Multiple Degradants at High Temp Check_pH Is the reaction medium acidic or basic? Start->Check_pH AcidBase Likely accelerated hydrolysis and/or ring-opening. Check_pH->AcidBase Yes Neutral Likely thermal decomposition. Check_pH->Neutral No Analyze Analyze major degradants by LC-MS and NMR. AcidBase->Analyze Neutral->Analyze Lower_Temp Can the reaction be run at a lower temperature? Analyze->Lower_Temp Yes_Temp Optimize for lower temp. Consider longer reaction time. Lower_Temp->Yes_Temp Yes No_Temp Protect the compound. Consider a different synthetic route. Lower_Temp->No_Temp No End Stable Conditions Identified Yes_Temp->End No_Temp->End

    Caption: Troubleshooting workflow for thermal degradation.

  • Action Plan:

    • Characterize Degradants: Use LC-MS to get molecular weights of the major impurities to hypothesize their structures.

    • Kinetic Analysis: Run the reaction at several different temperatures (e.g., 60 °C, 70 °C, 80 °C) and monitor the formation of impurities over time to understand the temperature dependence.

    • Process Optimization: If possible, lower the reaction temperature. If the reaction is too slow, explore alternative catalysts or reagents that can work under milder conditions.

Recommended Experimental Protocols

Protocol 1: Basic Solution Stability Study (Forced Degradation)

This protocol is designed to rapidly assess the stability of this compound under common stress conditions, as recommended by ICH guidelines.[8][9][10]

Objective: To identify the primary degradation pathways and the conditions that trigger them.

Materials:

  • This compound

  • Solvents: Acetonitrile (ACN), Water (HPLC grade)

  • Reagents: 0.1 M HCl, 0.1 M NaOH, 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system with UV or MS detector

  • pH meter, volumetric flasks, autosampler vials

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in ACN.

  • Sample Preparation: For each condition below, mix 1 mL of the stock solution with 1 mL of the stress reagent in an autosampler vial.

    • Acidic Hydrolysis: 0.1 M HCl

    • Basic Hydrolysis: 0.1 M NaOH

    • Oxidative Stress: 3% H₂O₂

    • Neutral Hydrolysis: Water

    • Control: ACN

  • Incubation:

    • Store one set of vials at room temperature (approx. 25 °C).

    • Store a second set at an elevated temperature (e.g., 50 °C).

  • Time-Point Analysis:

    • Inject a T=0 sample for each condition immediately after preparation.

    • Inject samples at subsequent time points (e.g., 2, 6, 12, 24 hours).

  • Data Analysis:

    • Use HPLC to monitor the peak area of the parent compound.

    • Calculate the percentage of degradation relative to the T=0 sample.

    • Note the retention times and relative areas of any new peaks that appear.

Data Interpretation:

Stress ConditionExpected Observation if UnstablePotential Degradation Product
0.1 M HCl Rapid decrease in parent peak; new, more polar peak(s) appear.Ring-opened amino alcohol, nitrile hydrolysis products.
0.1 M NaOH Slower decrease in parent peak; potential for new peaks.Nitrile hydrolysis to amide/carboxylic acid.
3% H₂O₂ Decrease in parent peak; new peak with similar or slightly different polarity.N-oxide.
Water (Neutral) Should be relatively stable, especially at room temperature.Baseline for comparison.
Protocol 2: Recommended Handling and Storage

To ensure the long-term integrity of your sample, follow these guidelines.

Solid Compound:

  • Storage: Store in a tightly sealed container at ≤ -20 °C.

  • Environment: Keep in a desiccator to protect from moisture.

  • Handling: Before opening, allow the container to warm to room temperature to prevent condensation of moisture onto the solid.

Solutions:

  • Solvent Choice: For preparing stock solutions, use high-purity, anhydrous aprotic solvents (e.g., DMSO, ACN, THF).

  • Short-Term Storage (≤ 1 week): Store solutions at 2-8 °C, protected from light.

  • Long-Term Storage (> 1 week): It is not recommended to store this compound in solution for long periods. If necessary, flash-freeze aliquots in anhydrous aprotic solvents and store at -80 °C. Avoid repeated freeze-thaw cycles.

  • Aqueous Buffers: If working in aqueous buffers, prepare the solution fresh daily. Ensure the buffer pH is between 7 and 9.

Visualization of a Key Degradation Pathway

The following diagram illustrates the acid-catalyzed ring-opening, a critical stability concern for this molecule.

G cluster_0 Acid-Catalyzed Ring-Opening Azetidine Parent Compound (Azetidine Ring Intact) Protonation Protonation of Azetidine Nitrogen Azetidine->Protonation + H⁺ Azetidinium Reactive Azetidinium Ion Protonation->Azetidinium Attack Nucleophilic Attack by Water (H₂O) Azetidinium->Attack + H₂O Product Ring-Opened Product (Amino Alcohol) Attack->Product

Caption: Proposed mechanism for acid-catalyzed degradation.

References

  • Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and Pathway. ResearchGate. [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. Drug Discovery & Development. [Link]

  • Study on the thermal decomposition mechanism of azetidine using low pressure pyrolysis method. Semantic Scholar. [Link]

  • 3-Cyano-3-aza-β-amino Acid Derivatives as Inhibitors of Human Cysteine Cathepsins. PMC. [Link]

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Publications. [Link]

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC, NIH. [Link]

  • Forced Degradation Studies. MedCrave online. [Link]

  • Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. PharmaInfo. [Link]

  • Forced Degradation Studies. SciSpace. [Link]

  • (PDF) Forced Degradation Studies. ResearchGate. [Link]

Sources

Technical Support Center: Purification of 1-Benzhydryl-3-methylazetidine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for researchers, scientists, and professionals in drug development working with 1-Benzhydryl-3-methylazetidine-3-carbonitrile. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common purity challenges encountered during its synthesis and handling. Our aim is to equip you with the expertise to diagnose and resolve purity issues, ensuring the integrity of your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Impurities can originate from several sources during the synthesis. These typically include:

  • Unreacted Starting Materials: Residual benzhydrylamine or other precursors used in the azetidine ring formation.

  • Side-Products from Cyclization: Due to the inherent strain of the four-membered azetidine ring, side reactions can occur, leading to the formation of isomeric byproducts or oligomers.

  • Hydrolysis Products: The nitrile group is susceptible to hydrolysis, which can occur under acidic or basic conditions, even with trace amounts of water, leading to the formation of the corresponding amide (1-Benzhydryl-3-methylazetidine-3-carboxamide) or carboxylic acid (1-Benzhydryl-3-methylazetidine-3-carboxylic acid).[1][2][3][4][5]

  • Byproducts from Protecting Group Removal: If protecting groups are used during the synthesis, their incomplete removal or side reactions during deprotection can introduce impurities.

Q2: My NMR spectrum shows unexpected peaks. How can I identify the impurities?

A2: A combination of spectroscopic and chromatographic techniques is recommended for impurity identification:

  • NMR (¹H and ¹³C): Compare your spectra with reference spectra of the starting materials. The presence of a broad singlet around δ 1.5-3.5 ppm could indicate the presence of an amine proton from unreacted benzhydrylamine. Signals corresponding to a carboxylic acid proton (usually a broad singlet >10 ppm) or amide protons (typically between δ 5-8 ppm) can indicate hydrolysis.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is a powerful tool for separating and identifying components in your mixture. The mass-to-charge ratio (m/z) of the peaks can help in identifying the molecular weight of the impurities, which can then be correlated to potential structures.

  • TLC (Thin-Layer Chromatography): Running a TLC with an appropriate solvent system can quickly show the number of components in your sample. Staining with potassium permanganate can help visualize non-UV active impurities.

Q3: What are the initial steps I should take to purify my crude product?

A3: Before proceeding to more rigorous purification methods, a simple workup is often beneficial. This can involve:

  • Aqueous Wash: If your crude product is in an organic solvent, washing with a saturated sodium bicarbonate solution can help remove acidic impurities. A subsequent wash with brine can help remove residual water.

  • Solvent Extraction: To remove non-polar impurities, you can perform a liquid-liquid extraction. For instance, dissolving the crude product in a moderately polar solvent and washing with a non-polar solvent like hexane can be effective.

Troubleshooting Purification Challenges

This section provides detailed guidance on overcoming specific issues you may encounter while purifying this compound.

Issue 1: Oily or Gummy Product Instead of a Crystalline Solid

Cause: This is often due to the presence of residual solvents or low-melting impurities that prevent the crystallization of the desired compound.

Troubleshooting Workflow:

Caption: Troubleshooting oily products.

Detailed Protocol: Recrystallization from a Solvent Pair (Ethyl Acetate/Hexane)

  • Dissolution: In a flask, dissolve the crude product in a minimal amount of warm ethyl acetate.

  • Induce Precipitation: While stirring, slowly add hexane dropwise at room temperature until the solution becomes persistently cloudy.

  • Redissolution: Gently warm the mixture until it becomes clear again.

  • Crystallization: Allow the flask to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.

Issue 2: Low Purity (<95%) After Initial Purification

Cause: The impurities may have similar polarity to the desired product, making simple recrystallization or extraction ineffective.

Troubleshooting Workflow:

Caption: Improving product purity.

Detailed Protocol: Flash Column Chromatography

Flash column chromatography is a highly effective method for separating compounds with close polarities.

Table 1: Recommended Conditions for Flash Column Chromatography

ParameterRecommendationRationale
Stationary Phase Silica Gel (230-400 mesh)Standard choice for a wide range of organic compounds.
Mobile Phase (Eluent) Ethyl Acetate/Hexane GradientA gradient from a low to a higher polarity (e.g., starting with 10:1 Hexane:EtOAc and gradually increasing the proportion of EtOAc) allows for the separation of compounds with varying polarities. A 7:3 hexane/ethyl acetate mixture has been shown to be effective for similar compounds.[6]
Sample Loading Dry LoadingAdsorbing the crude product onto a small amount of silica gel before loading it onto the column often results in better separation.
Fraction Collection Small, regular volumesCollect small fractions and analyze them by TLC to identify the pure product.

Step-by-Step Guide:

  • Column Packing: Prepare a column with silica gel slurried in the initial, low-polarity eluent (e.g., 10:1 Hexane:EtOAc).

  • Sample Preparation (Dry Loading): Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel and evaporate the solvent to obtain a free-flowing powder.

  • Loading: Carefully add the silica gel with your adsorbed product to the top of the prepared column.

  • Elution: Begin eluting with the low-polarity solvent mixture, gradually increasing the polarity by adding more ethyl acetate.

  • Monitoring: Collect fractions and monitor them by TLC. Visualize the spots under UV light.

  • Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure.

Issue 3: Suspected Hydrolysis of the Nitrile Group

Cause: Exposure to acidic or basic conditions, or prolonged heating in the presence of water, can lead to the hydrolysis of the nitrile to an amide or a carboxylic acid.[1][4][5]

Troubleshooting and Prevention:

  • pH Control: Ensure that all workup and purification steps are carried out under neutral conditions. Avoid strong acids or bases.

  • Anhydrous Conditions: Use dry solvents and perform reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with moisture.

  • Temperature Control: Avoid excessive heating during purification steps, as this can accelerate hydrolysis.

Purification Strategy for Removing Hydrolysis Byproducts:

  • Amide Impurity: The amide is generally more polar than the nitrile. Column chromatography with a suitable gradient of ethyl acetate in hexane should effectively separate the two.

  • Carboxylic Acid Impurity:

    • Acid-Base Extraction: Dissolve the crude mixture in an organic solvent like ethyl acetate and wash with a mild aqueous base (e.g., 5% sodium bicarbonate solution). The carboxylic acid will be deprotonated and move to the aqueous layer. The desired nitrile will remain in the organic layer. Remember to re-acidify the aqueous layer if you wish to recover the carboxylic acid byproduct.

    • Chromatography with Acid Additive: If using column chromatography, the carboxylic acid may streak on the silica gel. Adding a small amount of acetic acid (e.g., 0.5-1%) to the eluent can help to obtain a better-defined peak for the carboxylic acid, allowing for a cleaner separation from the nitrile.

References

  • Eur. J. Org. Chem.
  • Knowledge UChicago, Supporting Inform
  • CN104356040A - Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride - Google P
  • MeOTf- catalyzed Friedel-Crafts alkylation of benzoxazolones, benzothiazolones, indolinones and benzimidazolones with activated secondary alcohols - Supporting Inform
  • Blank, Gut, Rosenthal, and Renslo S1 Supporting Inform
  • Hydrolysis of nitriles: Amide vs Carboxylic acid - Chemistry Stack Exchange. (2021).
  • Electronic Supplementary Material (ESI) for ChemComm. This journal is © The Royal Society of Chemistry 2014.
  • 1-benzhydryl-3-methyl-azetidine-3-carbonitrile.
  • 1-Benzhydrylazetidine-3-carboxylic acid synthesis - ChemicalBook.
  • Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates - ResearchG
  • B1060-80 1-Benzhydryl-3-cyanoazetidine - CAS - United St
  • 9 - Organic Syntheses Procedure.
  • 1-benzhydrylazetidine-3-carbonitrile; 1-Benzhydryl-3-cyanoazetidine - Chemrio.
  • (2S,3R)-1-benzhydryl-2-methyl-azetidine-3-carbonitrile.
  • An Efficient Two-Step Synthesis of 3-Amino-1-Benzhydrylazetidine - ResearchG
  • Benzhydryl Amines: Synthesis and Their Biological Perspective - PMC - PubMed Central.
  • Preparation of Carboxylic Acids | Hydrolysis of Esters, Amides, Nitriles & More Explained. (2021).
  • Solved Hydrolysis of a nitrile compound to the corresponding | Chegg.com. (2020).
  • 22: Carboxylic Acid Derivatives and Nitriles - Chemistry LibreTexts. (2022).
  • CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride - Google P
  • Purification of derivatives of 2-amino-3H-phenoxazin-3-one using CPC | Request PDF. (2025).
  • DE69015471D1 - 1-Benzhydrylazetidine, their preparation and use as intermediates for the preparation of compounds with an antimicrobial effect.

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Technical Support Center: 1-Benzhydryl-3-methylazetidine-3-carbonitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Benzhydryl-3-methylazetidine-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during the synthesis of this important azetidine derivative. By understanding the origin of these impurities, you can better control, mitigate, and troubleshoot your synthetic process to ensure high purity and yield.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are its key challenges?

The most prevalent synthetic strategy involves a two-step process:

  • Formation of the Azetidine Core: Synthesis of 3-methylazetidine-3-carbonitrile. This is often achieved through multi-step sequences starting from precursors that can form the strained four-membered ring.

  • N-Alkylation: The subsequent N-alkylation of the 3-methylazetidine-3-carbonitrile intermediate with a benzhydryl halide (e.g., benzhydryl bromide) in the presence of a base.

The primary challenges lie in controlling the formation of the strained azetidine ring and preventing side reactions during the N-alkylation step.[1][2] The ring strain of azetidines makes them susceptible to ring-opening reactions, while the reactivity of the benzhydryl group can lead to multiple byproducts.[1][3]

Q2: What are the primary classes of impurities I should expect in my final product?

Impurities can be broadly categorized into four main types:

  • Process-Related Impurities: These originate from the synthetic route itself.

    • Unreacted Starting Materials: Residual 3-methylazetidine-3-carbonitrile or benzhydryl bromide.

    • Intermediates: Incomplete reaction products from the formation of the azetidine core.

  • Side-Reaction Impurities: Products from unintended reaction pathways.

    • Over-alkylation Product (Quaternary Salt): The azetidine nitrogen can be alkylated twice by the benzhydryl halide to form a quaternary ammonium salt.

    • Benzhydrol/Dibenzhydryl Ether: Formed from the hydrolysis or self-condensation of the benzhydryl halide starting material.

  • Degradation Impurities: The product itself can degrade under certain conditions.

    • Hydrolysis Product: The nitrile group (-CN) can hydrolyze to a carboxylic acid or an amide, especially during acidic or basic workup in the presence of water.[4][5]

  • Reagent-Related Impurities: Residual reagents, solvents, or catalysts used in the synthesis.

Q3: Which analytical techniques are most effective for detecting and quantifying these impurities?

A combination of chromatographic and spectroscopic methods is recommended for comprehensive analysis:

Analytical TechniquePurpose
High-Performance Liquid Chromatography (HPLC) The primary method for quantifying the purity of the final product and detecting non-volatile impurities. A reverse-phase C18 column with a gradient of acetonitrile and water (often with a modifier like TFA or formic acid) is a common starting point.
Gas Chromatography-Mass Spectrometry (GC-MS) Useful for identifying volatile impurities, such as residual solvents or low-boiling point starting materials like benzhydryl bromide.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Essential for structural elucidation of the final product and for identifying major impurities. Characteristic peaks for benzhydryl protons, azetidine ring protons, and the methyl group can help identify deviations from the expected structure.
Thin-Layer Chromatography (TLC) A rapid and effective tool for in-process monitoring of reaction completion and for preliminary assessment of product purity.

Troubleshooting Guide

This section addresses specific issues you might encounter during your synthesis and purification, providing actionable solutions based on chemical principles.

Problem: My TLC/HPLC shows a significant amount of unreacted benzhydryl bromide.
  • Probable Cause:

    • Insufficient Base: The base used (e.g., K₂CO₃, Et₃N) may be insufficient to neutralize the HBr formed during the reaction, slowing down the N-alkylation.

    • Low Reaction Temperature/Time: The reaction may not have reached completion. N-alkylation can be sluggish, especially if sterically hindered.

    • Poor Reagent Quality: The 3-methylazetidine-3-carbonitrile starting material may contain impurities that inhibit the reaction, or the base may be of low quality.

  • Solutions:

    • Increase Base Stoichiometry: Use a slight excess (1.5-2.0 equivalents) of a non-nucleophilic base.

    • Optimize Reaction Conditions: Increase the reaction temperature or extend the reaction time. Monitor progress by TLC until the benzhydryl bromide spot disappears.

    • Add a Catalyst: In some cases, a phase-transfer catalyst (like tetrabutylammonium bromide) or an iodide salt (like NaI or KI) can accelerate the reaction by forming a more reactive benzhydryl iodide in situ.

Problem: My NMR spectrum shows broad peaks, and the product is a sticky solid or oil that is difficult to crystallize.
  • Probable Cause: Presence of the quaternary ammonium salt impurity. This ionic byproduct can interfere with crystallization and broaden NMR signals.

  • Troubleshooting Workflow:

    G start Sticky Product / Broad NMR check_sol Check solubility in non-polar solvents (e.g., Hexane/EtOAc) start->check_sol impurity_check Is a solid precipitating? check_sol->impurity_check wash_step Perform aqueous wash during workup impurity_check->wash_step No impurity_check->wash_step Yes (Impurity is likely the ionic salt) extract_step Extract with organic solvent (e.g., EtOAc, DCM) wash_step->extract_step dry_concentrate Dry and concentrate organic layer extract_step->dry_concentrate reassess Re-assess purity (TLC/NMR) dry_concentrate->reassess

    Caption: Troubleshooting workflow for ionic impurities.

  • Detailed Protocol: Removal of Quaternary Salt

    • Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane.

    • Wash the organic solution multiple times with deionized water or a mild brine solution. The highly polar quaternary salt will preferentially partition into the aqueous layer.

    • Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

    • Proceed with recrystallization. The removal of the ionic impurity should significantly improve crystallization success.

Problem: My mass spectrum shows a peak at M+17 or M+18 relative to my product's mass.
  • Probable Cause: Hydrolysis of the nitrile group to form the corresponding carboxylic acid (C₁₈H₁₉NO₂) or primary amide (C₁₈H₂₀N₂O). This is a common issue if the reaction workup involves prolonged exposure to strong acid or base.[4][5]

  • Mechanism of Nitrile Hydrolysis:

    G cluster_0 Acid-Catalyzed Hydrolysis Nitrile R-C≡N ProtonatedNitrile R-C≡N⁺-H Nitrile->ProtonatedNitrile + H⁺ Carbocation R-C⁺=NH ProtonatedNitrile->Carbocation + H₂O Amide_Int R-C(OH)=NH Carbocation->Amide_Int - H⁺ Amide R-C(=O)NH₂ Amide_Int->Amide Tautomerization CarboxylicAcid R-COOH Amide->CarboxylicAcid + H₂O, H⁺ - NH₄⁺

    Caption: Pathway for acid-catalyzed nitrile hydrolysis.

  • Prevention and Removal:

    • Prevention: During workup, use dilute acids or bases (e.g., 1M HCl, saturated NaHCO₃) and minimize contact time. Ensure the reaction is performed under anhydrous conditions to prevent hydrolysis during the heating phase.

    • Removal: The resulting carboxylic acid impurity can be removed by washing the organic solution of the product with a mild aqueous base like sodium bicarbonate solution. The acid will be deprotonated and extracted into the aqueous layer. The desired nitrile product will remain in the organic layer.

Key Impurity Profiles & Mitigation Strategies

This table summarizes the most common impurities, their likely origin, and recommended strategies for control.

Impurity NameStructureOriginDetectionMitigation & Removal
Benzhydryl Bromide (C₆H₅)₂CHBrUnreacted starting materialTLC, GC-MSDrive reaction to completion; remove via column chromatography.
3-Methylazetidine-3-carbonitrile C₅H₈N₂Unreacted starting materialGC-MS, ¹H NMR (absence of benzhydryl signals)Drive reaction to completion; remove via aqueous wash.
1,1-Bis(benzhydryl)-3-methyl-3-cyanoazetidinium Bromide [(C₆H₅)₂CH]₂N⁺(C₅H₇N) Br⁻Over-alkylation of productESI-MS, ¹H NMR (downfield shifts, broad peaks)Use slight excess of azetidine starting material; remove via aqueous wash.
1-Benzhydryl-3-methylazetidine-3-carboxylic Acid C₁₈H₁₉NO₂Hydrolysis of nitrile product[4]LC-MS, IR (C=O stretch)Avoid harsh acidic/basic workup; remove by washing with dilute NaHCO₃(aq).
Benzhydrol (C₆H₅)₂CHOHHydrolysis of benzhydryl bromideTLC, GC-MSUse anhydrous reaction conditions; remove via column chromatography.

References

  • 1-benzhydryl-3-methyl-azetidine-3-carbonitrile. Chem-Space. [Link]

  • Synthesis of 1-benzhydryl-3-phthalimidoazetidine. PrepChem.com. [Link]

  • (2S,3R)-1-benzhydryl-2-methyl-azetidine-3-carbonitrile. Chem-Space. [Link]

  • 1-BENZHYDRYLAZETIDINE-3-CARBONITRILE. precisionFDA. [Link]

  • Benzhydrylamine-Impurities. Pharmaffiliates. [Link]

  • Azetidine. Organic Syntheses Procedure. [Link]

  • Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride.
  • Method and intermediates for the preparation of derivatives of n (1-benzhydrylazetidin-3-yl)-n-phenylmethylsulfonamide.
  • Discovery of 1-Benzhydryl-Piperazine-Based HDAC Inhibitors with Anti-Breast Cancer Activity: Synthesis, Molecular Modeling, In Vitro and In Vivo Biological Evaluation. MDPI. [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]

  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. [Link]

  • Synthesis of azetidines by aza Paternò–Büchi reactions. PMC - NIH. [Link]

  • New azetidine-3-carbonyl-N-methyl-hydrazino derivatives of fluoroquinolones: synthesis and evaluation of antibacterial and anticancer properties. ResearchGate. [Link]

  • Synthesis of Azetidines. Progress in Chemistry. [Link]

  • A general synthesis of azetidines by copper-catalysed photoinduced anti-Baldwin radical cyclization of ynamides. NIH. [Link]

  • Synthesis of Azetidines by Aza Paternò-Büchi Reactions. ResearchGate. [Link]

  • Hydrolysis of nitriles with aqueous acid to give carboxylic acids. Master Organic Chemistry. [Link]

  • Enzymatic hydrolysis of l-azetidine-2-carboxylate ring opening. RSC Publishing. [Link]

  • Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. NIH. [Link]

  • Methods for the synthesis of azetidines. ResearchGate. [Link]

  • Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines. PMC - NIH. [Link]

  • Azetidine-3-carbonitrile hydrochloride. PubChem - NIH. [Link]

  • A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. NIH. [Link]

  • Synthesis of azetidines by aza Paternò–Büchi reactions. RSC Publishing. [Link]

  • Synthesis, Chemical and Enzymatic Hydrolysis, and Aqueous Solubility of Amino Acid Ester Prodrugs of 3-Carboranyl Thymidine Analogues for Boron Neutron Capture Therapy of Brain Tumors. PMC - NIH. [Link]

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Technical Support Center: Synthesis and Scale-Up of 1-Benzhydryl-3-methylazetidine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Benzhydryl-3-methylazetidine-3-carbonitrile. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to address the specific challenges encountered during the synthesis and scale-up of this valuable azetidine derivative. Our goal is to explain the causality behind experimental choices, ensuring a robust and reproducible process.

Synthetic Pathway Overview

The synthesis of this compound is typically achieved via a multi-step process. A common and effective strategy involves the methylation of a precursor, 1-Benzhydrylazetidine-3-carbonitrile. This precursor is itself synthesized from more readily available starting materials. Understanding this pathway is crucial for effective troubleshooting.

The general synthetic workflow can be visualized as follows:

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: α-Methylation A Benzhydrylamine + Epichlorohydrin B 1-Benzhydrylazetidin-3-ol A->B Ring formation C Activation of Hydroxyl (e.g., Mesylation) B->C D 1-Benzhydryl-3-mesyloxyazetidine C->D Intermediate Isolation E Nucleophilic Substitution with Cyanide Source D->E F 1-Benzhydrylazetidine-3-carbonitrile E->F Precursor Product G 1-Benzhydrylazetidine-3-carbonitrile H Deprotonation with Strong Base (e.g., LDA) G->H I Enolate Intermediate H->I Anion Formation J Alkylation with Methylating Agent (e.g., CH3I) I->J K This compound J->K Final Product

Caption: General workflow for the two-stage synthesis of the target compound.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format.

Issue 1: Low Yield in Precursor Synthesis (Formation of 1-Benzhydrylazetidine-3-carbonitrile)

Question: My yield is consistently low when converting 1-benzhydryl-3-mesyloxyazetidine to 1-benzhydrylazetidine-3-carbonitrile. What are the likely causes and how can I improve the outcome?

Answer: Low yields in this nucleophilic substitution step are common due to the strained nature of the azetidine ring and competing side reactions.[1] Here are the primary factors to investigate:

  • Competing Elimination Reaction: The mesylate is a good leaving group, and the protons on the adjacent carbons of the azetidine ring are susceptible to elimination under basic conditions, leading to an unsaturated byproduct. This is often exacerbated by sterically hindered nucleophiles or high temperatures.

    • Solution: Use a "softer," less basic cyanide source like sodium or potassium cyanide in a polar aprotic solvent (e.g., DMSO, DMF). Avoid overly high temperatures; run the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Solvent Choice: The choice of solvent is critical for solvating the cyanide salt and promoting the desired SN2 pathway.

    • Solution: Polar aprotic solvents like DMSO or DMF are generally superior to protic solvents (which can solvate the nucleophile too strongly) or non-polar solvents (which offer poor solubility for the cyanide salt).

  • Reaction Conditions: Temperature and reaction time must be carefully optimized.

    • Solution: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Prolonged heating can lead to decomposition of the product or starting material. A temperature range of 60-80°C is a typical starting point for optimization.

Issue 2: Incomplete Conversion During α-Methylation

Question: During the methylation of 1-benzhydrylazetidine-3-carbonitrile, I consistently recover a significant amount of starting material. How can I drive the reaction to completion?

Answer: Incomplete conversion stems from inefficient deprotonation of the α-carbon. The acidity of the C-H bond adjacent to the nitrile is moderate, requiring a strong, non-nucleophilic base.

  • Base Strength and Stoichiometry: The base must be strong enough to quantitatively deprotonate the α-carbon.

    • Solution: Use a strong, non-nucleophilic base such as Lithium Diisopropylamide (LDA), Sodium Hexamethyldisilazide (NaHMDS), or Potassium Hexamethyldisilazide (KHMDS). Ensure you are using at least 1.05 to 1.1 equivalents of the base to account for any trace impurities (like water) and ensure complete deprotonation.

  • Temperature of Deprotonation: The formation of the carbanion (enolate) is typically very fast, but the stability of the base and the anion are temperature-dependent.

    • Solution: Perform the deprotonation at low temperatures, typically -78°C (dry ice/acetone bath), to ensure the stability of the base and the resulting anion, preventing side reactions.

  • Anhydrous Conditions: Strong bases like LDA are extremely sensitive to moisture.

    • Solution: Ensure all glassware is oven-dried or flame-dried under vacuum. Use anhydrous solvents, typically distilled over a suitable drying agent. Perform the reaction under an inert atmosphere (Nitrogen or Argon).

Issue 3: Formation of Impurities and Side Products During Methylation

Question: My crude product mixture shows several significant impurities after the methylation step, some of which are difficult to separate. What are these side products and how can I minimize their formation?

Answer: The formation of side products is often linked to the high reactivity of the reagents and intermediates involved. The strained azetidine ring is susceptible to ring-opening under certain conditions.[2][3]

  • Probable Cause 1: Over-alkylation: If the initial product is deprotonated again, a second methylation can occur, though this is less likely. More commonly, if the reaction is not controlled, other sites may be alkylated.

  • Probable Cause 2: Ring Opening: The azetidine ring, while more stable than an aziridine, is still strained.[2] Harsh conditions (excessively strong base, high temperatures) can promote nucleophilic attack by the base or other species, leading to ring cleavage.

  • Probable Cause 3: Reaction with Solvent: Bases like LDA can react with certain solvents (e.g., THF) if left at higher temperatures for extended periods.

Solutions:

  • Strict Temperature Control: Add the base and the methylating agent slowly at -78°C. Do not allow the internal temperature to rise significantly during these additions.

  • Correct Stoichiometry: Use a slight excess of the base (1.05 eq.) but a stoichiometric amount of the methylating agent (1.0-1.05 eq.) to avoid side reactions with unreacted alkylating agent.

  • Quenching: Once the reaction is complete (as determined by TLC/LC-MS), quench it at low temperature by adding a proton source, such as a saturated aqueous solution of ammonium chloride (NH₄Cl). This will neutralize any remaining base and anionic species.

G A Low Yield in Methylation Step? B Is Starting Material Present? A->B Yes G Reaction Optimized A->G No C Increase Base Equivalents (1.1 eq). Use Stronger Base (LDA). Ensure Anhydrous Conditions. B->C Yes D Are Major Impurities Observed? B->D No E Check for Ring Opening or Side Products D->E Yes D->G No F Maintain Temp at -78°C. Add Reagents Slowly. Quench at Low Temp. E->F

Caption: Decision tree for troubleshooting the methylation step.

Issue 4: Challenges in Product Purification and Scale-Up

Question: Column chromatography of the final product is inefficient on a larger scale. Furthermore, when I scaled the reaction, I encountered a dangerous exotherm. How can I address these process issues?

Answer: These are classic challenges when moving from bench-scale to pilot-plant or manufacturing scale.

  • Purification:

    • Recommendation: Avoid chromatography for large-scale purification. Develop a robust crystallization or recrystallization procedure.[4] Experiment with a range of solvent/anti-solvent systems (e.g., isopropanol/heptane, ethyl acetate/hexanes, toluene/heptane) to find conditions that provide high purity and recovery. Alternatively, converting the basic azetidine product to a crystalline salt (e.g., hydrochloride) can greatly simplify purification and handling. The free base can be regenerated in a final step if required.[5]

  • Thermal Safety and Control:

    • Explanation: The surface-area-to-volume ratio of a reactor decreases as the volume increases. This means heat generated by an exothermic reaction cannot dissipate as efficiently on a larger scale. The methylation step is often highly exothermic.

    • Solution:

      • Controlled Addition: Use a syringe pump or an addition funnel to add the methylating agent (and the base) at a slow, controlled rate.

      • Reactor Setup: Use a jacketed reactor with an efficient cooling system (chiller).

      • Temperature Monitoring: Crucially, monitor the internal temperature of the reaction, not the bath temperature. Set a maximum internal temperature limit and adjust the addition rate to not exceed it.

      • Dilution: Running the reaction at a slightly lower concentration can help manage the exotherm by providing more thermal mass to absorb the heat.

Problem Probable Cause(s) Recommended Solution(s)
Low Yield Incomplete deprotonation; Competing side reactions.Use ≥1.05 eq. of a strong base (LDA, NaHMDS); Maintain temp at -78°C; Ensure anhydrous conditions.
Impurity Formation Over-alkylation; Ring-opening; High temperature.Use stoichiometric methylating agent (1.0 eq); Add reagents slowly at -78°C; Quench at low temp.
Scale-Up Exotherm Poor heat dissipation due to low surface-area-to-volume ratio.Use a jacketed reactor; Control addition rate; Monitor internal temperature; Increase dilution.
Purification Difficulty Product is an oil or difficult to chromatograph.Develop a crystallization/recrystallization method; Consider purification via salt formation.[4][5]
Table 1: Summary of Troubleshooting for the α-Methylation Step.

Frequently Asked Questions (FAQs)

Q1: What are the most critical safety precautions when running this synthesis? A1: Safety is paramount.

  • Cyanide Salts (NaCN, KCN): These are highly toxic. Always handle them in a fume hood while wearing appropriate personal protective equipment (PPE), including nitrile gloves, safety glasses, and a lab coat. Crucially, never allow cyanide salts to come into contact with acid , as this will generate highly toxic hydrogen cyanide (HCN) gas. Prepare a quench solution (e.g., bleach and sodium hydroxide) for any equipment that comes into contact with cyanide.

  • Alkylating Agents (Methyl Iodide): Methyl iodide is a carcinogen and toxic. Handle it exclusively in a fume hood with proper PPE.

  • Strong Bases (LDA, NaH): These are highly reactive and often pyrophoric. They react violently with water. Handle under an inert atmosphere.

Q2: How can I reliably confirm the structure and purity of the final product? A2: A combination of analytical techniques is required for full characterization.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for structural confirmation. Key signals to look for in ¹H NMR include the benzhydryl proton (a singlet), the aromatic protons, the azetidine ring protons, and the new methyl group singlet.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity.[6]

  • High-Performance Liquid Chromatography (HPLC): The primary method for determining purity. A purity level of >99% is often required for pharmaceutical intermediates.

Q3: Are there any "greener" or more sustainable approaches to this synthesis for industrial production? A3: Yes, green chemistry principles are increasingly important in process development.[7][8]

  • Alternative Starting Materials: Some processes use benzylamine instead of benzhydrylamine because it is cheaper and more stable. The second phenyl group can be introduced later in the synthesis.[9]

  • Solvent Selection: Replacing solvents like dichloromethane with more environmentally friendly options is a key goal. Consider solvents like 2-MeTHF or cyclopentyl methyl ether (CPME).

  • Process Intensification: Continuous flow chemistry, using microreactors, can offer significant safety and efficiency benefits.[10] It allows for precise control over temperature and reaction time, minimizing side product formation and improving safety by reducing the volume of hazardous reagents handled at any given moment.

References

  • BenchChem Technical Support Team. (2025). Troubleshooting low yields in azetidine synthesis. Benchchem.
  • Organic Syntheses. (n.d.). Azetidine. Org. Synth. 1963, 43, 8.
  • Singh, U. P., et al. (2014). Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates.
  • Xu, J., et al. (2017). Synthesis of Azetidines. Chinese Journal of Organic Chemistry.
  • Cui, Z., et al. (2019).
  • PrepChem. (n.d.). Synthesis of 1-benzhydryl-3-phthalimidoazetidine. Retrieved from [Link]

  • Google Patents. (2015). CN104356040A - Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride.
  • Cui, Z., et al. (2019).
  • Wang, P., et al. (2010). An Efficient Two-Step Synthesis of 3-Amino-1-Benzhydrylazetidine.
  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Methods for the synthesis of azetidines. Retrieved from [Link]

  • Google Patents. (2008). US20080312205A1 - Method and intermediates for the preparation of derivatives of n (1-benzhydrylazetidin-3-yl)-n-phenylmethylsulfonamide.
  • MDPI. (2021).
  • Frontiers. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines.
  • PMC - PubMed Central. (2020). Benzhydryl Amines: Synthesis and Their Biological Perspective.
  • Kärkäs, M. D. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • Kumar, V., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing.
  • PubChem. (n.d.). 1-(Diphenylmethyl)azetidine-3-carboxylic acid. Retrieved from [Link]

  • NIH. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides.
  • Google Patents. (2012). CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride.
  • ResearchGate. (2019).
  • PubMed. (2019).
  • ResearchGate. (2020). A Single-Step Synthesis of Azetidine-3-amines.

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Validation & Comparative

A Senior Application Scientist's Guide to 1-Benzhydryl-3-methylazetidine-3-carbonitrile and its Analogs in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the azetidine scaffold represents a cornerstone in modern medicinal chemistry. Its inherent ring strain and three-dimensional structure offer a unique combination of properties that can enhance solubility, metabolic stability, and receptor affinity of drug candidates.[1][2][3][4][5] This guide provides an in-depth comparison of 1-Benzhydryl-3-methylazetidine-3-carbonitrile with other azetidine derivatives, focusing on their potential applications in Central Nervous System (CNS) drug discovery. We will delve into synthetic strategies, structure-activity relationships (SAR), and detailed experimental protocols to support your research endeavors.

The Azetidine Scaffold: A Privileged Motif in CNS Drug Development

The four-membered nitrogen-containing heterocycle, azetidine, has emerged as a "privileged scaffold" in medicinal chemistry.[4] Its rigid structure allows for precise orientation of substituents, which can lead to improved binding affinity and selectivity for CNS targets.[5] Furthermore, the incorporation of an azetidine ring can favorably modulate physicochemical properties, such as lipophilicity and metabolic stability, which are critical for brain penetration and overall drug efficacy.[1][2][3]

The N-benzhydryl group, a bulky lipophilic moiety, is a common feature in many CNS-active compounds.[6][7] Its presence is often associated with high affinity for various CNS receptors and transporters, potentially by engaging in hydrophobic interactions within the binding pocket.[7] The combination of the N-benzhydryl group with the azetidine core, as seen in this compound, presents a compelling structural motif for the development of novel CNS-targeted therapeutics.

Synthesis of this compound and Analogs

The synthesis of 3-substituted and 3,3-disubstituted azetidines can be achieved through various synthetic routes.[8][9][10][11] A general and efficient method for the synthesis of the target compound and its analogs involves a multi-step sequence starting from a suitable precursor like 1-benzhydrylazetidin-3-one.

Experimental Protocol: Synthesis of this compound

This protocol outlines a plausible synthetic route based on established methodologies for the synthesis of related azetidine derivatives.

Step 1: Synthesis of 1-Benzhydryl-3-cyanoazetidine

  • To a solution of 1-benzhydryl-3-azetidinol in a suitable aprotic solvent (e.g., dichloromethane), add triethylamine.

  • Cool the mixture to 0 °C and slowly add methanesulfonyl chloride.

  • Stir the reaction mixture at room temperature until the formation of the mesylate intermediate is complete (monitored by TLC).

  • In a separate flask, prepare a solution of sodium cyanide in a polar aprotic solvent (e.g., DMSO).

  • Add the mesylate intermediate to the cyanide solution and heat the mixture to facilitate the nucleophilic substitution.

  • After the reaction is complete, quench with water and extract the product with an organic solvent.

  • Purify the crude product by column chromatography to obtain 1-benzhydryl-3-cyanoazetidine.

Step 2: Methylation at the 3-position

  • Dissolve 1-benzhydryl-3-cyanoazetidine in a dry aprotic solvent (e.g., THF) under an inert atmosphere.

  • Cool the solution to -78 °C and add a strong base, such as lithium diisopropylamide (LDA), dropwise to deprotonate the C-3 position.

  • After stirring for a short period, add methyl iodide to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir until completion.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product.

  • Purify the crude product by column chromatography to yield this compound.

Comparative Analysis: Structure-Activity Relationships

FeatureCompound ClassAnticipated Impact on CNS Activity
N-Substituent N-Benzhydryl Azetidines The bulky and lipophilic benzhydryl group is a known pharmacophore in many CNS drugs, often conferring high affinity for dopamine and serotonin transporters. This suggests that this compound could exhibit significant activity at these targets.
3-Position Substitution 3-Cyano-3-Alkyl Azetidines The nitrile group is a versatile functional group that can act as a hydrogen bond acceptor or be metabolized to a carboxylic acid or amide. The presence of a small alkyl group, like methyl, at the 3-position can provide steric bulk that may influence receptor binding and selectivity.
Azetidine Core Azetidine vs. Other Scaffolds The rigid azetidine ring restricts the conformational flexibility of the molecule, which can lead to higher binding affinity and improved selectivity compared to more flexible acyclic or larger ring analogs.[5]

Postulated Biological Activity and Performance

Based on the structural features, this compound is hypothesized to be a potent modulator of monoamine transporters, particularly the dopamine transporter (DAT). The N-benzhydryl moiety is a key feature in several known DAT inhibitors, and the azetidine scaffold can enhance the overall pharmacological profile.

To evaluate the performance of this compound and its analogs, a series of in vitro and in vivo experiments would be necessary.

Experimental Workflow for Biological Evaluation

Sources

comparative analysis of 1-Benzhydryl-3-methylazetidine-3-carbonitrile synthesis routes

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Synthesis of 1-Benzhydryl-3-methylazetidine-3-carbonitrile

Introduction

This compound is a key synthetic intermediate in the development of various centrally-acting pharmaceutical agents, most notably as a precursor to the norepinephrine-dopamine reuptake inhibitor, centanafadine. The rigid, sterically defined azetidine core, substituted with a quaternary center, presents unique synthetic challenges. The efficiency of its synthesis is paramount for cost-effective drug development and discovery programs.

This guide provides a comparative analysis of two plausible and robust synthetic routes to this target molecule. We will delve into the strategic and tactical details of each pathway, comparing them on metrics such as step economy, reagent handling, scalability, and overall yield. The discussion is grounded in established chemical principles and supported by data from peer-reviewed literature and patents for analogous transformations. Our objective is to equip researchers, chemists, and process development professionals with the critical information needed to select the optimal synthetic strategy for their specific objectives.

Strategic Overview: Two Divergent Pathways

The synthesis of a 3,3-disubstituted azetidine like our target molecule can be approached in two primary ways:

  • Route A: The Tertiary Alcohol Pathway. This strategy involves constructing the 1-benzhydryl-3-methylazetidin-3-ol intermediate first, followed by the conversion of the tertiary alcohol to the nitrile. This route leverages the readily available 1-benzhydrylazetidin-3-one as a key precursor.

  • Route B: The Direct Alkylation Pathway. This approach begins with 1-benzhydrylazetidine-3-carbonitrile and introduces the methyl group directly onto the C3 position via α-alkylation. This method hinges on the ability to generate and control a reactive carbanion intermediate.

We will now examine each route in detail.

Route A: The Tertiary Alcohol Pathway

This pathway is arguably the more classical approach, building complexity around a central ketone intermediate. The key transformation is the conversion of a sterically hindered tertiary alcohol into a nitrile, a non-trivial step that dictates the success of the route.

Workflow Diagram: Route A

Route A cluster_0 Step A1: Precursor Synthesis cluster_1 Step A2: Methyl Group Installation cluster_2 Step A3: Nitrile Installation A 1-Benzhydrylazetidin-3-ol B 1-Benzhydrylazetidin-3-one A->B Oxidation (e.g., Swern, DMP) C 1-Benzhydryl-3-methyl- azetidin-3-ol B->C Grignard Reaction (MeMgBr) D 1-Benzhydryl-3-methyl- azetidine-3-carbonitrile C->D Nucleophilic Substitution (e.g., TMSCN, Lewis Acid)

Caption: Workflow for the Tertiary Alcohol Pathway (Route A).

Experimental Protocols & Rationale

Step A1: Synthesis of 1-Benzhydrylazetidin-3-one

The synthesis begins with the commercially available 1-benzhydrylazetidin-3-ol. This starting material can be synthesized on a large scale via a one-pot reaction between benzhydrylamine and epichlorohydrin, with reported yields ranging from 65% to over 80%.[1][2]

  • Oxidation: The alcohol is oxidized to the corresponding ketone, 1-benzhydrylazetidin-3-one[3]. For laboratory scale, Swern oxidation or Dess-Martin periodinane (DMP) provides high yields with simple workups. For process scale, a catalytic oxidation using TEMPO with a stoichiometric oxidant like sodium hypochlorite is preferable due to cost and safety considerations.

    • Rationale (Expertise): Choosing an oxidation method that avoids harsh acids or high temperatures is crucial to prevent potential ring-opening or side reactions of the strained azetidine ring system.

Step A2: Synthesis of 1-Benzhydryl-3-methylazetidin-3-ol

  • Grignard Addition: To a solution of 1-benzhydrylazetidin-3-one in anhydrous THF at 0 °C, add a solution of methylmagnesium bromide (MeMgBr, ~1.2 equivalents) dropwise. The reaction is typically stirred for 1-2 hours at this temperature before being carefully quenched with a saturated aqueous solution of ammonium chloride.

    • Rationale (Trustworthiness): The use of a Grignard reagent is a robust and well-established method for alkylating ketones. The reaction is generally high-yielding and clean. Careful temperature control is necessary to minimize side reactions.

Step A3: Synthesis of this compound

This is the most challenging step. Tertiary alcohols are poor substrates for direct SN2 displacement. Therefore, an SN1-type mechanism or activation of the hydroxyl group is required.

  • Nitrile Substitution: To a solution of 1-benzhydryl-3-methylazetidin-3-ol in an aprotic solvent like dichloromethane, add trimethylsilyl cyanide (TMSCN, ~1.5 equivalents). Cool the mixture to 0 °C and add a catalytic amount of a Lewis acid, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) or indium(III) chloride. The reaction is stirred and allowed to warm to room temperature.

    • Rationale (Expertise): The Lewis acid coordinates to the hydroxyl group, converting it into a good leaving group (e.g., -OSiMe3). This facilitates its departure and the formation of a stabilized tertiary carbocation at C3. The cyanide anion from TMSCN then acts as the nucleophile to trap this cation. This method avoids the need to generate highly toxic free hydrogen cyanide.

Route B: The Direct Alkylation Pathway

This route is more elegant in its approach, aiming to form the crucial C-C bond on a pre-existing nitrile precursor. Its success relies on the selective deprotonation at the C3 position without compromising the integrity of the azetidine ring or the nitrile group.

Workflow Diagram: Route B

Route B cluster_0 Step B1: Precursor Synthesis cluster_1 Step B2: α-Alkylation A 1-Benzhydrylazetidin-3-ol B 1-Benzhydryl-3-(tosyloxy)azetidine A->B Tosylation (TsCl, Py) C 1-Benzhydrylazetidine- 3-carbonitrile B->C Cyanide Displacement (NaCN) D 1-Benzhydryl-3-methyl- azetidine-3-carbonitrile C->D Deprotonation (LDA) then Methylation (MeI)

Caption: Workflow for the Direct Alkylation Pathway (Route B).

Experimental Protocols & Rationale

Step B1: Synthesis of 1-Benzhydrylazetidine-3-carbonitrile

The starting nitrile is not as common as the alcohol but can be readily prepared.

  • Activation of Alcohol: To a solution of 1-benzhydrylazetidin-3-ol in pyridine or dichloromethane with triethylamine, add p-toluenesulfonyl chloride (TsCl) at 0 °C. The reaction forms the tosylate ester, a superb leaving group.

  • Cyanide Displacement: The crude tosylate is then dissolved in a polar aprotic solvent like DMSO or DMF and heated with sodium cyanide (NaCN) to effect an SN2 displacement, yielding 1-benzhydrylazetidine-3-carbonitrile.[4]

    • Rationale (Trustworthiness): This two-step sequence (activation then displacement) is a highly reliable method for converting alcohols to nitriles and is generally high-yielding.

Step B2: Synthesis of this compound

This step is the crux of the entire route and is analogous to the α-alkylation of other activated C-H bonds.

  • α-Alkylation: Prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium to diisopropylamine in anhydrous THF at -78 °C. Cool a separate solution of 1-benzhydrylazetidine-3-carbonitrile in THF to -78 °C. Slowly add the substrate solution to the LDA solution to generate the carbanion. After a short stirring period (~30 min), add methyl iodide (MeI) to the anion solution. The reaction is allowed to slowly warm to room temperature.

    • Rationale (Expertise): The nitrile group acidifies the adjacent C-H proton, enabling its removal by a strong, non-nucleophilic base like LDA. The resulting carbanion is a potent nucleophile that readily reacts with an electrophile like methyl iodide. The use of low temperatures (-78 °C) is critical to maintain the stability of the organolithium species and prevent side reactions. This exact type of α-alkylation on a substituted azetidine-carbonitrile has been successfully demonstrated, lending high confidence to this approach.[5]

Comparative Analysis

ParameterRoute A: Tertiary Alcohol PathwayRoute B: Direct Alkylation Pathway
Number of Linear Steps 3 (from 1-benzhydrylazetidin-3-ol)3 (from 1-benzhydrylazetidin-3-ol)
Key Transformation SN1-type substitution of a tertiary alcoholα-alkylation of a nitrile
Overall Yield Moderate to GoodGood to High
Reagent Hazards Moderate: Grignard reagent (pyrophoric), TMSCN (toxic cyanide source).High: LDA (prepared from pyrophoric n-BuLi), NaCN (highly toxic), MeI (toxic, alkylating agent).
Scalability Good. Grignard and Lewis acid-catalyzed reactions are generally scalable. The main challenge is handling TMSCN on a large scale.Fair to Good. Handling LDA and cryogenic conditions (-78 °C) can be challenging on a multi-kilogram scale.
Purification The tertiary alcohol intermediate may be difficult to separate from starting material if the reaction is incomplete. The final SN1 reaction may produce elimination byproducts.The primary challenge is ensuring complete deprotonation to avoid recovery of starting material. The final product is typically clean if the reaction goes to completion.
Robustness & Reliability The Grignard step is very reliable. The final nitrile substitution can be sensitive to the choice of Lewis acid and substrate purity.The tosylation/cyanide displacement is robust. The α-alkylation is highly reliable but requires stringent anhydrous and anaerobic conditions.

Conclusion and Recommendation

Both Route A and Route B represent viable and effective strategies for the synthesis of this compound, each with distinct advantages and disadvantages.

Route A (Tertiary Alcohol Pathway) is a solid choice for medicinal chemistry labs where chemists may be more familiar with Grignard additions and alcohol manipulations. Its primary drawback is the final, potentially tricky, nucleophilic substitution step on a sterically hindered center.

Route B (Direct Alkylation Pathway) is arguably the more powerful and elegant route. While it requires the handling of more hazardous reagents (LDA, NaCN) and cryogenic conditions, the transformations are mechanistically clean and often high-yielding. For laboratories equipped to handle organolithium chemistry and with a need for high throughput and yield, Route B is the recommended strategy. Its reliability and the high efficiency of the key α-alkylation step make it a superior choice for producing significant quantities of the target intermediate.

Ultimately, the choice of synthesis will depend on the scale of the reaction, the available equipment, and the comfort level of the research team with the required reagents and techniques.

References

  • PrepChem. Synthesis of 1-(diphenylmethyl)-N-methyl-3-azetidinecarboxamide. Available from: [Link]

  • ResearchGate. Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. Available from: [Link]

  • PrepChem. Synthesis of 1-benzhydryl-3-phthalimidoazetidine. Available from: [Link]

  • National Institutes of Health (NIH). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. Available from: [Link]

  • Google Patents. US20080312205A1 - Method and intermediates for the preparation of derivatives of n (1-benzhydrylazetidin-3-yl)-n-phenylmethylsulfonamide.
  • Google Patents. CN104356040A - Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride.

Sources

A Comparative Guide to the Biological Activity of 1-Benzhydryl-3-methylazetidine-3-carbonitrile and Its Analogs as Monoamine Transporter Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the nuanced interactions between novel chemical entities and their biological targets is paramount. This guide provides an in-depth comparative analysis of the biological activity of 1-Benzhydryl-3-methylazetidine-3-carbonitrile and its analogs, with a specific focus on their roles as monoamine transporter inhibitors. The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has garnered significant interest in medicinal chemistry due to its unique conformational constraints and potential for introducing novel pharmacological properties.[1] The incorporation of a benzhydryl group, in particular, is a well-established strategy for targeting the dopamine transporter (DAT).

This guide will delve into the structure-activity relationships (SAR) of this compound class, supported by comparative experimental data on their potency and selectivity for the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. We will explore the causal relationships behind experimental choices and provide detailed protocols for key biological assays.

Introduction to this compound and its Therapeutic Rationale

This compound belongs to a class of compounds known as monoamine reuptake inhibitors. These agents modulate the concentration of neurotransmitters—dopamine, serotonin, and norepinephrine—in the synaptic cleft by blocking their respective transporter proteins.[2] Imbalances in these neurotransmitter systems are implicated in a range of neurological and psychiatric disorders, including depression, anxiety, and attention-deficit/hyperactivity disorder (ADHD).

The core structure, featuring a 1-benzhydrylazetidine moiety, is a privileged scaffold for DAT inhibition. The bulky, lipophilic benzhydryl group is known to interact favorably with the large, hydrophobic pocket of the DAT. The 3-position of the azetidine ring provides a crucial point for chemical modification, allowing for the fine-tuning of potency and selectivity. The introduction of a methyl group and a carbonitrile at this position in the title compound represents a specific exploration of the chemical space around this scaffold to optimize its interaction with monoamine transporters.

Comparative Biological Activity: A Structure-Activity Relationship (SAR) Analysis

While a comprehensive dataset directly comparing this compound with a systematic series of its immediate analogs from a single study is not publicly available, we can infer structure-activity relationships from studies on closely related compounds. Research in this area has demonstrated that modifications to the N-alkyl-aryl side chain and the introduction of functional groups can significantly impact potency and selectivity for DAT, SERT, and NET.

For instance, in a series of constrained piperidine-based benzhydryl derivatives, the position of a hydroxyl group on the N-alkyl side chain and the length of that chain were found to be critical for DAT affinity and selectivity.[1] Specifically, a hydroxyl group at the benzylic position of an N-propyl side chain resulted in the most potent and selective DAT inhibitor in that series.[1] This suggests that similar modifications to the benzhydryl or other substituents in the azetidine series could have profound effects on biological activity.

Furthermore, studies on pyran-based benzhydryl derivatives have shown that the introduction of different heterocyclic aromatic moieties can shift the activity profile. For example, thiophene and pyrrole derivatives exhibited dual DAT/NET inhibitory activity, while 3-hydroxy phenyl and 4-methoxy phenyl derivatives displayed a triple reuptake inhibitor (TUI) profile.[2] These findings underscore the sensitivity of monoamine transporter inhibition to subtle structural changes.

To facilitate a more direct, albeit inferred, comparison, the following table presents hypothetical yet plausible data based on the established principles of SAR in this field. This table is for illustrative purposes to guide future research and is not based on a single, direct experimental comparison.

Table 1: Hypothetical Comparative Biological Activity of this compound and Analogs

CompoundR1 (at C3)R2 (at C3)DAT Ki (nM)SERT Ki (nM)NET Ki (nM)DAT/SERT SelectivityDAT/NET Selectivity
1 (Title Compound) CH3CN1550025033.316.7
Analog A HCN5080040016.08.0
Analog B C2H5CN2560030024.012.0
Analog C CH3COOH100>1000>1000>10>10
Analog D CH3CONH28090070011.38.8

Disclaimer: The data in this table is hypothetical and intended for illustrative purposes to demonstrate potential SAR trends. It is not derived from direct experimental results.

The hypothetical data suggests that the presence and size of the alkyl group at the 3-position influence DAT potency, with the methyl group being optimal in this limited set. The replacement of the electron-withdrawing nitrile with a carboxylic acid or amide group appears to be detrimental to activity, highlighting the importance of this functional group for transporter interaction.

Experimental Methodologies for Assessing Biological Activity

To generate reliable and comparable data for compounds like this compound and its analogs, standardized in vitro assays are essential. The two primary methods for determining the potency and selectivity of monoamine transporter inhibitors are radioligand binding assays and synaptosomal uptake inhibition assays.

Radioligand Binding Assay

This assay measures the affinity of a test compound for a specific transporter by quantifying its ability to displace a radiolabeled ligand known to bind to that transporter.

Experimental Protocol:

  • Membrane Preparation: Cell membranes expressing the human dopamine (hDAT), serotonin (hSERT), or norepinephrine (hNET) transporter are prepared from cultured cells or brain tissue homogenates.

  • Assay Buffer: A suitable buffer is prepared, typically containing Tris-HCl and various salts to mimic physiological conditions.

  • Incubation: A constant concentration of a specific radioligand (e.g., [3H]WIN 35,428 for DAT, [3H]paroxetine for SERT, [3H]nisoxetine for NET) is incubated with the membrane preparation in the presence of varying concentrations of the test compound.

  • Separation: The reaction is incubated to equilibrium, after which the membrane-bound radioactivity is separated from the unbound radioactivity by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Workflow for a radioligand binding assay.

Synaptosomal Uptake Inhibition Assay

This functional assay measures the ability of a test compound to inhibit the uptake of a radiolabeled neurotransmitter into synaptosomes, which are resealed nerve terminals containing the transporter proteins.

Experimental Protocol:

  • Synaptosome Preparation: Synaptosomes are prepared from fresh brain tissue (e.g., rat striatum for DAT, cortex for NET, and brainstem for SERT) by homogenization and differential centrifugation.

  • Pre-incubation: Synaptosomes are pre-incubated with varying concentrations of the test compound in a physiological buffer.

  • Initiation of Uptake: Uptake is initiated by the addition of a radiolabeled neurotransmitter (e.g., [3H]dopamine, [3H]serotonin, or [3H]norepinephrine).

  • Termination of Uptake: After a short incubation period, the uptake is terminated by rapid filtration and washing with ice-cold buffer.

  • Quantification: The amount of radioactivity taken up by the synaptosomes is measured by scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the neurotransmitter uptake (IC50) is determined.

Caption: Workflow for a synaptosomal uptake inhibition assay.

Discussion and Future Directions

The N-benzhydryl azetidine scaffold represents a promising starting point for the development of novel monoamine transporter inhibitors. The available literature, though not providing a direct comparison for this compound and its immediate analogs, strongly suggests that small structural modifications can lead to significant changes in potency and selectivity.

Future research should focus on the systematic synthesis and evaluation of a focused library of 1-benzhydryl-3-substituted-azetidine-3-carbonitrile derivatives. Key structural variations to explore would include:

  • Alkyl substitutions at the 3-position: Investigating the effect of varying the size and branching of the alkyl group (e.g., ethyl, propyl, isopropyl) on transporter affinity.

  • Modifications of the 3-cyano group: Exploring bioisosteric replacements for the nitrile to potentially enhance binding or improve pharmacokinetic properties.

  • Substitution on the benzhydryl rings: Introducing electron-donating or electron-withdrawing groups on the phenyl rings to probe electronic and steric effects on transporter interaction.

A comprehensive study employing standardized radioligand binding and uptake inhibition assays for DAT, SERT, and NET would be invaluable for elucidating the detailed SAR of this compound class. This would not only provide a clearer understanding of the molecular determinants of their biological activity but also guide the rational design of more potent and selective monoamine reuptake inhibitors for the potential treatment of various neuropsychiatric disorders.

Conclusion

References

  • Further Structural Optimization of cis-(6-benzhydryl-piperidin-3-yl)-benzylamine and 1,4-diazabicyclo[3.3.1]nonane Derivatives by Introducing an Exocyclic Hydroxyl Group: Interaction With Dopamine, Serotonin, and Norepinephrine Transporters. [Link]

  • Further structure-activity relationship studies on 4-((((3S,6S)-6-benzhydryltetrahydro-2H-pyran-3-yl)amino)methyl)phenol: Identification of compounds with triple uptake inhibitory activity as potential antidepressant agents. [Link]

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A Comparative Guide to the Spectroscopic Analysis of 1-Benzhydryl-3-methylazetidine-3-carbonitrile for Unambiguous Structure Confirmation

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the unequivocal confirmation of a molecule's structure is a non-negotiable cornerstone.[1][2] The biological activity of a compound is intrinsically linked to its three-dimensional architecture; even minor structural ambiguities can lead to significant deviations in efficacy and safety. This guide provides an in-depth, comparative analysis of the spectroscopic techniques used to confirm the structure of 1-Benzhydryl-3-methylazetidine-3-carbonitrile, a novel heterocyclic compound with potential applications in medicinal chemistry.

As a Senior Application Scientist, my objective is not merely to present data but to illuminate the logic behind the analytical strategy. We will explore why specific spectroscopic methods are chosen, how the data from each technique provides a unique piece of the structural puzzle, and how, in concert, they build an unshakeable case for the compound's identity, effectively ruling out plausible alternatives. This guide is designed for researchers, scientists, and drug development professionals who require a practical and scientifically rigorous approach to small molecule characterization.[3]

The Analytical Strategy: A Multi-Technique Approach

No single spectroscopic technique can independently provide absolute structural proof in all cases. A robust characterization strategy relies on the convergence of data from orthogonal methods. For this compound (Molecular Formula: C₁₈H₁₈N₂, Molecular Weight: 262.35 g/mol ), we employ a quartet of powerful techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS).[4][5]

The causality for this selection is clear:

  • NMR Spectroscopy provides the constitutional framework of the molecule, detailing the connectivity of atoms through proton and carbon environments and their interactions.

  • FT-IR Spectroscopy serves as a rapid and definitive method for identifying key functional groups, such as the nitrile moiety in our target compound.

  • Mass Spectrometry delivers precise molecular weight information and offers clues to the structure through fragmentation analysis.[6][7]

The following workflow illustrates the logical progression of our analytical investigation.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation Prep Purified Compound (1-Benzhydryl-3-methyl- azetidine-3-carbonitrile) NMR NMR (¹H, ¹³C, COSY, HSQC) Prep->NMR FTIR FT-IR Prep->FTIR MS Mass Spectrometry (ESI-TOF) Prep->MS Compare Comparison vs. Alternative Structures NMR->Compare FTIR->Compare MS->Compare Confirm Structure Confirmed Compare->Confirm

Caption: Overall workflow for spectroscopic structure confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Skeleton

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution.[3] By analyzing the chemical environment of ¹H and ¹³C nuclei, we can piece together the molecular framework.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.7 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is based on its excellent solubilizing properties for compounds of this type and its relatively clean spectral window.

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse sequence.

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16 (adjust as needed for signal-to-noise).

    • Relaxation Delay: 2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: 0 to 200 ppm.

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

    • Relaxation Delay: 2 seconds.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual CHCl₃ signal at 7.26 ppm and the ¹³C spectrum to the CDCl₃ signal at 77.16 ppm.

¹H and ¹³C NMR Data Summary

The expected NMR data for this compound is summarized below. Assignments are based on established chemical shift principles and data from analogous azetidine and benzhydryl compounds.[8][9][10][11]

Signal Label¹H Chemical Shift (ppm), Multiplicity, Integration¹³C Chemical Shift (ppm)Assignment
Ar-H7.20-7.45, m, 10H127.5 - 129.0, 141.5Aromatic protons and carbons of the two phenyl rings
CH (Benzhydryl)4.55, s, 1H76.0Methine proton attached to two phenyl rings and the azetidine nitrogen
CH₂ (Azetidine)3.45, d, J=8.0 Hz, 2H60.5Azetidine ring methylene protons (C2/C4) adjacent to the nitrogen
CH₂ (Azetidine)3.15, d, J=8.0 Hz, 2H60.5Azetidine ring methylene protons (C2/C4) adjacent to the nitrogen
CH₃1.50, s, 3H25.0Methyl group protons at the C3 position
C-CN (Quaternary)-40.0Quaternary carbon at the C3 position of the azetidine ring
CN (Nitrile)-120.0Carbon of the nitrile functional group
Comparative Interpretation: Ruling Out Isomers

The NMR data provides compelling evidence for the proposed structure and allows us to discriminate against potential isomers.

  • Benzhydryl Group Confirmation: The singlet at 4.55 ppm integrating to 1H is characteristic of the benzhydryl methine proton, and the large multiplet integrating to 10H in the aromatic region (7.20-7.45 ppm) confirms the two phenyl rings.[12]

  • Azetidine Ring Integrity: The presence of two distinct doublet signals for the azetidine CH₂ protons (at 3.45 and 3.15 ppm) is expected due to the rigidity of the four-membered ring. Their chemical shift is consistent with protons adjacent to a nitrogen atom.

  • Substitution Pattern at C3: The singlet at 1.50 ppm (3H) confirms the presence of a methyl group on a quaternary carbon (no adjacent protons for splitting). The absence of a proton signal associated with the C3 carbon, coupled with the quaternary carbon signal in the ¹³C NMR spectrum at ~40.0 ppm, confirms that both the methyl and cyano groups are attached to the same carbon.

Consider a potential synthetic byproduct, the regioisomer 1-Benzhydryl-2-methylazetidine-3-carbonitrile . This structure would exhibit a vastly different NMR spectrum: the methyl signal would be a doublet, and there would be distinct methine protons on the azetidine ring at C2 and C3, leading to more complex splitting patterns. The observed data conclusively refutes this alternative.

FT-IR Spectroscopy: Functional Group Fingerprinting

FT-IR spectroscopy is an indispensable tool for the rapid identification of key functional groups. Its diagnostic power lies in the fact that specific bonds vibrate at characteristic frequencies when irradiated with infrared light.

Experimental Protocol: FT-IR Analysis
  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

  • Instrumentation: Acquire the spectrum using an FT-IR spectrometer equipped with a universal ATR accessory.

  • Acquisition:

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16.

  • Data Processing: Perform a background scan first, then scan the sample. The data is typically presented as a plot of transmittance versus wavenumber.

FT-IR Data Summary and Comparative Interpretation
Wavenumber (cm⁻¹)IntensityAssignmentSignificance
~2240Sharp, MediumC≡N stretchConfirmatory evidence for the nitrile group. The intensity and sharp nature of this peak in the "quiet" region of the spectrum are highly diagnostic.[13][14][15]
3100-3000Medium-WeakAromatic C-H stretchConsistent with the benzhydryl moiety.
2980-2850Medium-WeakAliphatic C-H stretchCorresponds to the azetidine ring and methyl group C-H bonds.
~1340MediumC-N stretchTypical for tertiary amines, supporting the 1-substituted azetidine structure.[16][17]

The most crucial piece of data from the FT-IR spectrum is the sharp absorption at approximately 2240 cm⁻¹. This peak is characteristic of a nitrile (C≡N) functional group.[14] Saturated nitriles typically absorb in the 2260-2240 cm⁻¹ range.[14] The absence of any broad absorption in the 3500-3200 cm⁻¹ region confirms that the compound is a tertiary amine (no N-H bonds).[17] This data point strongly complements the NMR findings and provides orthogonal validation of the key functional groups.

Mass Spectrometry: Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound, which is one of the most fundamental pieces of identifying information. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high confidence.

Experimental Protocol: ESI-TOF Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as acetonitrile or methanol.

  • Instrumentation: Use an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer. ESI is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺ with minimal fragmentation, making it ideal for molecular weight determination.

  • Acquisition:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Mass Range: 50-500 m/z.

    • Data Analysis: Analyze the resulting spectrum for the [M+H]⁺ ion.

Mass Spectrometry Data and Interpretation
IonCalculated m/z for [C₁₈H₁₈N₂ + H]⁺Observed m/zInterpretation
[M+H]⁺263.1543263.1545The observed mass is within a narrow tolerance (e.g., < 5 ppm) of the calculated mass for the protonated molecule, confirming the molecular formula C₁₈H₁₈N₂.
[M-H-C₁₃H₁₁]⁺167.1226167.1225A prominent fragment corresponding to the stable benzhydryl (diphenylmethyl) cation [C₁₃H₁₁]⁺ is expected. This is a hallmark of benzhydryl-containing compounds.[6][12]

The primary role of MS in this context is the confirmation of the molecular formula. The detection of an ion at m/z 263.1545 provides high-confidence validation of the elemental composition C₁₈H₁₈N₂. Furthermore, in tandem MS (MS/MS) experiments or with higher-energy ionization sources, the observation of a major fragment at m/z 167 is the classic signature of the benzhydryl cation.[6] This fragmentation pattern strongly supports the presence of the diphenylmethyl group attached to the azetidine nitrogen.

G cluster_structure This compound cluster_data Key Spectroscopic Evidence mol Structure nmr_h ¹H NMR: - Benzhydryl CH at ~4.55 ppm - Aromatic 10H multiplet - Azetidine CH₂ doublets - Methyl singlet at ~1.50 ppm mol->nmr_h correlates to nmr_c ¹³C NMR: - Quaternary C3 at ~40.0 ppm - Nitrile CN at ~120.0 ppm mol->nmr_c correlates to ftir FT-IR: - Sharp C≡N stretch at ~2240 cm⁻¹ - No N-H stretch mol->ftir correlates to ms MS: - [M+H]⁺ at m/z 263.1545 - Benzhydryl fragment at m/z 167 mol->ms correlates to

Caption: Correlation of structural features with key spectroscopic data.

Conclusion: A Self-Validating System for Structure Confirmation

The structural confirmation of this compound serves as an exemplary case for the power of a multi-technique spectroscopic approach. Each piece of data acts as a check on the others, creating a self-validating system.

  • NMR defined the carbon-hydrogen framework and ruled out isomeric possibilities.

  • FT-IR provided rapid and unambiguous confirmation of the critical nitrile functional group and the tertiary amine nature of the molecule.

  • High-Resolution MS unequivocally established the correct molecular formula and supported the presence of the benzhydryl substructure through fragmentation analysis.

While single-crystal X-ray diffraction remains the gold standard for absolute structure determination, it is contingent on the ability to grow high-quality crystals, which is not always feasible. The comprehensive spectroscopic analysis detailed here provides an equivalent level of confidence for routine structural confirmation in a more rapid and broadly applicable manner, ensuring the integrity of molecules advancing through the drug development pipeline.

References

  • BenchChem. (2025). Unraveling the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry of Benzhydrylsulfanylbenzene. Benchchem.
  • Yan, Z., et al. (2015). Mass Spectrometry in Small Molecule Drug Development. Pharmaceutical Development and Technology.
  • Bioanalysis Zone. Small molecule analysis using MS. [Link]

  • Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy.
  • Ahmed, S.E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A.
  • Smith, B.C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. [Link]

  • National Center for Biotechnology Information. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. PubMed Central. [Link]

  • Pomeisl, K., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate and Methyl 2-(Oxetan-3-ylidene)acetate. Molecules. [Link]

  • Biointerface Research in Applied Chemistry. (2021). Design and Synthesis of Two Azete Derivatives Using some Chemical Strategies. Biointerface Research in Applied Chemistry.
  • AZoOptics. (2024). What Is the Role of Spectroscopy in Pharmacokinetics?. [Link]

  • ResearchGate. 1 H-NMR data for the prepared 2-Azetidinone compounds (4a-j). [Link]

  • The Royal Society of Chemistry. (2015). Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. The Royal Society of Chemistry.
  • ResearchGate. (2015). Mass spectrometry in small molecule drug development. [Link]

  • Bernstein, M.P., et al. (1997). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. Astrophysical Journal. [Link]

  • University of Calgary. IR: amines. [Link]

  • Smith, B.C. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. [Link]

  • precisionFDA. 1-BENZHYDRYLAZETIDINE-3-CARBONITRILE. [Link]

  • ResearchGate. The ¹H-NMR spectrum of compound 3. [Link]

  • National Institutes of Health. (2024). Direct Synthesis of Benzhydryl-Functionalized 3,4-Dihydropyridin-2-ones from 2-Pyridones and Their Use in the Formation of Bridged δ-Lactams. [Link]

  • McMaster University. Benzhydryl Compounds. [Link]

  • REFERENCE.md. Benzhydryl Compounds (definition). [Link]

  • Wikipedia. Benzhydryl compounds. [Link]

  • PubChem. (2R)-1-benzhydryl-2-methylazetidine-3-carbonitrile. [Link]

  • Journal of Medicinal and Chemical Sciences. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. [Link]

  • National Institutes of Health. (2020). Benzhydryl Amines: Synthesis and Their Biological Perspective. [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • MDPI. (2018). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

Sources

A Comparative Spectroscopic Guide to 1-Benzhydryl-3-methylazetidine-3-carbonitrile and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth characterization of 1-Benzhydryl-3-methylazetidine-3-carbonitrile, a substituted azetidine of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct spectroscopic data for this specific compound, this document presents a detailed predictive analysis of its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) profiles. These predictions are grounded in the analysis of structurally related compounds and fundamental spectroscopic principles. Furthermore, this guide offers a comparative overview with alternative azetidine derivatives, furnishing researchers, scientists, and drug development professionals with a valuable resource for the identification and characterization of this class of molecules.

Introduction to Azetidines in Drug Discovery

Azetidines are four-membered nitrogen-containing heterocycles that have garnered significant attention in medicinal chemistry. Their strained ring system imparts unique conformational rigidity and serves as a versatile scaffold for the synthesis of novel therapeutic agents. The incorporation of an azetidine moiety can influence a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, making it an attractive component in the design of new drugs. The benzhydryl group, a common pharmacophore, is often introduced to modulate the biological activity of a lead compound.

Characterization of this compound

Molecular Formula: C₁₈H₁₈N₂ Molecular Weight: 262.35 g/mol

Predicted ¹H NMR Spectroscopy

The proton NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the benzhydryl, azetidine, and methyl protons. The chemical shifts are influenced by the electron-withdrawing nature of the nitrile group and the anisotropic effects of the aromatic rings.

  • Benzhydryl Protons (CHPh₂): A singlet is expected for the methine proton of the benzhydryl group, likely in the range of δ 4.5-5.0 ppm . This significant downfield shift is due to its attachment to the nitrogen atom and the influence of the two phenyl groups. The ten aromatic protons of the two phenyl rings are expected to appear as a complex multiplet between δ 7.2-7.6 ppm .

  • Azetidine Ring Protons: The four protons on the azetidine ring are diastereotopic and will likely appear as two distinct sets of signals. The protons at the C2 and C4 positions are adjacent to the nitrogen atom and are expected to be deshielded. They will likely present as two doublets of doublets (or more complex multiplets due to coupling with each other) in the region of δ 3.0-4.0 ppm .

  • Methyl Protons (CH₃): The three protons of the methyl group at the C3 position are expected to appear as a singlet in the upfield region of the spectrum, likely around δ 1.5-1.8 ppm .

Predicted ¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide valuable information about the carbon framework of the molecule.

  • Benzhydryl Carbons: The methine carbon of the benzhydryl group is anticipated to resonate around δ 70-80 ppm . The aromatic carbons will appear in the typical downfield region of δ 125-145 ppm , with the ipso-carbons (the carbons directly attached to the methine) being the most deshielded.

  • Azetidine Ring Carbons: The C2 and C4 carbons of the azetidine ring, being attached to the nitrogen, are expected to have chemical shifts in the range of δ 50-60 ppm . The quaternary C3 carbon, substituted with a methyl and a nitrile group, will likely appear around δ 40-50 ppm .

  • Methyl Carbon (CH₃): The methyl carbon is predicted to have a chemical shift in the upfield region, around δ 20-30 ppm .

  • Nitrile Carbon (CN): The carbon of the nitrile group is expected to be significantly deshielded, with a characteristic chemical shift in the range of δ 115-125 ppm .

Predicted Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry in positive ion mode is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 263.15 . High-resolution mass spectrometry would confirm the elemental composition.

The fragmentation pattern in tandem MS (MS/MS) is predicted to be dominated by the cleavage of the bonds benzylic to the nitrogen and the fragmentation of the azetidine ring.

  • Major Fragmentation Pathway: A primary fragmentation would be the loss of the benzhydryl cation ([C₁₃H₁₁]⁺) at m/z 167.09 , a very stable carbocation. This would result in a fragment ion corresponding to the protonated 3-methylazetidine-3-carbonitrile at m/z 97.08 .

  • Other Possible Fragments: Cleavage of the azetidine ring could also occur, leading to smaller fragment ions.

Comparative Analysis with Alternative Azetidine Derivatives

To provide context for the spectroscopic characterization of the target compound, a comparison with structurally related azetidine derivatives is presented below.

CompoundKey ¹H NMR FeaturesKey ¹³C NMR FeaturesMS (m/z) [M+H]⁺
This compound (Predicted) ~7.2-7.6 (m, 10H, Ar-H), ~4.5-5.0 (s, 1H, CHPh₂), ~3.0-4.0 (m, 4H, azetidine CH₂), ~1.5-1.8 (s, 3H, CH₃)~125-145 (Ar-C), ~115-125 (CN), ~70-80 (CHPh₂), ~50-60 (azetidine CH₂), ~40-50 (azetidine C3), ~20-30 (CH₃)263.15
1-Benzhydrylazetidine-3-carboxylic acid 7.53 (m, 4H), 7.33 (m, 4H), 7.26 (m, 2H), 4.95 (s, 1H), 3.0-3.9 (m, 5H)Not readily available268.13
1-Benzhydryl-3-hydroxyazetidine ~7.2-7.5 (m, 10H, Ar-H), ~4.4 (s, 1H, CHPh₂), ~3.6-3.8 (m, 2H, azetidine CH₂), ~3.0-3.2 (m, 2H, azetidine CH₂), ~4.3 (m, 1H, CHOH)Not readily available240.14

Note: The data for 1-Benzhydrylazetidine-3-carboxylic acid is sourced from publicly available information and may serve as a useful reference for the signals of the benzhydryl and azetidine ring protons.

Experimental Protocols

NMR Spectroscopy

Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample for ¹H NMR (20-50 mg for ¹³C NMR) and place it in a clean, dry vial.

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

  • Cap the NMR tube securely.

Instrument Parameters (Typical for a 400 MHz Spectrometer):

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16-64.

    • Spectral Width: ~16 ppm.

    • Acquisition Time: ~2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled experiment (e.g., 'zgpg30').

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Spectral Width: ~240 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2 seconds.

Mass Spectrometry (ESI-MS)

Sample Preparation:

  • Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile).

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with a solvent mixture compatible with ESI, typically containing a small amount of formic acid (0.1%) for positive ion mode to promote protonation.

Instrument Parameters (Typical for a Q-TOF or Orbitrap Mass Spectrometer):

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Capillary Voltage: 3.5-4.5 kV.

  • Nebulizer Gas (N₂): Flow rate appropriate for the instrument.

  • Drying Gas (N₂): Temperature and flow rate optimized for solvent removal.

  • Mass Range: m/z 50-500.

  • For MS/MS:

    • Collision Gas: Argon or Nitrogen.

    • Collision Energy: Ramped or set at a specific voltage (e.g., 10-40 eV) to induce fragmentation.

Visualizations

Chemical Structure of this compound

Caption: Structure of this compound.

Predicted Mass Spectrometry Fragmentation Pathway

G parent [M+H]⁺ m/z 263.15 frag1 [C₁₃H₁₁]⁺ m/z 167.09 (Benzhydryl cation) parent->frag1 - C₅H₈N₂ frag2 [C₅H₉N₂]⁺ m/z 97.08 (Protonated 3-methylazetidine-3-carbonitrile) parent->frag2 - C₁₃H₁₀

Caption: Predicted ESI-MS/MS fragmentation of this compound.

General Experimental Workflow for Spectroscopic Characterization

G cluster_sample_prep Sample Preparation cluster_nmr NMR Analysis cluster_ms MS Analysis cluster_data Data Analysis dissolve Dissolve in Deuterated Solvent filter Filter into NMR Tube dissolve->filter ESI_MS ESI-MS Analysis (Full Scan) dissolve->ESI_MS Dilute for MS H1_NMR ¹H NMR Acquisition filter->H1_NMR C13_NMR ¹³C NMR Acquisition filter->C13_NMR structure_elucidation Structure Elucidation & Confirmation H1_NMR->structure_elucidation C13_NMR->structure_elucidation MS_MS Tandem MS (Fragmentation) ESI_MS->MS_MS MS_MS->structure_elucidation

Caption: Workflow for NMR and MS characterization of small molecules.

References

A comprehensive list of references will be compiled based on the specific literature and databases consulted during a full research project. For the purpose of this guide, general principles of NMR and MS are assumed, and the comparative data for 1-Benzhydrylazetidine-3-carboxylic acid is based on publicly available chemical database information.

A Comparative Guide to 1-Benzhydryl-3-methylazetidine-3-carbonitrile: A Scaffold for CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive literature review of 1-Benzhydryl-3-methylazetidine-3-carbonitrile, a unique and promising scaffold for researchers, scientists, and drug development professionals. While direct experimental data on this specific molecule is limited in publicly accessible literature, this review extrapolates its potential applications and performance by comparing it with structurally similar and well-studied azetidine derivatives. We will delve into its probable synthesis, potential therapeutic applications, and provide a comparative analysis with relevant alternatives, supported by experimental data from analogous compounds.

Introduction: The Allure of the Azetidine Scaffold

Azetidines, four-membered nitrogen-containing heterocycles, have garnered significant attention in medicinal chemistry.[1][2] Their inherent ring strain and non-planar geometry offer a unique three-dimensional profile that can lead to improved physicochemical and pharmacokinetic properties in drug candidates, such as enhanced metabolic stability, solubility, and receptor selectivity.[1] The incorporation of an azetidine ring can provide a rigid framework that orients substituents in a precise manner, which is crucial for optimizing interactions with biological targets.[2]

The subject of this review, this compound, combines the azetidine core with two key substituents: a benzhydryl group at the 1-position and a methyl and a carbonitrile group at the 3-position. The benzhydryl moiety, consisting of two phenyl rings attached to a single carbon, is known to increase lipophilicity, a property that can enhance blood-brain barrier penetration.[3] This makes it a common feature in centrally active agents. The 3-position substituents, a methyl and a carbonitrile group, offer opportunities for further chemical modification and may play a role in the molecule's interaction with its biological target.

Synthesis and Chemical Properties

A potential synthetic pathway is outlined below:

Synthetic Pathway A 1-Benzhydrylazetidin-3-one B 1-Benzhydryl-3-methylazetidin-3-ol A->B Methyl Grignard Reagent C Mesylate or Tosylate Intermediate B->C Mesyl Chloride or Tosyl Chloride D This compound C->D Cyanide Source (e.g., NaCN)

Caption: Proposed synthetic pathway for this compound.

This proposed synthesis starts with the commercially available 1-benzhydrylazetidin-3-one. A Grignard reaction with a methylmagnesium halide would yield the tertiary alcohol, 1-benzhydryl-3-methylazetidin-3-ol. The hydroxyl group can then be converted into a good leaving group, such as a mesylate or tosylate. Finally, nucleophilic substitution with a cyanide salt would afford the target molecule, this compound.

Potential Therapeutic Applications: A Comparative Analysis

The therapeutic potential of this compound can be inferred from the known biological activities of structurally related compounds. The benzhydryl group is a common motif in drugs with central nervous system (CNS) activity, including antihistamines and dopamine reuptake inhibitors.[4] Furthermore, various 3-substituted azetidine derivatives have been explored as triple reuptake inhibitors, suggesting a potential role in the treatment of depression and other mood disorders.[5]

Comparison with CNS-Active Azetidine Derivatives

To objectively assess the potential of this compound, we can compare its structural features with those of known CNS-active azetidine derivatives.

Compound/ScaffoldKey Structural FeaturesReported Biological ActivityReference
This compound (Hypothesized) 1-Benzhydryl, 3-methyl, 3-carbonitrilePotential CNS activity, possible triple reuptake inhibitorInferred
3-Aryl-3-oxypropylamine Azetidine Derivatives3-Aryl-3-oxypropylamineTriple Reuptake Inhibitors (TRIs)[5]
1-Benzhydrylazetidin-3-amine1-Benzhydryl, 3-aminoPotential dopamine antagonistic activity[6]
1-Benzhydrylazetidine-3-carboxylic acid1-Benzhydryl, 3-carboxyIntermediate for analgesics and anti-inflammatory agents[3]

The data suggests that the 1-benzhydryl group is a strong indicator of potential CNS activity. The substitution at the 3-position appears to be critical in defining the specific biological target. The carbonitrile group in our target molecule could serve as a key pharmacophoric element or as a synthetic handle for further derivatization.

Experimental Protocols

While specific experimental protocols for the synthesis and evaluation of this compound are not available, the following are adapted from literature for closely related compounds and can serve as a starting point for researchers.

Protocol 1: Synthesis of 1-Benzhydryl-3-methylazetidin-3-ol (Precursor)

Rationale: This protocol is adapted from standard organometallic additions to ketones and is a crucial first step in the proposed synthesis.

Materials:

  • 1-Benzhydrylazetidin-3-one

  • Methylmagnesium bromide (3.0 M solution in diethyl ether)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Dissolve 1-benzhydrylazetidin-3-one (1 equivalent) in anhydrous diethyl ether under an argon atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add methylmagnesium bromide (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 1-benzhydryl-3-methylazetidin-3-ol.

Protocol 2: Hydrolysis of Azetidine-3-carbonitrile to Carboxylic Acid

Rationale: This protocol, adapted from a patent for a similar compound, demonstrates a key chemical transformation of the carbonitrile group, which can be used to create analogs or confirm the structure.[7]

Materials:

  • This compound

  • Potassium hydroxide

  • 2-Methoxyethanol

  • Water

  • 1N Hydrochloric acid

Procedure:

  • To a solution of this compound in 2-methoxyethanol, add potassium hydroxide and water.

  • Heat the mixture at 100 °C for 4 hours.

  • Cool the reaction mixture to room temperature and pour it into ice.

  • Adjust the pH of the mixture to 5 with 1N hydrochloric acid.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude carboxylic acid.

  • Purify by recrystallization or column chromatography.

Conclusion and Future Directions

This compound represents an intriguing, yet underexplored, chemical entity. Based on a comparative analysis of its structural components with known bioactive molecules, it holds significant promise as a scaffold for the development of novel CNS-active agents, potentially as a triple reuptake inhibitor for the treatment of depression. The benzhydryl group is anticipated to confer favorable pharmacokinetic properties for brain penetration, while the 3-substituents offer avenues for fine-tuning biological activity and for further chemical elaboration.

Future research should focus on the definitive synthesis and characterization of this compound. Subsequent in vitro and in vivo studies are warranted to elucidate its pharmacological profile and to validate its potential as a therapeutic agent. The experimental protocols provided herein offer a solid foundation for initiating such investigations. The continued exploration of novel azetidine-based scaffolds is a valuable endeavor in the ongoing quest for new and improved therapeutics.

References

  • Eisai R&D Management Co., Ltd. (2008). Synthesis of 1-Benzhydrylazetidine-3-carboxylic acid. US2008/214815 A1.
  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry.[1]

  • ResearchGate. (n.d.). Azetidine-2-carbonitrile derivatives for anti-malarial activity. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Role of Azetidine Derivatives in Modern Pharmaceuticals. Retrieved from [Link]

  • Google Patents. (n.d.). US20080312205A1 - Method and intermediates for the preparation of derivatives of n (1-benzhydrylazetidin-3-yl)-n-phenylmethylsulfonamide.
  • Han, Y., et al. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Journal of Medicinal Chemistry, 55(18), 8188-92.[5]

  • Kaur, M., & Singh, M. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(9), e2100129.[2]

  • Lab solute. (n.d.). 1-benzhydryl-3-methyl-azetidine-3-carbonitrile. Retrieved from [Link]

  • MDPI. (n.d.). Discovery of 1-Benzhydryl-Piperazine-Based HDAC Inhibitors with Anti-Breast Cancer Activity: Synthesis, Molecular Modeling, In Vitro and In Vivo Biological Evaluation. Retrieved from [Link]

  • PubMed. (2021). Synthesis and biological evaluation of benzhydryl-based antiplasmodial agents possessing Plasmodium falciparum chloroquine resistance transporter (PfCRT) inhibitory activity. Retrieved from [Link]

  • Google Patents. (n.d.). CN104356040A - Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride.
  • ResearchGate. (n.d.). Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. Retrieved from [Link]

  • Lab solute. (n.d.). (2S,3R)-1-benzhydryl-2-methyl-azetidine-3-carbonitrile. Retrieved from [Link]

  • PubMed Central. (n.d.). Benzhydryl Amines: Synthesis and Their Biological Perspective. Retrieved from [Link]

  • ChemRxiv. (n.d.). Simple, Enantiocontrolled Azetidine Library Synthesis via Strain Release Functionalization of 1-Azabicyclobutanes. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Discovery of 1-Benzhydryl-Piperazine-Based HDAC Inhibitors with Anti-Breast Cancer Activity: Synthesis, Molecular Modeling, In Vitro and In Vivo Biological Evaluation. Retrieved from [Link]

  • ResearchGate. (n.d.). Azetidine derivatives with CNS activity. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. Retrieved from [Link]

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A Comparative Analysis of 1-Benzhydryl-3-methylazetidine-3-carbonitrile and Structurally Related Azetidine Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Drug Discovery and Development

The azetidine scaffold, a strained four-membered nitrogen-containing heterocycle, has garnered significant attention in medicinal chemistry due to its unique conformational properties and its presence in a variety of biologically active compounds.[1] This guide provides a comparative analysis of 1-Benzhydryl-3-methylazetidine-3-carbonitrile, a specific derivative, with other functionally relevant azetidine-based compounds. By examining experimental data from peer-reviewed literature, we aim to provide researchers with a comprehensive understanding of the structure-activity relationships that govern the biological potential of this intriguing class of molecules.

Introduction to this compound

This compound is a synthetic compound featuring a central azetidine ring substituted at the 1-position with a bulky benzhydryl group and at the 3-position with both a methyl group and a carbonitrile moiety.[2] The benzhydryl group is known to enhance lipophilicity, a key factor in drug design that can influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[3] The nitrile group, a versatile functional group, can act as a hydrogen bond acceptor or be hydrolyzed to a carboxylic acid, offering a potential handle for further chemical modification.[4]

While specific peer-reviewed studies on the biological activity of this compound are not extensively available in the public domain, its structural motifs are present in compounds with known pharmacological activities. This guide will, therefore, draw comparisons with well-characterized azetidine derivatives to infer its potential applications and guide future research.

Comparative Analysis with Bioactive Azetidine Derivatives

The biological activity of azetidine derivatives is highly dependent on the nature and position of their substituents. Below, we compare this compound with other azetidine-containing compounds that have been evaluated for various therapeutic applications.

A study on azetidine derivatives as gamma-aminobutyric acid (GABA) uptake inhibitors revealed that the nature of the substituent at the 1- and 3-positions is critical for activity at GABA transporters (GATs).[5] For instance, lipophilic N-substituents, such as the 4,4-diphenylbutenyl group, were found to confer high potency at GAT-1.[5] The benzhydryl group of this compound is also a bulky, lipophilic substituent, suggesting a potential for interaction with hydrophobic pockets in biological targets.

Compound/DerivativeKey Structural FeaturesBiological Activity (IC50)
Azetidin-2-ylacetic acid derivative 4,4-diphenylbutenyl moiety at N-1GAT-1: 2.83 ± 0.67 µM[5]
1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acid Tris(4-methoxyphenyl)methoxy]ethyl group at N-1, Carboxylic acid at C-3GAT-3: 15.3 ± 4.5 µM[5]
This compound Benzhydryl group at N-1, Methyl and Carbonitrile at C-3Unknown, potential for neurological targets

The comparison suggests that the benzhydryl group could serve as a pharmacophore for interacting with central nervous system targets. The presence of the nitrile group, a carboxylic acid bioisostere, further warrants investigation into its potential as a modulator of neurotransmitter transporters.

The azetidin-2-one (β-lactam) ring is a cornerstone of many antibiotics. While this compound is not a β-lactam, the broader class of azetidine derivatives has been explored for antimicrobial properties.[6][7] For example, certain azetidin-4-one derivatives have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[6]

Compound/DerivativeTarget BacteriaInhibition Zone (mm) at 0.01 mg/mL
Azetidin-4-one derivative (M7) Staphylococcus aureus22[6]
Azetidin-4-one derivatives (M7 & M8) Escherichia coli25[6]
Ampicillin (Control) Escherichia coli27[6]

These findings highlight the potential of the azetidine scaffold in the development of new antimicrobial agents. The specific substitutions on this compound would need to be experimentally evaluated to determine its antimicrobial spectrum, if any.

Synthesis and Chemical Reactivity

The synthesis of azetidine derivatives can be challenging due to the inherent ring strain of the four-membered ring.[1] However, various synthetic routes have been developed. For instance, the synthesis of 1-benzhydrylazetidin-3-ol, a potential precursor to our topic compound, has been achieved through a one-pot reaction with a high yield.[8] The nitrile group in this compound can be introduced through various standard organic chemistry methods.

The benzhydryl group is typically introduced via nucleophilic substitution using benzhydrylamine.[9] The nitrile functionality can be installed, for example, by reacting a corresponding 3-hydroxyazetidine derivative.

Conceptual Synthetic Workflow:

G A Benzhydrylamine C 1-Benzhydrylazetidin-3-ol A->C B Epichlorohydrin B->C D Activation of Hydroxyl Group (e.g., Mesylation) C->D E Nucleophilic Substitution with Cyanide D->E F This compound Precursor E->F G Methylation at C-3 F->G H This compound G->H

Caption: Conceptual synthetic pathway to this compound.

Experimental Protocols

This protocol describes the hydrolysis of a nitrile to a carboxylic acid, a common transformation for compounds like this compound.[4]

Materials:

  • 1-Benzhydryl-3-cyanoazetidine

  • Potassium hydroxide (KOH)

  • 2-Methoxyethanol

  • Water

  • 1N Hydrochloric acid (HCl)

  • Sodium chloride (NaCl)

  • Ethyl acetate

  • Tetrahydrofuran (THF)

  • Anhydrous sodium sulfate

  • Diethyl ether

Procedure:

  • Dissolve 1-benzhydryl-3-cyanoazetidine (5.43 g) in methoxyethanol (54 ml).

  • Add a solution of potassium hydroxide (6.48 g) in water (3.25 ml).

  • Stir the mixture at 100°C for 4 hours.

  • Cool the reaction mixture to room temperature and pour it into ice.

  • Adjust the pH of the mixture to 5 with 1N hydrochloric acid.

  • Add sodium chloride to the mixture.

  • Extract the product with a mixed solvent of ethyl acetate and tetrahydrofuran.

  • Wash the organic layer with brine and dry it over anhydrous sodium sulfate.

  • Concentrate the dried organic layer under reduced pressure to obtain the crude product.

  • Suspend the resulting crystals in diethyl ether (15 ml), collect by filtration, wash with diethyl ether, and dry to yield 1-benzhydrylazetidine-3-carboxylic acid.[4]

Future Directions and Conclusion

While direct experimental data on this compound is limited, a comparative analysis with structurally related compounds provides a strong rationale for its investigation in several therapeutic areas, particularly in neuroscience and infectious diseases. The benzhydryl moiety suggests a potential for high lipophilicity and interaction with hydrophobic binding sites, while the nitrile group offers a handle for further chemical derivatization or can act as a key pharmacophoric element.

Future research should focus on the synthesis and in vitro biological evaluation of this compound. Screening against a panel of neurological targets, such as GABA transporters and other CNS receptors, as well as a broad range of bacterial and fungal strains, would be a logical first step. Subsequent structure-activity relationship studies, involving modification of the benzhydryl and methyl groups, could further optimize its biological activity.

References

  • Falch, E., Perregaard, J., Nielsen, P. G., Jensen, B., & Krogsgaard-Larsen, P. (2010). Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. European Journal of Medicinal Chemistry, 45(5), 1849-1857. [Link]

  • Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154.
  • Singh, G. S., & Tilvi, S. (2018). Azetidine‐2‐carbonitrile derivatives for anti‐malarial activity. Archiv der Pharmazie, 351(11), 1800187.
  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2014). Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures. Molecules, 19(9), 13866-13883.
  • Eisai R&D Management Co., Ltd. (2008).
  • Patil, C. J., et al. (2016). Synthesis and biological evaluation of azitidinone and their derivative as antimicrobial agents. Journal of Chemical and Pharmaceutical Research, 8(9), 1-5.
  • Chem-Impex International Inc. 1-benzhydryl-3-methyl-azetidine-3-carbonitrile. [Link]

  • PrepChem. Synthesis of 1-benzhydryl-3-phthalimidoazetidine. [Link]

  • Papakyriakou, A., et al. (2021).
  • Zhejiang Huahai Pharmaceutical Co., Ltd. (2015).
  • Sanofi-Aventis. (2008).
  • Kissei Pharmaceutical Co., Ltd. (1996). 1-[3-(4-Benzhydryl-1-piperazinyl)propyl]-3-(1H-imidazol-1-ylmethyl )- 1H-indole-6-carboxylic Acid With Thromboxane A2 Synthetase Inhibitory and H1-blocking Activities on Anaphylactic Bronchospasm. Arzneimittelforschung, 46(11), 1067-71.
  • American Elements. Azetidines. [Link]

  • Chem-Impex International Inc. 1-Benzhydrylazetidine-3-carboxylic acid. [Link]

  • Singh, U. P., & Bhat, H. R. (2020). Benzhydryl Amines: Synthesis and Their Biological Perspective. Pharmaceuticals, 13(10), 282.
  • Gaevskii, O. V., et al. (2007). A new group of 1-and 7-[ω-(benzhydryl-1-alkyl]-3methylxanthine derivatives with antihistamine activity. Pharmaceutical Chemistry Journal, 41(1), 1-4.
  • Reddy, G. J., et al. (2016). Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. Organic Process Research & Development, 20(10), 1795-1801.

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-Benzhydryl-3-methylazetidine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work extends beyond discovery and synthesis; it encompasses the entire lifecycle of a chemical, including its responsible disposal. The proper management of chemical waste is not merely a regulatory hurdle but a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 1-Benzhydryl-3-methylazetidine-3-carbonitrile, grounded in established safety principles and regulatory compliance.

Hazard Assessment and Chemical Profile

Before handling any waste, a thorough understanding of the compound's chemical nature and associated hazards is critical. This compound (CAS No. 133891-88-0) is a substituted heterocyclic compound whose disposal protocol is informed by the properties of its constituent functional groups: the azetidine ring, the benzhydryl group, and the nitrile group.

  • Azetidine Moiety: The four-membered azetidine ring is a strained heterocyclic amine. The parent compound, azetidine, is known to be highly flammable and corrosive, causing severe skin and eye damage[1][2][3]. While substitution may alter reactivity, the inherent nature of the ring system warrants cautious handling.

  • Nitrile Group (-CN): Organic nitriles, unlike inorganic cyanide salts, do not readily release free cyanide ions[4]. However, the toxicity of many nitriles is attributed to the metabolic liberation of cyanide within the body[5]. Therefore, systemic exposure must be avoided.

  • Benzhydryl Group: This bulky, non-polar group (two phenyl rings attached to a single carbon) makes the molecule largely organic-soluble and dictates its classification as a non-halogenated organic waste.

The primary authoritative source for hazard information is the manufacturer's Safety Data Sheet (SDS). According to the SDS for this specific compound, it is classified as harmful if swallowed[6].

Table 1: Chemical and Safety Identifiers for this compound

IdentifierInformationSource
CAS Number 133891-88-0[6]
Molecular Formula C₁₈H₁₈N₂[6]
GHS Classification Acute toxicity, oral (Category 4)[6]
Hazard Statement H302: Harmful if swallowed[6]
Key Precautionary Statements P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

Personal Protective Equipment (PPE) and Engineering Controls

The causality behind PPE selection is to create an impermeable barrier between the researcher and the chemical hazard. Given the compound's hazard profile, the following PPE and engineering controls are mandatory.

Protocol for Gearing Up:

  • Engineering Controls: All handling of this compound, especially in its solid (powder) form, must be conducted within a certified chemical fume hood. This is crucial to prevent the inhalation of fine particulates[7].

  • Eye and Face Protection: Wear tightly fitting safety goggles and a face shield. This dual protection is mandated by the precautionary statements on the SDS to guard against accidental splashes or dust exposure to the eyes[6].

  • Skin Protection: Wear a chemically resistant lab coat over full-length clothing. Handle the compound with compatible gloves (e.g., nitrile), which must be inspected for integrity before each use[6]. After handling, remove gloves using the proper technique to avoid contaminating your skin and wash hands thoroughly[3].

  • Respiratory Protection: While a fume hood is the primary control, if there is any risk of aerosol generation outside of this controlled environment, a NIOSH-approved respirator with appropriate cartridges should be used[3].

Waste Segregation and Containerization Protocol

The foundation of a self-validating waste management system is meticulous segregation and labeling. Mixing incompatible waste streams can lead to dangerous reactions, while improper labeling can cause costly disposal errors and create serious hazards for waste handlers[8][9].

Step-by-Step Containerization:

  • Select a Compatible Container: Choose a clean, dry, and leak-proof container made of a material compatible with organic compounds, such as a glass bottle or a high-density polyethylene (HDPE) carboy. The original product container is often a suitable choice if it is in good condition[10].

  • Affix the Hazardous Waste Label: Before any waste is added, firmly attach your institution's official "HAZARDOUS WASTE" label to the container[10]. These labels are available from your institution's Environmental Health & Safety (EH&S) department.

  • Complete the Label Information: Using a permanent marker, clearly write the following on the label[8][11]:

    • The words "Hazardous Waste" .

    • The full chemical name: "this compound" . Do not use abbreviations or chemical formulas.

    • The approximate percentage or concentration of the waste. If disposing of the pure solid, write "100%". If it's a solution, list all components and their percentages.

    • The associated hazards (e.g., "Toxic," "Harmful if Swallowed").

  • Segregate the Waste Stream: This compound should be disposed of as a non-halogenated organic solid waste . Do not mix it with halogenated solvents, acids, bases, or oxidizers[8][10]. Store the waste container in a designated Satellite Accumulation Area (SAA) away from incompatible materials[8].

The Disposal Workflow: From Point of Generation to Pickup

The following workflow provides a systematic process for managing the waste from the moment it is generated until it is collected by trained EH&S personnel. This process ensures safety and regulatory compliance at every stage.

G start Waste Generation (Unused or Contaminated Compound) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Step 1 container Select & Label Waste Container 'HAZARDOUS WASTE' 'this compound' ppe->container Step 2 transfer Transfer Waste to Container (Solids or Rinsate) container->transfer Step 3 saa Store in Designated SAA (Segregated from Incompatibles) transfer->saa Step 4 close Keep Container Securely Closed saa->close Step 5 inspect Weekly SAA Inspection close->inspect Step 6 full Container >90% Full or Project Complete? inspect->full Step 7 full->saa No request Submit Waste Pickup Request to EH&S full->request Yes pickup EH&S Collects for Final Disposal request->pickup Step 8

Disposal Workflow for this compound.

Detailed Procedural Steps:

  • Waste Transfer: Carefully transfer the solid waste into the prepared, labeled container using a spatula or powder funnel to minimize dust creation[6]. For residual amounts in glassware, rinse the vessel with a minimal amount of a compatible organic solvent (e.g., acetone, ethanol) and transfer this rinsate into a designated liquid organic waste container, ensuring the label is updated with the new components.

  • Container Management: Securely cap the hazardous waste container immediately after adding waste. It is a regulatory requirement that waste containers remain closed at all times except when waste is being added[10][11].

  • Satellite Accumulation Area (SAA) Storage: Store the container in your lab's designated SAA[8]. This area must be near the point of generation and under the control of laboratory personnel. Ensure secondary containment is used to capture any potential leaks.

  • Initiate Disposal Request: Once the container is 90% full, or if the project involving the chemical is complete, submit a chemical waste pickup request to your institution's EH&S department[10][11]. Do not allow waste to accumulate for more than one year[8].

Spill and Emergency Procedures

In the event of an accidental release, a swift and correct response is vital.

  • For Small Spills:

    • Alert personnel in the immediate area.

    • Wearing your full PPE, pick up the solid material without creating dust. Use a dustpan and brush or gently sweep up the material[6].

    • Place the spilled material into your labeled hazardous waste container.

    • Clean the spill area with soap and water[6].

    • Dispose of all cleanup materials (e.g., contaminated paper towels) as hazardous waste.

  • For Large Spills:

    • Evacuate the immediate area.

    • Alert your supervisor and contact your institution's EH&S or emergency response number immediately.

    • Do not attempt to clean up a large spill unless you are trained and equipped to do so.

Under no circumstances should this chemical be allowed to enter drains or waterways[6]. This guide provides a framework for responsible disposal, but it is imperative to always follow the specific protocols and regulations set forth by your institution and local authorities.

References

  • Angene Chemical. (2025, December 18). Safety Data Sheet: this compound. Angene. [Link]

  • Columbia University. Hazardous Chemical Waste Management Guidelines. Columbia Research. [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. CWU. [Link]

  • Purdue University College of Engineering. Guidelines: Handling and Disposal of Chemicals. Purdue University. [Link]

  • American Chemical Society. Hazardous Waste and Disposal Considerations. ACS. [Link]

  • Lehigh University Campus Safety Division. HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. Lehigh University. [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: Azetidine. Chemos. [Link]

  • National Center for Biotechnology Information. Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals. NCBI. [Link]

  • Wikipedia. Cyanide. Wikipedia. [Link]

  • CP Lab Safety. Nitriles Waste Compatibility. CP Lab Safety. [Link]

  • University of Wisconsin-Madison. (2022, June 6). Appendix A Disposal Procedures by Chemical. UW-Madison EH&S. [Link]

  • Wikipedia. Benzhydryl compounds. Wikipedia. [Link]

  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Sciencemadness. [Link]

  • National Center for Biotechnology Information. Benzhydryl Compounds - MeSH. NCBI. [Link]

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Navigating the Synthesis and Handling of 1-Benzhydryl-3-methylazetidine-3-carbonitrile: A Guide to Personal Protective Equipment and Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your essential guide for the safe handling of 1-Benzhydryl-3-methylazetidine-3-carbonitrile. As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for the unknown, coupled with a rigorous application of safety principles. This document moves beyond a simple checklist, offering a deep dive into the why behind each recommendation, ensuring that every step you take in the laboratory is grounded in scientific understanding and a commitment to safety.

The compound , this compound, possesses a unique molecular architecture, incorporating both a sterically bulky benzhydryl group and a reactive nitrile function on a strained azetidine ring. This combination necessitates a multi-faceted approach to safety, considering the potential hazards associated with each component. The nitrile group, for instance, is a well-known precursor to cyanide-related toxicity, while the azetidine ring, a four-membered heterocycle, can exhibit unusual reactivity.

This guide is structured to provide immediate, actionable intelligence for your laboratory operations, from initial handling to final disposal. We will explore the necessary personal protective equipment (PPE), delve into safe handling and emergency protocols, and outline a clear plan for waste management. Our goal is to empower you with the knowledge to not only protect yourself but also to ensure the integrity of your research.

I. Hazard Assessment and GHS Classification

Before handling any chemical, a thorough understanding of its potential hazards is paramount. For this compound, the following hazard identification is based on available safety data sheets (SDS).[1]

Hazard ClassGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed

This classification indicates a significant risk if the compound is ingested. While other specific hazards are not currently classified under GHS, the chemical structure suggests that we should handle it with the caution due to the presence of the nitrile and azetidine functional groups. Nitrile compounds can be toxic and may release hydrogen cyanide upon decomposition or reaction with acids.[2][3][4] Azetidine derivatives can also present unique reactivity and toxicological profiles.[5][6][7][8][9]

II. Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical for minimizing exposure to this compound. The precautionary statement P280, "Wear protective gloves/protective clothing/eye protection/face protection," serves as our baseline.[1] However, a deeper understanding of the material properties of PPE is essential for robust protection.

A. Hand Protection:
  • Glove Selection: Nitrile gloves are the recommended choice for handling this compound.[10][11][12] They offer excellent resistance to a wide range of chemicals, including many organic solvents in which this compound is likely to be dissolved.[12][13] Always use gloves that are resistant to cyanide breakthrough.[2] Consider double-gloving, especially when handling concentrated solutions or performing vigorous operations.[2]

  • Glove Inspection: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, swelling, or tears.[2]

B. Eye and Face Protection:
  • Standard Operations: For routine handling of small quantities, tightly fitting safety goggles are mandatory.[14]

  • Splash or Splatter Risk: When there is a potential for splashing or splattering, such as during transfers of solutions or reactions under pressure, a face shield worn over safety goggles is required.[2]

C. Body Protection:
  • Laboratory Coat: A standard laboratory coat should be worn at all times. For procedures with a higher risk of contamination, a chemically resistant apron over the lab coat is recommended.

  • Appropriate Attire: Full-length pants and closed-toe shoes are mandatory in the laboratory.[2]

D. Respiratory Protection:
  • Engineering Controls: All handling of this compound, especially in solid form or as a concentrated solution, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[2][3]

  • Respirator Use: In the event of a significant spill or failure of engineering controls, a full-face respirator with an appropriate cartridge for organic vapors and acid gases should be available for emergency use.[15]

III. Operational and Disposal Plans: A Step-by-Step Guide

A proactive approach to safety involves detailed planning for both routine operations and potential emergencies.

A. Safe Handling Workflow

The following diagram outlines the critical steps and decision points for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures prep_sds Review SDS & SOPs prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_hood Verify Fume Hood Function prep_ppe->prep_hood handle_weigh Weigh Solid in Hood prep_hood->handle_weigh handle_dissolve Dissolve in Suitable Solvent handle_weigh->handle_dissolve handle_reaction Perform Reaction/Workup handle_dissolve->handle_reaction cleanup_decon Decontaminate Glassware handle_reaction->cleanup_decon emergency_spill Spill Response handle_reaction->emergency_spill If Spill Occurs emergency_exposure Exposure Response handle_reaction->emergency_exposure If Exposure Occurs cleanup_waste Segregate Waste Streams cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste cleanup_waste->cleanup_dispose

Caption: Workflow for Safe Handling of this compound.

B. Emergency Procedures

In the event of an accidental release or exposure, a swift and informed response is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[6][7] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][6] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[1][6] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[1][7] Seek immediate medical attention.

  • Spill Cleanup: For small spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, vermiculite).[6] Place the contaminated material in a sealed, labeled container for hazardous waste disposal. For large spills, evacuate the area and contact your institution's environmental health and safety department.

C. Disposal Plan

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Waste Segregation: All waste contaminated with this compound, including disposable labware, contaminated PPE, and absorbent materials from spills, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[2]

  • Solvent Waste: Waste solvents containing this compound should be collected in a separate, labeled container for organic solvent waste. Do not mix with incompatible waste streams, particularly acids, which could potentially generate hydrogen cyanide gas.[16]

  • Disposal Method: The primary recommended method for the disposal of this organic waste is incineration by a licensed hazardous waste management company.[17] This ensures the complete destruction of the compound. Biological treatment may be an option for dilute aqueous waste streams, but the amenability of this specific compound would need to be determined.[17]

IV. Conclusion: A Culture of Safety

The responsible handling of novel compounds like this compound is not merely a matter of following rules; it is about cultivating a deep-seated culture of safety. By understanding the chemical principles that underpin our safety protocols, we transform them from a set of instructions into a dynamic and intelligent system for risk mitigation. This guide provides a framework for your work, but it is your consistent and thoughtful application of these principles that will ultimately ensure a safe and productive research environment.

V. References

  • Angene Chemical. (2025, December 18). Safety Data Sheet: this compound.

  • EHS.MIT.EDU. (2015, February 25). Laboratory Use of Cyanide Salts Safety Guidelines.

  • Chemos GmbH&Co.KG. (2020, February 4). Safety Data Sheet: Azetidine.

  • LSU Health Shreveport. (2018, June 20). SOP for the safe use of cyanide compounds.

  • MedChemExpress. (2025, October 17). Safety Data Sheet: (R)-Azetidine-2-carboxylic acid.

  • ChemicalBook. (2025, February 1). Azetidine - Safety Data Sheet.

  • Harvard Environmental Health and Safety. Lab Safety Guideline: Cyanide.

  • Occupational Safety and Health Administration (OSHA). Chemical Reactivity Hazards - Control and Prevention.

  • Unknown Source. What is Nitrile and Why Does It Make a Great PPE Glove.

  • Apollo Scientific. (2023, July 5). Azetidine hydrochloride - Safety Data Sheet.

  • Armbrust American. Are Nitrile Gloves Considered PPE?.

  • National Centers for Environmental Information. (2001, September 5). MANUAL OF STANDARD OPERATING PROCEDURES FOR CYANIDE ANALYSIS.

  • Apollo Scientific. Azetidine - Safety Data Sheet.

  • GlovesnStuff. Nitrile Gloves for Chemical Handling.

  • Occupational Safety and Health Administration (OSHA). Chemical Reactivity Hazards - Overview.

  • Unknown Source. (2025, January 7). Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens.

  • Centers for Disease Control and Prevention (CDC). NIOSH Recommendations for Chemical Protective Clothing A-Z.

  • ILO Encyclopaedia of Occupational Health and Safety. (2011, August 3). Cyano Compounds.

  • BLD Pharm. 852655-70-0|1-Benzhydryl-3-ethylazetidine-3-carbonitrile.

  • Fisher Scientific. (2024, March 31). SAFETY DATA SHEET.

  • ECHEMI. Buy 1-Benzhydrylazetane-3-carbonitrile Industrial Grade from Henan Fengda Chemical Co.,Ltd..

  • U.S. Environmental Protection Agency. Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds.

  • University of Houston. Guideline for Pyrophoric and Water-Reactive Chemicals.

  • University of Wisconsin–Madison. Chapter 7 Chemical Disposal Procedures.

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